molecular formula C13H11NO2 B1320803 6-(p-Tolyl)nicotinic acid CAS No. 521074-77-1

6-(p-Tolyl)nicotinic acid

Cat. No.: B1320803
CAS No.: 521074-77-1
M. Wt: 213.23 g/mol
InChI Key: SBZIVZCDYSNVSC-UHFFFAOYSA-N
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Description

6-(p-Tolyl)nicotinic acid is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)12-7-6-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZIVZCDYSNVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603764
Record name 6-(4-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521074-77-1
Record name 6-(4-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"6-(p-Tolyl)nicotinic acid" fundamental properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(p-Tolyl)nicotinic Acid: Core Properties and Scientific Applications

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted pyridine carboxylic acid derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its fundamental physicochemical properties, outlines a robust synthetic protocol, details analytical characterization methods, and explores its potential therapeutic applications based on the well-established bioactivity of the nicotinic acid scaffold.

Introduction and Molecular Overview

This compound belongs to the class of aryl-substituted nicotinic acids. Nicotinic acid, also known as niacin or Vitamin B3, is an essential human nutrient and a well-established therapeutic agent for dyslipidemia.[1][2][3] Its derivatives are a cornerstone in medicinal chemistry, with research demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5]

The structure of this compound incorporates a para-tolyl group at the 6-position of the pyridine ring. This substitution significantly increases the molecule's hydrophobicity compared to the parent nicotinic acid, a modification that can profoundly influence its pharmacokinetic profile, membrane permeability, and interaction with biological targets. Understanding the core properties of this specific derivative is the first step toward unlocking its potential in modern drug discovery programs.

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is critical for its application in research and development, guiding decisions on formulation, dosage, and experimental design. The key properties of this compound are summarized below.

PropertyDataSource
IUPAC Name 6-(4-methylphenyl)pyridine-3-carboxylic acid-
Synonyms 6-p-Tolyl-nicotinic acid[6]
CAS Number 39005-64-6[6]
Molecular Formula C₁₃H₁₁NO₂[6]
Molecular Weight 213.23 g/mol [6]
Appearance White to off-white crystalline solid (Typical)-
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF.-

Synthesis and Purification Protocol

While multiple routes to substituted nicotinic acids exist, a highly reliable and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol offers high yields and excellent functional group tolerance. The causality behind this choice is its proven efficacy in creating carbon-carbon bonds between aromatic rings, which is the key transformation required.

Synthetic Scheme: Suzuki-Miyaura Cross-Coupling

The reaction couples a halogenated nicotinic acid derivative (e.g., methyl 6-chloronicotinate) with p-tolylboronic acid, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Saponification A Methyl 6-chloronicotinate C Methyl 6-(p-tolyl)nicotinate A->C Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C B p-Tolylboronic acid B->C Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C D Methyl 6-(p-tolyl)nicotinate E This compound D->E LiOH, THF/H₂O 2. HCl (aq) G center Nicotinic Acid Scaffold A Anti-Inflammatory (Cytokine Modulation) center->A B Dyslipidemia (HCA₂ Receptor Agonism) center->B C Oncology (VEGFR-2 Inhibition) center->C D Metabolic Disease (NAD+/NADP+ Precursor) center->D E Neuroprotection (Analogs of Ergot Alkaloids) center->E

References

An In-Depth Technical Guide to 6-(p-Tolyl)nicotinic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of 6-Aryl-Nicotinic Acids

The nicotinic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an aryl substituent at the 6-position of the pyridine ring gives rise to a class of compounds with significant potential in drug discovery. This guide focuses on 6-(p-Tolyl)nicotinic acid , a specific derivative with promising, yet underexplored, therapeutic applications. Due to the limited availability of specific data for the p-tolyl derivative, this guide will leverage the closely related and well-documented analogue, 6-phenylnicotinic acid , to provide a comprehensive technical overview. The structural and electronic similarities between the phenyl and p-tolyl groups allow for a scientifically grounded extrapolation of chemical properties and biological activities.

This document will provide a detailed exploration of the chemical identity, synthesis, physicochemical properties, and potential therapeutic applications of this class of compounds, with a focus on providing actionable insights for researchers in the field.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure.

This compound
  • Systematic Name: 6-(4-Methylphenyl)pyridine-3-carboxylic acid

  • Molecular Formula: C₁₃H₁₁NO₂

  • Molecular Weight: 213.23 g/mol

Analogue: 6-Phenylnicotinic Acid
  • Systematic Name: 6-Phenylpyridine-3-carboxylic acid

  • Molecular Formula: C₁₂H₉NO₂

  • Molecular Weight: 199.21 g/mol

  • CAS Number: 29051-44-3

  • SMILES: O=C(O)c1cc(ccn1)c2ccccc2

The structural difference lies in the presence of a methyl group at the para position of the phenyl ring in this compound. This seemingly minor modification can have significant implications for the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile.

G cluster_tolyl This compound cluster_phenyl 6-Phenylnicotinic Acid (Analogue) tolyl_img tolyl_img tolyl_name 6-(4-Methylphenyl)pyridine-3-carboxylic acid phenyl_img phenyl_img phenyl_name 6-Phenylpyridine-3-carboxylic acid

Caption: Chemical structures of this compound and its analogue, 6-phenylnicotinic acid.

Synthesis of 6-Aryl-Nicotinic Acids: A Focus on Suzuki-Miyaura Coupling

The construction of the biaryl scaffold inherent to 6-aryl-nicotinic acids is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly well-suited for this purpose due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.

Experimental Protocol: Synthesis of 6-Phenylnicotinic Acid via Suzuki Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura reactions on pyridine scaffolds and serves as a robust starting point for the synthesis of this compound by substituting phenylboronic acid with 4-methylphenylboronic acid.

Materials:

  • 6-Chloronicotinic acid (or 6-Bromonicotinic acid)

  • Phenylboronic acid (or 4-Methylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 6-chloronicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask, followed by a 4:1 mixture of 1,4-dioxane and water.

  • Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the 1,4-dioxane under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with 2M HCl. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-phenylnicotinic acid.

G reagents 6-Chloronicotinic Acid Phenylboronic Acid K2CO3 reaction Reflux (4-6h) reagents->reaction catalyst Pd(OAc)2 PPh3 catalyst->reaction solvent Dioxane/Water solvent->reaction workup Rotovap Acidify (HCl) reaction->workup extraction Extract (EtOAc) workup->extraction purification Recrystallize extraction->purification product 6-Phenylnicotinic Acid purification->product

Caption: Workflow for the synthesis of 6-phenylnicotinic acid via Suzuki-Miyaura coupling.

Physicochemical and Spectroscopic Properties

A thorough characterization of the physicochemical and spectroscopic properties is essential for compound validation and for understanding its behavior in biological systems.

Physicochemical Properties of 6-Phenylnicotinic Acid
PropertyValue
Melting Point 243-245 °C
Appearance White to off-white solid
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF

For This compound , the melting point is expected to be in a similar range, possibly slightly higher due to increased molecular weight and potentially more favorable crystal packing. The solubility profile is anticipated to be comparable.

Spectroscopic Data

While experimental spectra for this compound are not widely available, the following data for 6-phenylnicotinic acid provides a reliable reference. The presence of the additional methyl group in the p-tolyl derivative would result in predictable changes in the NMR spectra.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 6-phenylnicotinic acid would exhibit characteristic signals for the protons on the pyridine and phenyl rings.

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.1dH-2 (pyridine)
~8.3ddH-4 (pyridine)
~7.9dH-5 (pyridine)
~7.5-7.6mPhenyl protons
~13.0br sCOOH

For This compound , one would expect to see:

  • A singlet at approximately 2.4 ppm corresponding to the methyl protons.

  • The multiplet for the aromatic protons of the tolyl group would simplify to two doublets due to the para-substitution pattern.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~166COOH
~158C-6 (pyridine)
~152C-2 (pyridine)
~139C-4 (pyridine)
~129-131Phenyl carbons
~125C-5 (pyridine)
~123C-3 (pyridine)

In the spectrum of This compound , an additional signal for the methyl carbon would appear around 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

Wavenumber (cm⁻¹)Assignment
3000-2500 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600, ~1480C=C and C=N stretching (aromatic rings)
~1300C-O stretch (carboxylic acid)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For 6-phenylnicotinic acid, the molecular ion peak (M⁺) would be observed at m/z = 199. For this compound, the molecular ion peak would be at m/z = 213.

Therapeutic Potential and Applications in Drug Discovery

Substituted nicotinic acid derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The introduction of a 6-aryl group can modulate the molecule's interaction with various biological targets.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of 2-substituted and 6-substituted nicotinic acid derivatives. The mechanism of action is often linked to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These molecules can interfere with inflammatory signaling pathways, making them attractive candidates for the development of novel anti-inflammatory drugs. The aryl substituent at the 6-position can enhance binding to target proteins involved in the inflammatory cascade.

Anticancer Activity

Derivatives of nicotinic acid have been investigated for their potential as anticancer agents. Some N-phenyl nicotinamides have been identified as potent inducers of apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the inhibition of microtubule polymerization, which disrupts cell division and leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis. Furthermore, some nicotinic acid derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. The 6-aryl moiety can be tailored to optimize interactions with the ATP-binding pocket of protein kinases, a common strategy in modern cancer drug design.

G cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects compound 6-Aryl-Nicotinic Acid Derivatives cytokines Inhibition of TNF-α and IL-6 compound->cytokines apoptosis Induction of Apoptosis compound->apoptosis vegfr2 VEGFR-2 Inhibition compound->vegfr2 pathways Modulation of Inflammatory Signaling cytokines->pathways microtubules Inhibition of Microtubule Polymerization apoptosis->microtubules

Caption: Potential therapeutic applications and mechanisms of action for 6-aryl-nicotinic acid derivatives.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds for further investigation in drug discovery. Their straightforward synthesis via robust methods like the Suzuki-Miyaura coupling allows for the generation of diverse libraries for structure-activity relationship (SAR) studies. The demonstrated anti-inflammatory and anticancer potential of related structures provides a strong rationale for their continued exploration.

Future research should focus on:

  • Definitive Synthesis and Characterization: The synthesis and full spectroscopic characterization of this compound to confirm its properties and provide a reference standard.

  • Biological Screening: Comprehensive screening of this compound and a library of related analogues against a panel of cancer cell lines and in models of inflammation.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds to elucidate their precise mechanisms of action.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

An In-depth Technical Guide on the Mechanism of Action of Nicotinic Acid and its Derivatives, with Hypothetical Considerations for 6-(p-Tolyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

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For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of nicotinic acid (Niacin) and its derivatives. Due to the absence of specific literature on "6-(p-Tolyl)nicotinic acid," this document will focus on the well-established pharmacology of the parent compound, nicotinic acid. We will delve into its primary molecular targets, the associated signaling pathways, and the consequential physiological effects. Furthermore, this guide will offer a hypothetical analysis of how the structural modification, specifically the addition of a p-tolyl group at the 6-position, might influence the compound's activity, based on established medicinal chemistry principles. Detailed experimental protocols for investigating the mechanism of action of nicotinic acid derivatives are also provided to facilitate further research in this area.

Introduction: The Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin that plays a crucial role in cellular metabolism as a precursor to the coenzymes NAD and NADP.[1][2] Beyond its nutritional role, pharmacological doses of nicotinic acid have been utilized for decades to manage dyslipidemia.[2][3][4] It effectively reduces levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while concurrently increasing high-density lipoprotein (HDL) cholesterol.[1][3][4]

The therapeutic potential of nicotinic acid has spurred interest in the development of derivatives with improved efficacy and tolerability profiles. The compound "this compound" represents one such theoretical derivative. While no specific data on this molecule is currently available in the public domain, understanding the mechanism of the parent nicotinic acid scaffold is paramount to postulating its potential activities.

The Primary Molecular Target: GPR109A

The principal pharmacological effects of nicotinic acid are mediated through the activation of a specific G-protein coupled receptor (GPCR) known as GPR109A (also referred to as HM74A in humans or PUMA-G in mice).[3][5] GPR109A is a high-affinity receptor for nicotinic acid.[6] A second, lower-affinity receptor, GPR109B (or HM74), also exists in humans.[7]

GPR109A is predominantly expressed in adipocytes and immune cells such as macrophages.[6][8] Its activation by nicotinic acid initiates a cascade of intracellular signaling events that are responsible for both the therapeutic lipid-modifying effects and the common side effect of flushing.

Signaling Pathways and Downstream Effects

Upon binding of nicotinic acid, GPR109A couples to an inhibitory G-protein (Gi). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5][6]

Effects on Lipid Metabolism

In adipocytes, the reduction in cAMP levels leads to the inactivation of hormone-sensitive lipase.[5] This enzyme is critical for the hydrolysis of stored triglycerides into free fatty acids. By inhibiting this process, nicotinic acid reduces the release of free fatty acids into the bloodstream.[1] The decreased availability of free fatty acids in the liver, a primary substrate for triglyceride synthesis, results in reduced production and secretion of VLDL and, subsequently, LDL.[1][9]

The mechanism by which nicotinic acid increases HDL cholesterol is less completely understood but is thought to involve several factors, including reduced hepatic uptake of HDL and increased levels of apolipoprotein A1, a major component of HDL.[1][4]

The Flushing Effect

The characteristic flushing response to nicotinic acid is also mediated by GPR109A, but in this case, through its expression in Langerhans cells and keratinocytes in the skin. Activation of GPR109A in these cells leads to the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on nearby blood vessels, causing vasodilation and the sensation of warmth and redness.

Anti-inflammatory Effects

Beyond its role in lipid metabolism, GPR109A activation has been shown to have anti-inflammatory effects.[6] In immune cells like macrophages, GPR109A activation can suppress inflammatory signaling pathways.[8] For instance, it has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway, a key regulator of inflammation.[10] Furthermore, GPR109A has been implicated in regulating neuroinflammation.[11]

Hypothetical Considerations for this compound

While the exact mechanism of action of this compound remains to be determined experimentally, we can speculate on the potential influence of the p-tolyl group based on fundamental principles of medicinal chemistry.

The addition of a p-tolyl group (a methyl-substituted phenyl ring) at the 6-position of the nicotinic acid core introduces a significant structural change. This modification could potentially impact several key pharmacological parameters:

  • Receptor Binding and Selectivity: The bulky and lipophilic p-tolyl group could alter the binding affinity and selectivity of the molecule for GPR109A and GPR109B. It might enhance binding through additional hydrophobic interactions with the receptor's binding pocket, or conversely, it could introduce steric hindrance that reduces affinity. The substitution pattern on the nicotinic acid ring is known to be critical for activity.

  • Pharmacokinetics: The increased lipophilicity imparted by the p-tolyl group would likely alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This could lead to changes in bioavailability, half-life, and tissue distribution compared to the parent nicotinic acid.

  • Potency and Efficacy: The altered receptor interaction and pharmacokinetic properties would directly influence the potency and efficacy of the compound. It is conceivable that the p-tolyl group could lead to a more potent GPR109A agonist, potentially allowing for lower therapeutic doses.

  • Off-Target Effects: The structural modification could also introduce interactions with other receptors or enzymes, leading to novel or altered off-target effects.

Recent research on other aryl nicotinic acid derivatives has shown that such modifications can lead to compounds with significant analgesic and anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[12] This suggests that this compound could possess a more complex pharmacological profile than nicotinic acid itself.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of a novel nicotinic acid derivative like this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a general framework for such studies.

In Vitro Assays

5.1.1. Receptor Binding Assay

  • Objective: To determine the binding affinity of the test compound for GPR109A.

  • Methodology:

    • Prepare cell membranes from a cell line stably overexpressing human GPR109A (e.g., HEK293 or CHO cells).

    • Incubate the cell membranes with a radiolabeled ligand for GPR109A (e.g., [3H]-nicotinic acid) in the presence of varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the Ki (inhibition constant) of the test compound from the competition binding curve.

5.1.2. cAMP Assay

  • Objective: To assess the functional activity of the test compound as an agonist or antagonist of GPR109A.

  • Methodology:

    • Culture GPR109A-expressing cells in a suitable medium.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • Determine the EC50 (half-maximal effective concentration) for agonists or the IC50 (half-maximal inhibitory concentration) for antagonists.[13]

5.1.3. Macrophage Inflammation Assay

  • Objective: To evaluate the anti-inflammatory effects of the test compound.

  • Methodology:

    • Culture macrophage-like cells (e.g., RAW 264.7) in a suitable medium.

    • Pre-treat the cells with the test compound for a specified period.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

    • After incubation, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Alternatively, lyse the cells and analyze the activation of inflammatory signaling pathways (e.g., NF-κB) by Western blotting or reporter gene assays.[14]

In Vivo Studies

5.2.1. Acute Free Fatty Acid Lowering in Rodents

  • Objective: To determine the in vivo efficacy of the test compound in reducing plasma free fatty acid levels.

  • Methodology:

    • Fast rodents (e.g., mice or rats) overnight.

    • Administer the test compound orally or via intraperitoneal injection.

    • Collect blood samples at various time points after administration.

    • Measure the plasma concentrations of free fatty acids using a commercially available enzymatic assay kit.

5.2.2. Flushing Model in Rodents

  • Objective: To assess the potential of the test compound to induce flushing.

  • Methodology:

    • Administer the test compound to rodents.

    • Monitor for changes in ear temperature using an infrared thermometer as a surrogate for vasodilation.

    • Observe for any visible signs of flushing (reddening of the ears).

Data Presentation and Visualization

Table 1: Key Characteristics of Nicotinic Acid Receptors
FeatureGPR109A (HM74A)GPR109B (HM74)
Endogenous Ligand β-hydroxybutyrate-
Pharmacological Ligand Nicotinic acidNicotinic acid
Affinity for Nicotinic Acid HighLow
Primary Tissue Expression Adipocytes, Immune Cells-
Signaling Pathway Gi-coupled (inhibition of cAMP)Gi-coupled (inhibition of cAMP)

Diagram 1: GPR109A Signaling Pathway in Adipocytes

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gi GPR109A->Gi activates AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) PKA->PKA_active HSL_active Hormone-Sensitive Lipase (active) PKA_active->HSL_active inactivates HSL Hormone-Sensitive Lipase (inactive) Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes FFA Free Fatty Acids Triglycerides->FFA Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->GPR109A binds Gi->AC inhibits

Caption: GPR109A signaling cascade in adipocytes leading to reduced free fatty acid release.

Diagram 2: Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow start Start: Novel Nicotinic Acid Derivative binding_assay Receptor Binding Assay (GPR109A-expressing cells) start->binding_assay cAMP_assay Functional cAMP Assay (GPR109A-expressing cells) start->cAMP_assay inflammation_assay Macrophage Inflammation Assay (e.g., RAW 264.7 cells) start->inflammation_assay data_analysis Data Analysis: Determine Ki, EC50/IC50, Cytokine Inhibition binding_assay->data_analysis cAMP_assay->data_analysis inflammation_assay->data_analysis conclusion Conclusion: Characterize In Vitro Pharmacological Profile data_analysis->conclusion

References

An In-depth Technical Guide to Investigating the Potential Biological Targets of 6-(p-Tolyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism, serving as a precursor for the essential coenzymes NAD+ and NADP+.[1][2][3] Beyond its role as a vitamin, pharmacological doses of nicotinic acid exert significant effects on lipid metabolism, making it a long-standing therapeutic for dyslipidemia.[1][4][5] The discovery of the G-protein coupled receptor GPR109A as a key mediator of nicotinic acid's effects has spurred further research into nicotinic acid derivatives to optimize therapeutic benefits while mitigating undesirable side effects like flushing.[1][4]

The structural scaffold of nicotinic acid is a versatile platform for chemical modification, leading to a diverse array of derivatives with a broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and vasorelaxant properties.[6][7][8][9] The introduction of an aryl group at the 6-position of the pyridine ring, creating 6-arylnicotinic acids, represents a promising avenue for the development of novel therapeutic agents. This guide focuses on a specific member of this class, 6-(p-Tolyl)nicotinic acid, and provides a comprehensive framework for elucidating its potential biological targets.

This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed, step-by-step approach to systematically investigate the biological activities of this compound, from initial in silico predictions to in vitro and ex vivo validation.

Part 1: Predicted Biological Targets and Rationale

Based on the structure of this compound and the known bioactivities of related nicotinic acid derivatives, we can hypothesize several potential biological targets. The tolyl group at the 6-position introduces a significant lipophilic and aromatic moiety, which can influence receptor binding, enzyme inhibition, and overall pharmacokinetic properties compared to the parent nicotinic acid.

G-Protein Coupled Receptor 109A (GPR109A)

Rationale: GPR109A is the primary receptor for nicotinic acid's lipid-lowering effects.[1][4] The binding of nicotinic acid to GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of VLDL and LDL cholesterol.[1][5] The substitution at the 6-position of the nicotinic acid core could modulate the affinity and efficacy of the compound for GPR109A.

Cyclooxygenase (COX) Enzymes

Rationale: Several nicotinic acid derivatives have demonstrated anti-inflammatory properties.[7][8] Inflammation is a key process in many diseases, and COX-1 and COX-2 are central enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins. The structural features of this compound, particularly the aryl substituent, bear some resemblance to non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Carbonic Anhydrases (CAs)

Rationale: A close structural analog, 6-phenylnicotinic acid, has been identified as a potential inhibitor of Carbonic Anhydrase III (CAIII), with possible therapeutic applications in hyperlipidemia and cancer.[10] Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, including pH regulation, CO2 transport, and biosynthesis. The tolyl group in this compound may confer specific inhibitory activity against certain CA isoforms.

Other Potential Targets
  • Enzymes involved in lipid metabolism: Beyond GPR109A-mediated effects, nicotinic acid can directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme crucial for triglyceride synthesis.[2]

  • Vasodilation-related pathways: Thionicotinic acid derivatives have been shown to induce vasorelaxation through nitric oxide (NO) and prostacyclin pathways.[9][11]

Part 2: Experimental Workflow for Target Identification and Validation

A systematic and multi-faceted approach is essential to identify and validate the biological targets of this compound. The following workflow outlines a logical progression from broad screening to specific mechanistic studies.

Initial In Vitro Screening

The first step is to perform a broad screen of the compound's activity in relevant cell-based and biochemical assays.

Table 1: Initial In Vitro Screening Assays
Target Class Assay Purpose Expected Outcome
GPCRs GPR109A Activation Assay (e.g., cAMP measurement)To determine if this compound is an agonist or antagonist of GPR109A.Dose-dependent change in cAMP levels in GPR109A-expressing cells.
Inflammatory Enzymes COX-1 and COX-2 Inhibition Assay (e.g., colorimetric or fluorescent)To assess the inhibitory potential against key inflammatory enzymes.IC50 values for COX-1 and COX-2 inhibition.
Carbonic Anhydrases Carbonic Anhydrase Inhibition Assay (e.g., esterase activity assay)To screen for inhibitory activity against a panel of human CA isoforms.IC50 values for inhibition of various CA isoforms.
Cytotoxicity MTT or CellTiter-Glo Assay on various cell lines (e.g., cancer and normal cell lines)To evaluate the general cytotoxicity and potential for anticancer activity.CC50 values on different cell lines.
Detailed Protocol: GPR109A Activation Assay

This protocol describes a common method for assessing the activation of GPR109A in a cell-based system.

Objective: To determine if this compound can activate GPR109A and induce a downstream signaling cascade, measured by changes in cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing human GPR109A

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound

  • Nicotinic acid (positive control)

  • Forskolin

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

Procedure:

  • Cell Culture: Culture the GPR109A-expressing CHO-K1 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 384-well white opaque plate at a density of 2,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and nicotinic acid in assay buffer.

  • Assay: a. Remove the culture medium from the cells and add 5 µL of the compound dilutions. b. Add 5 µL of assay buffer (for agonist mode) or 5 µL of a sub-maximal concentration of nicotinic acid (for antagonist mode). c. Incubate for 30 minutes at room temperature. d. Add 5 µL of forskolin (to stimulate cAMP production) and incubate for another 30 minutes. e. Add 10 µL of the cAMP detection reagents from the kit. f. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent activation or inhibition relative to the controls and determine the EC50 or IC50 values.

Visualizing the Experimental Workflow

experimental_workflow cluster_screening Initial In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_exvivo Ex Vivo Validation GPR109A_Assay GPR109A Assay Downstream_Signaling Downstream Signaling (e.g., Western Blot) GPR109A_Assay->Downstream_Signaling If Active COX_Assay COX Assay Enzyme_Kinetics Enzyme Kinetics COX_Assay->Enzyme_Kinetics If Active CA_Assay CA Assay CA_Assay->Enzyme_Kinetics If Active Cytotoxicity_Assay Cytotoxicity Assay Apoptosis_Assays Apoptosis_Assays Cytotoxicity_Assay->Apoptosis_Assays If Cytotoxic Lipolysis_Adipocytes Lipolysis in Primary Adipocytes Downstream_Signaling->Lipolysis_Adipocytes Cytokine_Release Cytokine Release in PBMCs Enzyme_Kinetics->Cytokine_Release Cellular_Thermal_Shift Cellular Thermal Shift Assay Compound 6-(p-Tolyl)nicotinic acid Compound->GPR109A_Assay Compound->COX_Assay Compound->CA_Assay Compound->Cytotoxicity_Assay GPR109A_pathway Agonist This compound GPR109A GPR109A Agonist->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA HSL_inactive HSL-P (Inactive) PKA->HSL_inactive phosphorylates HSL_active HSL (Active) Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes FFA Free Fatty Acids Triglycerides->FFA COX_pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases from Membrane_Phospholipids Membrane Phospholipids COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins converts to Inhibitor This compound Inhibitor->COX_Enzymes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

References

Discovery and history of 6-arylnicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 6-Arylnicotinic Acids

Abstract

The 6-arylnicotinic acid scaffold is a cornerstone in modern medicinal chemistry, representing a privileged structure that has given rise to a multitude of compounds with diverse therapeutic activities. This technical guide provides a comprehensive exploration of this chemical class, designed for researchers, scientists, and drug development professionals. We will trace its history from foundational synthetic methodologies, such as the Kröhnke pyridine synthesis, to the revolutionary impact of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The narrative explains the causality behind experimental choices, details key protocols, and synthesizes structure-activity relationship (SAR) data to provide actionable insights for contemporary drug discovery programs.

Introduction: The Nicotinic Acid Scaffold

Nicotinic acid, also known as vitamin B3, is a simple pyridine-3-carboxylic acid that plays a crucial role in biological systems. Beyond its nutritional importance, it is an effective lipid-lowering drug and a potent vasodilator.[1][2] Its robust chemical nature and versatile substitution patterns have made it an attractive starting point for chemical library synthesis. The introduction of an aryl group at the 6-position of the nicotinic acid ring creates the 6-arylnicotinic acid core, a modification that significantly expands the chemical space and biological activity profile, leading to compounds with anti-inflammatory, anticancer, antioxidant, and antibacterial properties.[3][4][5] This guide delves into the historical evolution of the synthesis and application of this vital scaffold.

Foundational Synthesis: The Kröhnke Pyridine Synthesis

The ability to construct the pyridine ring itself was a critical prerequisite for the exploration of its derivatives. One of the classical and most versatile methods for generating highly functionalized pyridines is the Kröhnke pyridine synthesis, first reported by Fritz Kröhnke.[6][7][8] This reaction offers a convergent pathway to 2,4,6-trisubstituted pyridines by condensing an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[7]

Reaction Mechanism and Rationale

The expertise behind the Kröhnke synthesis lies in its elegant cascade mechanism. The process begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide is a soft nucleophile, perfectly suited for a Michael 1,4-conjugate addition to the α,β-unsaturated carbonyl compound (the Michael acceptor).[6] This step forms a 1,5-dicarbonyl intermediate, which is the key building block for the pyridine ring. In the presence of ammonia (from ammonium acetate), this intermediate undergoes a series of cyclization and dehydration steps, ultimately leading to aromatization to form the stable pyridine ring.[6] The choice of ammonium acetate is critical; it serves as both a mild base and the necessary nitrogen source for ring formation.

Kröhnke_Mechanism start α-Pyridinium Methyl Ketone Salt ketone Pyridinium Ketone start->ketone ylide Pyridinium Ylide (Michael Donor) ketone->ylide Base enone α,β-Unsaturated Carbonyl michael_adduct 1,5-Dicarbonyl Intermediate enone->michael_adduct ylide->michael_adduct Michael Addition cyclization Cyclization & Dehydration michael_adduct->cyclization + NH₃ - H₂O pyridine Substituted Pyridine cyclization->pyridine Aromatization end Final Product pyridine->end

Caption: The mechanistic pathway of the Kröhnke Pyridine Synthesis.

While not a direct route to 6-arylnicotinic acids, the Kröhnke synthesis and related classical methods were foundational, establishing the chemical principles for constructing the core heterocyclic system that would later be functionalized.

The Catalytic Revolution: Modern Synthesis via Suzuki-Miyaura Cross-Coupling

The advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, revolutionized the synthesis of biaryl compounds, including 6-arylnicotinic acids. The Suzuki-Miyaura coupling is the preeminent method in this field due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and stability of its key reagents.[9][10]

This reaction facilitates a direct and high-yield connection between a 6-halonicotinate derivative (e.g., 6-chloro- or 6-bromonicotinate) and an arylboronic acid.[11] The choice of a palladium catalyst is driven by its unique ability to cycle between Pd(0) and Pd(II) oxidation states, which is the engine of the catalytic process.

The Catalytic Cycle: A Self-Validating System

The Suzuki coupling mechanism is a well-understood, self-validating cycle. Each step regenerates the catalyst for the next turnover, ensuring high efficiency with low catalyst loading (often <1 mol%).[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinate, forming a Pd(II) complex. This is typically the rate-limiting step.

  • Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the arylboronic acid, forming a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.[9]

  • Reductive Elimination: The two organic groups (the nicotinate and the new aryl group) on the palladium center couple and are ejected from the coordination sphere, forming the final 6-arylnicotinic acid product and regenerating the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X oa_label Oxidative Addition biaryl_complex R¹-Pd(II)L₂-R² pd_complex->biaryl_complex R²-B(OH)₂ + Base tm_label Transmetalation biaryl_complex->pd0 R¹-R² re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of Methyl 6-phenylnicotinate

This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of a 6-arylnicotinic acid ester.

Materials:

  • Methyl 6-chloronicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 6-chloronicotinate, phenylboronic acid, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of toluene to form the active catalyst. Add this mixture to the main reaction flask. Rationale: Pre-forming the catalyst ensures a more homogeneous and active catalytic species.

  • Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl 6-phenylnicotinate.

Biological Activity and Structure-Activity Relationships (SAR)

The true value of the 6-arylnicotinic acid scaffold has been realized through its extensive evaluation in biological systems. The aryl substituent at the 6-position provides a versatile handle for chemists to modulate the compound's steric and electronic properties, profoundly influencing its interaction with biological targets.

Therapeutic AreaBiological Activity / TargetReference(s)
Oncology Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2); Cytotoxicity against breast, melanoma, and lung cancer cell lines.[3][13]
Inflammation Inhibition of inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).[4]
Infectious Disease Antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[5]
Cardiovascular Potent vasorelaxant effects mediated by nitric oxide (NO) and prostacyclin.[1][2]
General Health Antioxidant activity, measured by DPPH radical scavenging and superoxide dismutase (SOD) assays.[1][2]
SAR Case Study: Vasorelaxant Thionicotinic Acid Derivatives

A key principle in drug design is understanding the Structure-Activity Relationship (SAR)—how specific structural features of a molecule relate to its biological activity.[14] A study on 2-(1-adamantylthio)nicotinic acid derivatives provides a clear example. Researchers synthesized the parent acid, its corresponding amide, and a nitrile analog and tested their ability to induce vasorelaxation.[1][2]

CompoundKey Functional GroupVasorelaxant Potency (ED₅₀)Antioxidant Activity (% DPPH Scavenging)
Acid (6) -COOH21.3 nM33.20%
Amide (7) -CONH₂> 1000 nM0.57%
Nitrile (8) -CN> 1000 nM0.30%
(Data sourced from literature[1])

The results are striking. The carboxylic acid is essential for potent vasorelaxant activity, with an ED₅₀ in the nanomolar range.[1] Converting this group to an amide or nitrile completely abolishes this high potency.[1] This suggests that the carboxylic acid group is likely involved in a critical interaction with the biological target, possibly through hydrogen bonding or forming a salt bridge.[14] Similarly, the free acid was a significantly more potent antioxidant.[1] This type of clear, actionable SAR data is invaluable for guiding the next steps in a drug discovery project.

Integrated Drug Discovery Workflow

The discovery and development of a novel 6-arylnicotinic acid-based therapeutic follows a logical, multi-stage workflow. This process integrates the synthetic chemistry, biological screening, and SAR analysis discussed previously.

Drug_Discovery_Workflow start Identify Target & Scaffold (e.g., 6-Arylnicotinic Acid) synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis screening Primary Biological Screening (e.g., Cell Viability Assay) synthesis->screening screening->start Inactive hit Identify 'Hit' Compound screening->hit sar SAR-Guided Synthesis (Generate Analogs) hit->sar Active optimization Lead Optimization (ADME/Tox Profiling) hit->optimization sar->screening candidate Preclinical Candidate optimization->candidate

References

"6-(p-Tolyl)nicotinic acid" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(p-Tolyl)nicotinic Acid: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a derivative of the biologically significant molecule, nicotinic acid (Niacin, Vitamin B3). We delve into the precise nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling. While specific biological data for this derivative is sparse, we ground its potential significance by exploring the well-established mechanism of action of its parent compound, nicotinic acid, as a lipid-modifying agent. This guide is intended to serve as a foundational resource for researchers investigating novel pyridine-3-carboxylic acid derivatives for applications in medicinal chemistry and drug discovery.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid, or pyridine-3-carboxylic acid, is an essential B vitamin (B3) that plays a critical role in cellular metabolism.[1] It is a precursor to the vital coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are required for hundreds of redox reactions in the body.[2] Beyond its nutritional role, pharmacologic doses of nicotinic acid are utilized as a potent lipid-modifying drug to treat dyslipidemia.[1][3] It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a) while increasing high-density lipoprotein (HDL) cholesterol.[3]

The therapeutic effects of nicotinic acid have spurred significant interest in its derivatives. The pyridine-3-carboxylic acid core is a versatile scaffold that allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] The compound this compound, which incorporates a p-tolyl group at the 6-position of the pyridine ring, represents one such modification. This guide provides the core technical information required to synthesize, characterize, and understand the biological context of this specific derivative.

Nomenclature and Chemical Identity

Correctly identifying a compound is critical for research and regulatory purposes. The nomenclature and key identifiers for the topic compound are as follows:

  • Systematic IUPAC Name: 6-(4-Methylphenyl)pyridine-3-carboxylic acid[5][6]

  • Common Synonyms: this compound, 6-(4-Tolyl)nicotinic acid[7]

  • Parent Compound: Nicotinic Acid (Pyridine-3-carboxylic acid)[8]

  • CAS Number: 380333-31-9

Physicochemical Properties

A summary of the key computed and reported properties of this compound is presented below. These data are essential for experimental design, including solvent selection for synthesis, purification, and formulation.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂[7]
Molecular Weight 213.23 g/mol [7]
Appearance White to off-white solid (predicted)-
Melting Point Not reported; expected >200 °C-
Solubility Predicted to be soluble in hot polar organic solvents (e.g., DMF, DMSO, hot ethanol) and alkaline aqueous solutions.[9]-
pKa ~4.0-5.0 (Carboxylic acid, estimated based on nicotinic acid)[3]

Synthesis and Purification Protocol

The synthesis of this compound is efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis due to its high functional group tolerance, excellent yields, and stereospecificity. The chosen pathway involves coupling a 6-halonicotinic acid ester with 4-methylphenylboronic acid, followed by saponification to yield the final carboxylic acid.

Rationale for Synthetic Strategy
  • Starting Materials: Commercially available ethyl 6-chloronicotinate and 4-methylphenylboronic acid are selected for their stability and reactivity. The ethyl ester serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during the coupling step.

  • Catalyst System: A Palladium(0) catalyst, such as Pd(PPh₃)₄, is standard for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base like sodium carbonate (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. An aqueous solution is used to facilitate its dissolution.

  • Solvent: A mixture of a polar aprotic solvent (e.g., Dioxane or Toluene) and water provides the necessary phases for the reagents to interact effectively.

  • Saponification: The final deprotection step uses a strong base like sodium hydroxide (NaOH) to hydrolyze the ethyl ester back to the carboxylic acid, followed by acidic workup to protonate the carboxylate salt.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Saponification A Ethyl 6-chloronicotinate D Reaction Mixture (Dioxane/H₂O, 90°C) A->D B 4-Methylphenylboronic acid B->D C Pd(PPh₃)₄ Catalyst Na₂CO₃ (aq) C->D E Ethyl 6-(p-tolyl)nicotinate (Intermediate) D->E Workup & Purification G Reaction Mixture (Reflux) E->G F NaOH (aq) Ethanol F->G H Acidification (HCl) G->H I Precipitation & Filtration H->I J This compound (Final Product) I->J

Caption: Workflow for the two-step synthesis of this compound.

Detailed Step-by-Step Protocol

Step 1: Suzuki Coupling - Synthesis of Ethyl 6-(p-tolyl)nicotinate

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 6-chloronicotinate (1.86 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.58 g, 0.5 mmol, 5 mol%).

  • Add 1,4-dioxane (60 mL) and a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (20 mL).

  • Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 6-(p-tolyl)nicotinate as a solid.

Step 2: Saponification - Synthesis of this compound

  • Dissolve the purified ethyl 6-(p-tolyl)nicotinate (e.g., 2.41 g, 10.0 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add a 2 M aqueous solution of sodium hydroxide (NaOH) (20 mL, 40 mmol, 4.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, until TLC indicates the complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 2 M hydrochloric acid (HCl). A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 20 mL) and dry under vacuum to yield this compound.

Product Characterization (Self-Validation)

To confirm the identity and purity of the final product, the following characterization is essential:

  • ¹H NMR: To confirm the proton chemical environments and integration ratios consistent with the target structure.

  • ¹³C NMR: To confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z = 214.23 for [M+H]⁺).

  • Melting Point: To assess purity; a sharp melting range is indicative of a pure compound.

Biological Context: The Mechanism of Nicotinic Acid

While this compound requires dedicated biological evaluation, its potential relevance can be inferred from its parent compound. Nicotinic acid's primary mechanism for treating dyslipidemia is mediated through the activation of the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A, a G-protein coupled receptor highly expressed on the surface of adipocytes (fat cells).[10]

The Signaling Pathway:

  • Binding and Activation: Nicotinic acid binds to the HCA₂ receptor on adipocytes.[10]

  • G-Protein Inhibition: This binding activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[11]

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic AMP (cAMP).

  • Lipolysis Inhibition: Lower cAMP levels reduce the activity of hormone-sensitive lipase (HSL), the key enzyme responsible for breaking down stored triglycerides into free fatty acids (FFAs).[11]

  • Reduced FFA Flux: The inhibition of lipolysis significantly reduces the release of FFAs from adipose tissue into the bloodstream.[11]

  • Hepatic Effects: With a lower supply of FFAs arriving at the liver, the synthesis and esterification of triglycerides in the liver are decreased. This leads to reduced production of very-low-density lipoprotein (VLDL) and, subsequently, LDL.[1]

Nicotinic_Acid_MOA cluster_adipocyte Adipocyte (Fat Cell) cluster_liver Liver NA Nicotinic Acid HCA2 HCA₂ Receptor (GPR109A) NA->HCA2 Binds Gi Gi Protein (Inhibitory) HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP HSL ↓ Hormone-Sensitive Lipase (HSL) Activity cAMP->HSL TG Triglycerides FFA Free Fatty Acids (FFAs) TG->FFA Lipolysis FFA_liver ↓ FFA Supply FFA->FFA_liver Reduced Flux to Liver VLDL ↓ VLDL & LDL Production FFA_liver->VLDL

Caption: Mechanism of action of Nicotinic Acid via the HCA₂ receptor in adipocytes.

Conclusion and Future Directions

This compound is an accessible derivative of a pharmacologically important scaffold. The synthetic protocol detailed herein provides a reliable and scalable method for its production, enabling further research. Future investigations should focus on the comprehensive biological characterization of this compound, including:

  • Assessing its potency and efficacy at the HCA₂ receptor compared to nicotinic acid.

  • Evaluating its in vitro and in vivo effects on lipid metabolism.

  • Determining its pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

By building upon the well-established foundation of nicotinic acid, the systematic exploration of derivatives like this compound holds promise for the discovery of novel therapeutics with improved efficacy or side-effect profiles.

References

"6-(p-Tolyl)nicotinic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-(p-Tolyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridinecarboxylic acid derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the carboxylic acid functionality. The presence of the para-tolyl group introduces a lipophilic domain that can influence the molecule's biological activity and physical properties. This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, serving as a foundational resource for its application in research and development.

Physicochemical Properties

The core molecular characteristics of this compound are summarized in the table below. These properties are fundamental for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
Synonyms 6-p-Tolyl-nicotinic acid[1]

Experimental Workflow: A Conceptual Overview

The synthesis and analysis of this compound typically follow a structured workflow. The diagram below illustrates a conceptual pathway from starting materials to the final, characterized compound. This serves as a high-level guide for researchers planning to work with this molecule.

Conceptual Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start Starting Materials reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification analysis Structural & Purity Analysis (NMR, MS, HPLC) purification->analysis final_product Pure this compound analysis->final_product

Caption: A conceptual workflow for the synthesis, purification, and analysis of this compound.

Detailed Synthesis Protocol (Hypothetical Example)

While various synthetic routes to this compound may exist, a common approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. The following is a representative, step-by-step protocol.

Materials:

  • 6-Chloronicotinic acid

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6-chloronicotinic acid (1 equivalent), p-tolylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 1M HCl to a pH of approximately 3-4, leading to the precipitation of the crude product.

    • Filter the precipitate and wash with cold water.

    • Dissolve the crude product in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications

Substituted nicotinic acid derivatives are prevalent in various fields of research and development:

  • Pharmaceuticals: Nicotinic acid and its derivatives are known to have biological activities. The introduction of the p-tolyl group could modulate these activities, making it a candidate for screening in drug discovery programs, particularly in areas such as metabolic diseases and inflammation.

  • Agrochemicals: The pyridine ring is a common scaffold in herbicides and pesticides. This compound could serve as a building block for novel agrochemicals.

  • Materials Science: The rigid structure and functional groups of this molecule make it a potential component in the synthesis of polymers, metal-organic frameworks (MOFs), and other advanced materials.

Conclusion

This technical guide provides essential information on the molecular formula and weight of this compound. The conceptual workflows and hypothetical protocols offer a starting point for researchers interested in the synthesis and application of this compound. Further investigation into its biological and material properties is warranted to fully explore its potential.

References

An In-depth Technical Guide to 6-(p-Tolyl)nicotinic Acid: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Arylnicotinic Acids in Modern Drug Discovery

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most famously the B-vitamin niacin.[1][2] The introduction of aryl substituents onto the pyridine ring, particularly at the 6-position, gives rise to a class of compounds—6-arylnicotinic acids—with significant potential in drug development. These derivatives have been explored for a range of pharmacological activities, including anti-inflammatory and lipid-lowering effects.[3]

6-(p-Tolyl)nicotinic acid, a member of this promising class, represents a key synthetic target for building combinatorial libraries and exploring structure-activity relationships (SAR). Its unique combination of a hydrogen bond-accepting pyridine ring, an acidic carboxylic acid moiety, and a lipophilic tolyl group makes it an intriguing candidate for interacting with various biological targets.

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its logical synthesis, outline detailed protocols for its full physicochemical and spectroscopic characterization, and discuss its properties in the context of its parent compound, nicotinic acid. This document is designed not merely as a list of data but as a practical roadmap for the synthesis and thorough evaluation of this and similar novel chemical entities.

Chemical Identity and Structure

The foundational step in characterizing any novel compound is to establish its precise chemical identity. The structural features of this compound are depicted below, and its key identifiers are summarized in the accompanying table.

Structure:

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

IdentifierValueSource
IUPAC Name 6-(4-methylphenyl)pyridine-3-carboxylic acid-
Molecular Formula C₁₃H₁₁NO₂[4]
Molecular Weight 213.23 g/mol [4]
CAS Number Not Assigned-

Synthesis via Palladium-Catalyzed Cross-Coupling

Expertise & Rationale: The most efficient and versatile method for constructing the C-C bond between the pyridine and tolyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a cornerstone of modern organic synthesis due to its mild reaction conditions, exceptional tolerance of various functional groups (including the carboxylic acid and pyridine nitrogen), and the commercial availability of the required building blocks. The logical precursors are a halogenated nicotinic acid and p-tolylboronic acid.

The proposed synthetic workflow is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification 6-Chloronicotinic_Acid 6-Chloronicotinic Acid Reaction_Vessel Reaction Vessel (Anhydrous Solvent, e.g., DMF/Toluene) 6-Chloronicotinic_Acid->Reaction_Vessel p-Tolylboronic_Acid p-Tolylboronic Acid p-Tolylboronic_Acid->Reaction_Vessel Heat Heat (80-110 °C) Acidification Acidification (e.g., 1M HCl) to precipitate product Reaction_Vessel->Acidification Reaction Mixture Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₃PO₄ or Cs₂CO₃) Base->Reaction_Vessel Filtration Filtration Acidification->Filtration Washing Washing (Water, low polarity solvent) Filtration->Washing Drying Drying under vacuum Washing->Drying Purification Recrystallization or Column Chromatography Drying->Purification Product This compound Purification->Product Purified Product

Diagram 1. Synthetic Workflow for this compound.

Detailed Experimental Protocol: Synthesis

Trustworthiness: This protocol is a self-validating system. Each step is designed to drive the reaction to completion and systematically remove reactants, byproducts, and catalyst residues, ensuring a high-purity final product.

  • Vessel Preparation: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinic acid (1.0 eq.), p-tolylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.). Subsequently, add degassed, anhydrous solvent (e.g., a 4:1 mixture of Toluene/DMF, 0.2 M) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 50 mL of water.

    • Carefully adjust the pH to ~3-4 with 1M HCl. The product is expected to precipitate out of the aqueous solution.

    • Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration, washing the filter cake sequentially with cold water (3 x 20 mL) and a small amount of cold diethyl ether (to remove non-polar impurities).

    • Dry the solid under high vacuum at 50 °C to a constant weight.

  • Purification (if necessary): If purity is insufficient (as determined by HPLC or NMR, see Section 4), the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Physicochemical Properties: Predictions and Experimental Determination

While specific experimental data for this compound is not widely published, we can predict its properties based on its structure and by analogy to related compounds. These predictions form the basis for designing robust experimental validation protocols.

PropertyPredicted Value / ObservationComparison Compound DataExperimental Protocol
Appearance White to off-white crystalline solidNicotinic Acid: White crystalline powder.[1]Visual Inspection
Melting Point >240 °C (Decomposition likely)6-Phenylnicotinic Acid: 243-245 °C.[5]Nicotinic Acid: 236-239 °C.[1]Differential Scanning Calorimetry (DSC)
Solubility Poorly soluble in water; Soluble in DMSO, DMF, and basic aqueous solutions.Nicotinic Acid: 15 g/L in water at 20 °C.[2]Soluble in DMF/DMSO.[6]Shake-Flask Method (OECD 105)
pKa ~4.5 - 5.0 (Carboxylic Acid)Nicotinic Acid: pKa = 4.85Potentiometric Titration
Protocol: Melting Point Determination by DSC

Rationale: DSC provides a more accurate and detailed thermal profile than a traditional melting point apparatus, revealing not just the onset of melting but also potential decomposition events or polymorphic transitions.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, purified compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above the expected melt (e.g., 300 °C) under a nitrogen purge.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Protocol: Solubility Determination (Shake-Flask Method)

Rationale: This standard method determines the saturation concentration of the compound in a given solvent, providing a quantitative measure of solubility.

  • Equilibration: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, pH 7.4 buffer) in a sealed vial.

  • Incubation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4).

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a newly synthesized compound is paramount. A multi-technique approach provides orthogonal data, leading to an unambiguous structural assignment and a reliable purity assessment.

Analytical_Workflow cluster_identity Structure Confirmation cluster_purity Purity & Quantification Start Purified Solid Product NMR ¹H & ¹³C NMR (Structural Connectivity) Start->NMR MS High-Res Mass Spec (Elemental Composition) Start->MS IR FT-IR Spectroscopy (Functional Groups) Start->IR HPLC RP-HPLC-UV (Purity Assessment, >95%) Start->HPLC CHN Elemental Analysis (Confirm Formula) Start->CHN Final_Report Certificate of Analysis NMR->Final_Report MS->Final_Report IR->Final_Report HPLC->Final_Report CHN->Final_Report

Diagram 2. Analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

  • ¹H NMR Predictions: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and tolyl rings.

    • Pyridine Ring: Three protons (H2, H4, H5) will appear in the downfield region (δ 7.5-9.0 ppm), with characteristic ortho and meta couplings.[7]

    • Tolyl Ring: Two doublets (an AA'BB' system) in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons.

    • Methyl Group: A sharp singlet at ~δ 2.4 ppm.

    • Carboxylic Acid: A broad singlet, often far downfield (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR Predictions: The spectrum will show 11 distinct aromatic/olefinic carbon signals and one aliphatic signal for the methyl group. The carboxyl carbon will be significantly downfield (>165 ppm), and the carbon attached to the nitrogen (C6) will also be shifted downfield.[8]

Protocol: NMR Sample Preparation and Acquisition

  • Weigh approximately 5-10 mg of the sample into an NMR tube.

  • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as it solubilizes polar and non-polar functionalities well).

  • Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz) to confirm all assignments.

Mass Spectrometry (MS)

Rationale: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the elemental formula of the compound.

  • Predicted Mass: The exact mass of C₁₃H₁₁NO₂ is 213.0790.

  • Expected Ion: In positive ion electrospray ionization (ESI+), the primary observed ion will be the protonated molecule [M+H]⁺ at m/z 214.0862.

Protocol: LC-MS Analysis

  • Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the solution into an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical value. The mass error should be less than 5 ppm.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • Expected Key Bands:

    • O-H stretch: A very broad band from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

    • C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹.

    • C=C / C=N stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region (aromatic rings).

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC with UV detection is the gold standard for determining the purity of small molecule drug candidates.

Protocol: Purity Assessment by RP-HPLC

  • System: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A linear gradient from 10% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Analysis: Purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks. The target purity for a research compound is typically >95%.

Conclusion and Future Outlook

This compound is a valuable chemical entity whose properties can be systematically characterized using standard, robust analytical techniques. This guide provides the necessary theoretical framework and practical protocols for its synthesis and comprehensive evaluation. The true value of this molecule lies in its potential as a building block for creating novel therapeutics. By applying the synthetic and analytical principles outlined herein, researchers can confidently produce high-purity this compound and use it to explore new frontiers in medicinal chemistry, ultimately contributing to the development of next-generation drugs.

References

An In-depth Technical Guide to 6-(p-Tolyl)nicotinic Acid: Synthesis, Potential Biological Activities, and Future Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyridine ring, a fundamental scaffold in medicinal chemistry, continues to be a source of novel therapeutic agents. Among its numerous derivatives, nicotinic acid (Vitamin B3) and its analogues have garnered significant attention for their diverse pharmacological profiles. This guide delves into a specific derivative, 6-(p-Tolyl)nicotinic acid, a molecule poised at the intersection of established synthetic methodologies and burgeoning therapeutic applications. While direct, extensive literature on this exact molecule is nascent, this document serves as a comprehensive technical guide by extrapolating from the rich chemistry and biology of closely related 6-arylnicotinic acids. We will explore its synthesis, postulate its biological potential based on structure-activity relationships of its congeners, and outline future research trajectories. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel nicotinic acid derivatives.

The Chemical Landscape: Synthesis and Characterization of this compound

The construction of the biaryl scaffold inherent to this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as the cornerstone for forging the carbon-carbon bond between the pyridine and toluene moieties with high efficiency and functional group tolerance.[1][2]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of this compound points to two primary starting materials: a 6-halonicotinic acid derivative and a p-tolylboronic acid. The choice of the halogen on the nicotinic acid scaffold (typically bromine or chlorine) can influence reaction kinetics and catalyst selection.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

This protocol is a robust, solution-phase methodology adaptable from established procedures for the synthesis of similar 6-arylnicotinic acids.[1][2][3]

Materials:

  • 6-Bromonicotinic acid

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromonicotinic acid (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a minimal amount of anhydrous 1,4-dioxane under an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add the prepared catalyst solution to the Schlenk flask containing the reactants. Subsequently, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with 1 M HCl to a pH of approximately 3-4, which will precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Characterization

The identity and purity of the synthesized this compound (C₁₃H₁₁NO₂) should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the aromatic protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (213.23 g/mol ).[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point: To assess the purity of the final compound.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Isolation & Purification Reactants 6-Bromonicotinic Acid p-Tolylboronic Acid K2CO3 Setup Combine Reactants & Catalyst under Inert Gas Reactants->Setup Catalyst Pd(OAc)2 + PPh3 Catalyst->Setup Solvent Dioxane/Water Solvent->Setup Heating Heat at 90-100 °C (12-24h) Setup->Heating Vigorous Stirring Acidify Acidify with 1M HCl Heating->Acidify Cool to RT Extract Extract with Ethyl Acetate Acidify->Extract Purify Recrystallization or Column Chromatography Extract->Purify Product Pure this compound Purify->Product

Caption: A typical experimental workflow for the solution-phase Suzuki-Miyaura coupling.

Biological Activities and Therapeutic Potential: An Extrapolative Analysis

While specific biological data for this compound is limited in publicly available literature, the broader class of 6-arylnicotinic acid derivatives has been explored for a range of therapeutic applications.[5][6] By examining these structurally similar compounds, we can infer the potential biological activities of this compound.

Potential as an Anticancer Agent

Numerous novel nicotinic acid derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7] Some have demonstrated promising inhibitory activity against key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] The introduction of an aryl group at the 6-position of the nicotinic acid scaffold can enhance the binding affinity to the active sites of such kinases.

Hypothesized Mechanism: The tolyl group in this compound could potentially occupy a hydrophobic pocket in the ATP-binding site of various kinases, leading to the inhibition of downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Potential as an Anti-inflammatory Agent

Nicotinic acid derivatives have also been investigated for their anti-inflammatory properties.[8] The mechanism often involves the modulation of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[8] The structural features of this compound may allow it to interact with enzymes or receptors involved in the inflammatory cascade.

Other Potential Therapeutic Areas

The versatility of the nicotinic acid scaffold has led to the exploration of its derivatives in other therapeutic areas, including:

  • TRPV1 Antagonism: 6-Phenylnicotinamide derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for the treatment of inflammatory pain.[9]

  • Kinase Inhibition: Derivatives of nicotinamide have been investigated as intermediates in the synthesis of kinase inhibitors for oncology.[10]

Data Summary Table: Biological Activities of Related Nicotinic Acid Derivatives

Compound ClassBiological ActivityKey Targets/PathwaysReference
Novel Nicotinic Acid DerivativesAnticancer, AntioxidantVEGFR-2, Caspase-3[7]
6-Substituted Nicotinic AcidsMuscle RelaxantNot specified[5]
Nicotinic Acid DerivativesAnti-inflammatoryTNF-α, IL-6, iNOS, COX-2[8]
6-Phenylnicotinamide DerivativesTRPV1 AntagonistTRPV1[9]

Proposed Mechanism of Action: A Hypothesis

Based on the activities of related compounds, a plausible mechanism of action for this compound could involve the inhibition of protein kinases. The general structure of a kinase inhibitor often includes a heterocyclic core that anchors the molecule in the ATP-binding pocket, and appended aryl groups that can form favorable interactions with surrounding amino acid residues.

Diagram: Hypothesized Kinase Inhibition Mechanism

Kinase_Inhibition cluster_binding Kinase Active Site ATP_pocket ATP Binding Pocket Inhibition Inhibition of Phosphorylation ATP_pocket->Inhibition Hydrophobic_pocket Hydrophobic Pocket Molecule This compound Nicotinic_Acid_Moiety Nicotinic Acid Core Tolyl_Moiety p-Tolyl Group Nicotinic_Acid_Moiety->ATP_pocket H-bonding with hinge region Tolyl_Moiety->Hydrophobic_pocket Hydrophobic interactions ATP ATP ATP->ATP_pocket Competitive Binding

Caption: Hypothesized binding mode of this compound in a kinase active site.

Future Research Directions

The exploration of this compound is still in its early stages. Future research should focus on several key areas to fully elucidate its therapeutic potential:

  • Broad Biological Screening: The compound should be screened against a wide range of biological targets, including a panel of kinases, inflammatory mediators, and other relevant receptors.

  • In Vitro and In Vivo Studies: Promising hits from initial screens should be followed up with more detailed in vitro cellular assays and subsequent in vivo studies in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the tolyl group and the nicotinic acid core will be crucial for optimizing potency and selectivity.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound will be essential for assessing its drug-like properties.[11][12][13][14]

Conclusion

This compound represents a promising, yet underexplored, molecule within the medicinally significant class of nicotinic acid derivatives. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling. While direct biological data is scarce, the known activities of its structural relatives suggest a high potential for applications in oncology, inflammation, and pain management. This guide provides a foundational framework for researchers to embark on the systematic investigation of this compound, a compound that holds the promise of becoming a valuable lead in the development of novel therapeutics.

References

6-(p-Tolyl)nicotinic Acid: A Scaffolding Approach for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nicotinic acid, a long-established therapeutic agent, has paved the way for the exploration of a vast chemical space of its derivatives, each with the potential for unique pharmacological profiles. This technical guide focuses on a specific, yet underexplored derivative, 6-(p-Tolyl)nicotinic acid. While direct experimental data on this compound is nascent, its structural features, particularly the 6-aryl substitution, suggest a compelling potential for modulating key biological pathways implicated in a range of pathologies. This document serves as a comprehensive resource for researchers, providing a theoretical framework and practical methodologies to investigate the therapeutic promise of this compound. We will delve into its hypothesized mechanism of action, centering on the G protein-coupled receptor 109A (GPR109A), and explore its potential applications in inflammation, dyslipidemia, and oncology. Detailed, step-by-step experimental protocols are provided to empower researchers to validate these hypotheses and unlock the full potential of this intriguing molecule.

Introduction: The Rationale for Investigating this compound

Nicotinic acid (Niacin, Vitamin B3) is a pleiotropic molecule with well-documented effects on lipid metabolism and inflammation. Its clinical utility, however, is often hampered by side effects such as flushing. This has driven the development of novel nicotinic acid derivatives with improved therapeutic windows. The substitution at the 6-position of the pyridine ring offers a strategic vector for modifying the compound's physicochemical properties and biological activity. The introduction of a p-tolyl group, a moderately lipophilic and electronically distinct moiety, is hypothesized to influence receptor binding affinity, selectivity, and pharmacokinetic properties.

This guide will provide a forward-looking perspective on the potential of this compound, drawing upon the extensive knowledge base of nicotinic acid and its analogs.

Hypothesized Mechanism of Action: Targeting the GPR109A Receptor

The primary pharmacological target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is predominantly expressed in adipocytes and immune cells, including monocytes and macrophages. We hypothesize that this compound will also act as a GPR109A agonist.

GPR109A Signaling Pathways

Activation of GPR109A initiates two primary signaling cascades:

  • Gαi-mediated Pathway: Upon agonist binding, GPR109A couples to the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is central to the anti-lipolytic effects of nicotinic acid in adipocytes.

  • β-Arrestin-mediated Pathway: GPR109A activation can also lead to the recruitment of β-arrestin proteins. This pathway is implicated in receptor desensitization and internalization, as well as in mediating some of the anti-inflammatory effects of GPR109A agonists.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 6-p-Tolyl-nicotinic_acid This compound GPR109A GPR109A 6-p-Tolyl-nicotinic_acid->GPR109A Binds Gai Gαi GPR109A->Gai Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis ERK ERK Signaling beta_arrestin->ERK Inflammation ↓ Pro-inflammatory Cytokines beta_arrestin->Inflammation Anti_Inflammatory_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture stimulation Stimulate with LPS (1 µg/mL) cell_culture->stimulation treatment Treat with this compound (various concentrations) stimulation->treatment incubation Incubate for 24 hours treatment->incubation supernatant Collect Supernatant incubation->supernatant elisa Measure TNF-α and IL-6 by ELISA supernatant->elisa griess Measure Nitric Oxide (Griess Assay) supernatant->griess data_analysis Data Analysis (IC50 determination) elisa->data_analysis griess->data_analysis end End data_analysis->end GPR109A_Activation_Workflow start Start cell_culture Culture CHO-K1 cells stably expressing human GPR109A start->cell_culture compound_prep Prepare serial dilutions of this compound cell_culture->compound_prep treatment Add compound to cells compound_prep->treatment incubation Incubate for 30 minutes treatment->incubation forskolin Add Forskolin to stimulate Adenylyl Cyclase incubation->forskolin lysis Lyse cells forskolin->lysis cAMP_assay Measure intracellular cAMP levels (e.g., HTRF) lysis->cAMP_assay data_analysis Data Analysis (EC50 determination) cAMP_assay->data_analysis end End data_analysis->end Anticancer_Workflow start Start cell_culture Culture cancer cell lines (e.g., MCF-7, A549, HCT116) start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Assess cell viability (MTT or CellTiter-Glo assay) incubation->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis end End data_analysis->end Synthesis_Workflow start 6-Chloronicotinic acid ethyl ester coupling Suzuki Coupling start->coupling reagent1 p-Tolylboronic acid reagent1->coupling catalyst Pd catalyst, base catalyst->coupling intermediate This compound ethyl ester coupling->intermediate hydrolysis Hydrolysis (e.g., NaOH, H2O) intermediate->hydrolysis product This compound hydrolysis->product

Methodological & Application

Application Notes & Protocols: Synthesis of 6-(p-Tolyl)nicotinic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 6-(p-Tolyl)nicotinic acid, a valuable biaryl scaffold in medicinal chemistry. The methodology centers on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its efficiency and broad functional group tolerance.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step laboratory procedure, data presentation, and troubleshooting guidance to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

The construction of carbon-carbon (C-C) bonds is fundamental to organic synthesis, and among the myriad of available methods, the Suzuki-Miyaura coupling has emerged as a particularly powerful tool.[1][3] Developed by Akira Suzuki, who was a co-recipient of the 2010 Nobel Prize in Chemistry for this work, the reaction facilitates the formation of C-C bonds by coupling an organoboron compound with an organohalide using a palladium catalyst.[3][4]

The synthesis of this compound, a substituted biaryl, exemplifies the utility of this reaction. Biaryl structures are prevalent in a wide range of pharmaceuticals and biologically active molecules. The Suzuki-Miyaura coupling is often the preferred method for creating these structures due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and aryl halides.[5][6] Furthermore, the boron-containing byproducts are generally non-toxic and easily removed, contributing to the reaction's appeal in both academic and industrial settings.[2][7]

This guide will focus on the coupling of 6-chloronicotinic acid with p-tolylboronic acid. While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, recent advancements in catalyst and ligand design have made their use in Suzuki-Miyaura couplings increasingly common and efficient.[5][8]

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps centered around a palladium catalyst.[4][9][10]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (6-chloronicotinic acid). This step forms a Pd(II) intermediate.[9][10] The rate of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[8]

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron species (p-tolylboronic acid) is transferred to the palladium(II) complex. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the tolyl group to the palladium center, displacing the halide.[1][3][9] The choice of base is critical and can significantly influence the reaction's efficiency.[1][11]

  • Reductive Elimination: In the final step, the two organic groups (the nicotinic acid moiety and the tolyl group) on the palladium(II) complex are coupled, forming the desired C-C bond in the product, this compound. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][9][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex Ar-X transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->biaryl_pd_complex Ar'-B(OH)2 + Base biaryl_pd_complex->pd0 Regenerates Catalyst reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination product Ar-Ar' reductive_elimination->product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Chloronicotinic acid≥98%Commercially AvailableLimiting reagent.
p-Tolylboronic acid≥98%Commercially AvailableBoronic acids can be sensitive to air and moisture.[12][13]
Pd(OAc)₂ (Palladium(II) acetate)Catalyst gradeCommercially AvailablePre-catalyst.
SPhos≥98%Commercially AvailableBulky phosphine ligand, crucial for coupling aryl chlorides.[14]
K₃PO₄ (Potassium phosphate)Anhydrous, ≥98%Commercially AvailableBase.
1,4-DioxaneAnhydrousCommercially AvailableReaction solvent.
WaterDegassed, HPLC gradeN/ACo-solvent.
Ethyl acetateACS gradeCommercially AvailableFor workup.
1 M Hydrochloric acidN/AN/AFor workup.
Brine (saturated NaCl solution)N/AN/AFor workup.
Anhydrous MgSO₄ or Na₂SO₄N/AN/ADrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

3.2. Equipment

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Apparatus for column chromatography

3.3. Reaction Setup and Procedure

The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[8]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents to Flask: - 6-Chloronicotinic acid (1.0 mmol) - p-Tolylboronic acid (1.2 mmol) - K₃PO₄ (2.0 mmol) inert 2. Create Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) reagents->inert solvents_catalyst 3. Add Solvents & Catalyst: - Degassed 1,4-Dioxane/Water - Pd(OAc)₂/SPhos inert->solvents_catalyst heating 4. Heat Reaction: - Stir at 80-100 °C - Monitor by TLC/LC-MS solvents_catalyst->heating cool_quench 5. Cool & Acidify: - Cool to room temperature - Add water and acidify with 1M HCl heating->cool_quench extract 6. Extraction: - Extract with Ethyl Acetate (3x) cool_quench->extract wash_dry 7. Wash & Dry: - Wash with brine - Dry over Na₂SO₄ extract->wash_dry purify 8. Isolate Product: - Concentrate in vacuo - Purify by column chromatography wash_dry->purify

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Steps:

  • Preparation: To a flame-dried Schlenk flask, add 6-chloronicotinic acid (1.0 mmol, 1.0 eq), p-tolylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL). Bubble the inert gas through the solution for 10-15 minutes. In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of dioxane and add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water (20 mL) and acidify the mixture to a pH of ~3-4 with 1 M HCl. This will protonate the carboxylic acid, making it soluble in the organic phase.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10][15]

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small amount of acetic acid (e.g., 0.1-1%) to prevent streaking of the carboxylic acid product on the column.[16]

Troubleshooting and Optimization

Low yields or failed reactions in Suzuki-Miyaura couplings can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.

Troubleshooting_Flowchart start Low or No Yield Observed check_reagents Check Reagent Quality - Fresh boronic acid? - Active catalyst? - Anhydrous solvents? start->check_reagents check_atmosphere Verify Inert Atmosphere - Proper degassing? - No leaks? check_reagents->check_atmosphere Reagents OK solution Successful Synthesis check_reagents->solution Issue Found & Fixed optimize_conditions Optimize Reaction Conditions - Screen different bases (e.g., Cs₂CO₃, K₂CO₃)? - Vary temperature? - Change ligand? check_atmosphere->optimize_conditions Atmosphere OK check_atmosphere->solution Issue Found & Fixed side_reactions Identify Side Reactions - Protodeboronation? - Homocoupling? optimize_conditions->side_reactions Still low yield optimize_conditions->solution Optimized side_reactions->optimize_conditions Minimize byproducts

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Common Issues and Solutions:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophile.[8][17] It can be exacerbated by excess water or a strong base.

    • Solution: Use a milder base like K₃PO₄ or Cs₂CO₃.[8] Ensure solvents are properly dried if running under anhydrous conditions, although some water is often necessary for the Suzuki reaction.[10]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or impurities. The formation of palladium black is a common indicator of catalyst decomposition.[18]

    • Solution: Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout the reaction. Use high-purity reagents.[8][19]

  • Low Reactivity of Aryl Chloride: Aryl chlorides are less reactive than bromides or iodides, making the oxidative addition step more challenging.[8]

    • Solution: The choice of a bulky, electron-rich phosphine ligand like SPhos, XPhos, or JohnPhos is crucial for activating aryl chlorides.[14] Higher temperatures may also be required.

  • Difficult Purification: Carboxylic acids can be challenging to purify via silica gel chromatography due to their polarity.

    • Solution: Adding a small percentage of acetic acid to the eluent can improve peak shape.[16] Alternatively, the crude acid can be converted to its methyl ester, purified, and then hydrolyzed back to the acid.[16]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust and versatile method for the synthesis of biaryl compounds like this compound. By understanding the underlying mechanism and carefully controlling reaction parameters such as the choice of catalyst, ligand, base, and the exclusion of oxygen, researchers can achieve high yields and reproducible results. This guide provides a solid foundation and a detailed protocol to aid scientists in the successful application of this pivotal transformation in their research and development endeavors.

References

Application Notes and Protocols for the Synthesis of 6-(p-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-(p-Tolyl)nicotinic Acid

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. As a substituted nicotinic acid, this scaffold is a key building block in the synthesis of a variety of biologically active molecules. Nicotinic acid (Vitamin B3) itself is a crucial precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous metabolic processes.[1] The introduction of the p-tolyl group at the 6-position of the pyridine ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and steric bulk, leading to altered pharmacological profiles. This makes this compound a valuable intermediate for the development of novel therapeutic agents.

The synthesis of 6-aryl-nicotinic acids is most effectively achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[2][3][4][5] This method offers a robust and versatile approach to forming carbon-carbon bonds with high functional group tolerance and generally good yields.[6] This document provides a detailed, field-proven protocol for the synthesis of this compound via a Suzuki-Miyaura coupling, along with insights into the underlying mechanism, characterization, and troubleshooting.

Chemical Principles: The Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[3][4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 6-chloronicotinic acid) to a palladium(0) complex, forming a palladium(II) intermediate.[2][3] This is often the rate-determining step of the reaction.[3] The reactivity of the halide follows the trend I > Br > Cl.[3] While chlorides are less reactive, the use of electron-rich and bulky phosphine ligands on the palladium catalyst can facilitate this step.[3]

  • Transmetalation: In this step, the organic group from the organoboron species (p-tolylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product, this compound. This step also regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation Ar-Pd(II)-X RedElim Reductive Elimination Transmetalation->RedElim Ar-Pd(II)-Ar' RedElim->Pd(0)L2 Ar-Ar' Ar'-B(OH)₂ p-Tolyl-B(OH)₂ Ar'-B(OH)₂->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 6-chloronicotinic acid and p-tolylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
6-Chloronicotinic acid≥98%Commercially AvailableStarting material
p-Tolylboronic acid≥98%Commercially AvailableCoupling partner
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially AvailablePalladium source
SPhos≥98%Commercially AvailableLigand
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableSolvent
Deionized WaterHigh PurityIn-houseCo-solvent
Ethyl acetateACS gradeCommercially AvailableExtraction solvent
HexanesACS gradeCommercially AvailableExtraction solvent
Hydrochloric acid (HCl)1 M aqueous solutionIn-houseFor acidification
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially AvailableDrying agent
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.0 g, 6.35 mmol, 1.0 equiv), p-tolylboronic acid (1.03 g, 7.62 mmol, 1.2 equiv), and potassium carbonate (2.63 g, 19.05 mmol, 3.0 equiv).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst and Ligand Addition:

    • In a separate vial, weigh out palladium(II) acetate (28.4 mg, 0.127 mmol, 2 mol%) and SPhos (104 mg, 0.254 mmol, 4 mol%).

    • Briefly open the reaction flask under a positive pressure of inert gas and add the catalyst and ligand.

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (30 mL) and deionized water (10 mL) to the reaction flask via syringe.

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the aqueous layer and extract it with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Alternatively, purification can be achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the aromatic protons of both the pyridine and tolyl rings, as well as a singlet for the methyl group of the tolyl moiety. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR The spectrum should display the expected number of carbon signals corresponding to the structure of this compound.
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₁NO₂). For example, the [M+H]⁺ ion would be expected at m/z 214.08.[8]
Melting Point A sharp melting point range indicates a high degree of purity.

Troubleshooting Guide

Even with a robust protocol, experimental challenges can arise. The following table provides guidance on common issues encountered during the synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive catalyst due to oxygen exposure. - Insufficient degassing. - Poor quality reagents.- Ensure a properly inert atmosphere throughout the reaction setup. - Thoroughly degas the solvent mixture. - Use fresh, high-purity reagents.
Formation of Homocoupling Byproducts - Presence of oxygen. - Premature degradation of the boronic acid.- Rigorous exclusion of oxygen. - Use a slight excess of the boronic acid.
Difficulty in Purification - Co-elution of product with byproducts. - Poor crystallization.- Optimize the solvent system for column chromatography. - Try different solvent systems for recrystallization.
Incomplete Reaction - Insufficient reaction time or temperature. - Catalyst deactivation.- Extend the reaction time and/or increase the temperature. - Add a fresh portion of the catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the exclusion of oxygen, and employing appropriate purification techniques, this valuable building block can be obtained in good yield and high purity. The protocol and insights provided in these application notes are intended to serve as a comprehensive guide for researchers in their synthetic endeavors.

References

Application Notes and Protocols for the Analytical Characterization of 6-(p-Tolyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 6-(p-Tolyl)nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques. The narrative emphasizes the scientific rationale behind experimental choices, ensuring that each protocol is a self-validating system. By synthesizing established methods for the parent compound, nicotinic acid, with expert insights into the influence of the p-tolyl substituent, this guide offers a robust framework for the comprehensive characterization of this important molecule.

Introduction: The Imperative for Rigorous Analytical Characterization

This compound, a derivative of nicotinic acid (Vitamin B3), is a molecule of interest in medicinal chemistry and materials science. Its structural complexity, combining a pyridine carboxylic acid core with a hydrophobic tolyl moiety, necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. In the context of drug development, stringent regulatory standards demand a thorough understanding of the active pharmaceutical ingredient (API) and any potential impurities. This guide provides the foundational analytical protocols to achieve this comprehensive characterization.

The presence of the p-tolyl group significantly influences the physicochemical properties of the nicotinic acid scaffold, impacting its solubility, chromatographic behavior, and spectroscopic signature. Therefore, while methods for nicotinic acid provide a starting point, they require thoughtful adaptation. This document will detail these necessary modifications, explaining the underlying chemical principles.

Chromatographic Analysis: Purity Determination and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and identifying any process-related impurities or degradation products. The introduction of the non-polar p-tolyl group increases the hydrophobicity of the molecule compared to nicotinic acid, which is the primary consideration for method development.

Rationale for Method Design: A Reversed-Phase Approach

A reversed-phase HPLC (RP-HPLC) method is the logical choice due to the non-polar nature of the p-tolyl substituent. A C18 stationary phase will provide sufficient hydrophobic interaction for retention. The mobile phase will consist of an aqueous component with an organic modifier to facilitate elution.

Causality behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its strong hydrophobic retention capabilities, which are necessary to adequately retain the tolyl-substituted nicotinic acid.

  • Mobile Phase: An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to a single, well-defined chromatographic peak. Formic acid or trifluoroacetic acid are common choices. Acetonitrile is a suitable organic modifier due to its UV transparency and elution strength.

  • Detection: The pyridine and tolyl chromophores allow for sensitive detection using a UV detector. A photodiode array (PDA) detector is recommended to obtain spectral information, which can aid in peak identification and purity assessment.

Detailed Protocol: RP-HPLC Method for this compound

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Data acquisition and processing software.

Materials:

  • This compound reference standard and sample.

  • HPLC-grade acetonitrile and water.

  • Formic acid (analytical grade).

  • 0.45 µm syringe filters.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 30% B to 80% B over 20 minutesA gradient is necessary to elute the hydrophobic analyte and any more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLAdjustable based on sample concentration.
Detection PDA at 260 nmWavelength of maximum absorbance for the pyridine chromophore.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare sample solutions at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Repeatability: Relative standard deviation (RSD) of peak areas from six replicate injections should be ≤ 2.0%.

Data Interpretation:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

  • Impurity profiling can be performed by comparing the chromatogram of the sample to that of the reference standard and any known impurity standards.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the p-tolyl group.

Expected Chemical Shifts and Splitting Patterns:

  • Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating tolyl group.

  • Tolyl Protons: The protons on the tolyl ring will appear as two doublets in the aromatic region (typically δ 7.2-7.8 ppm) due to their para substitution. The methyl protons will appear as a singlet around δ 2.4 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), and its presence may be confirmed by D₂O exchange.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Expected Chemical Shifts:

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 160 ppm).

  • Aromatic Carbons: The carbons of the pyridine and tolyl rings will appear in the aromatic region (δ 110-160 ppm).

  • Methyl Carbon: The methyl carbon of the tolyl group will appear at an upfield chemical shift (around δ 20-25 ppm).

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Materials:

  • This compound sample.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR tubes.

Procedure:

  • Dissolve an appropriate amount of the sample in the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process and analyze the spectra to assign the signals to the corresponding protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Molecular Ion Peak:

  • The molecular weight of this compound (C₁₃H₁₁NO₂) is 213.23 g/mol . In positive ion mode electrospray ionization (ESI+), the expected molecular ion peak will be [M+H]⁺ at m/z 214.24.

Fragmentation Pattern:

  • Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the bond between the pyridine and tolyl rings.

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • LC-MS system with an ESI source.

Procedure:

  • Use the HPLC method described in Section 2.2.

  • Divert the eluent from the HPLC column to the mass spectrometer.

  • Acquire mass spectra in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

Thermal Analysis: Assessing Stability and Physical Properties

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal stability, melting point, and decomposition profile of this compound. The thermal behavior of substituted pyridines can be complex, with some exhibiting sublimation prior to melting.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and detect any phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and assess thermal stability.

Protocol: Thermal Analysis

Objective: To determine the melting point and thermal decomposition profile of this compound.

Instrumentation:

  • DSC instrument.

  • TGA instrument.

Procedure:

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • Place the pan in the DSC or TGA instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the DSC thermogram and TGA curve.

  • Analyze the data to determine the melting point (from the DSC peak) and the onset of decomposition (from the TGA curve).

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process for this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound HPLC HPLC (Purity & Impurities) Synthesis->HPLC NMR NMR (¹H, ¹³C) (Structure Confirmation) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS Thermal Thermal Analysis (DSC/TGA) (Melting Point & Stability) Synthesis->Thermal Data_Analysis Data Interpretation & Structure Elucidation HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Thermal->Data_Analysis Report Certificate of Analysis & Regulatory Submission Data_Analysis->Report

Caption: Workflow for the analytical characterization of this compound.

Conclusion: A Framework for Confident Characterization

The analytical protocols detailed in this guide provide a comprehensive framework for the robust characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently confirm the identity, purity, and stability of this molecule. The key to successful analysis lies in understanding the influence of the p-tolyl substituent and adapting established methods accordingly. This approach, grounded in sound scientific principles, ensures the generation of high-quality, reliable data essential for research, development, and regulatory compliance.

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 6-(p-Tolyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a detailed protocol and in-depth spectral analysis for 6-(p-Tolyl)nicotinic acid, a substituted pyridine derivative. We will explore the causality behind experimental choices, from sample preparation to advanced spectral interpretation. This document serves as a practical guide for researchers to confidently assign the ¹H and ¹³C NMR spectra of this compound and apply similar methodologies to related heterocyclic systems. The protocols described herein are designed to be self-validating, ensuring high-quality, reproducible results.

Introduction: The Analytical Challenge

This compound features two distinct aromatic systems—a substituted pyridine ring and a p-tolyl group—linked together. While seemingly straightforward, the NMR analysis of such molecules presents a common challenge: significant signal overlap in the aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm)[1][2]. The electronic effects of the nitrogen atom, the carboxylic acid, and the tolyl substituent create a unique magnetic environment for each proton and carbon, requiring a systematic approach for unambiguous assignment. This guide will walk through 1D and suggest 2D NMR strategies to overcome these challenges.

Below is the chemical structure of this compound with standardized numbering for the purpose of NMR assignment.

Caption: Chemical structure and numbering of this compound.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameter selection.

Protocol for NMR Sample Preparation

The choice of solvent is critical. For compounds with exchangeable protons like carboxylic acids, a hydrogen-bonding solvent such as DMSO-d₆ is preferable to non-polar solvents like CDCl₃, where the acidic proton signal can be very broad or unobserved.

Materials:

  • This compound (15-25 mg for ¹H; 50-100 mg for ¹³C)[3]

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide, 99.9 atom % D)

  • High-quality 5 mm NMR tube[4]

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Methodology:

  • Weigh 15-25 mg of the dry, solid sample directly into a clean, small vial. A higher concentration is recommended for ¹³C NMR due to its lower natural abundance and sensitivity[4].

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial[5][6].

  • Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if solubility is an issue, but ensure the sample is stable at elevated temperatures.

  • Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool or cotton directly into the NMR tube. This crucial step removes any particulate matter that can severely degrade magnetic field homogeneity and thus spectral resolution.

  • Cap the NMR tube securely and wipe the outside clean with a lint-free tissue before inserting it into the spectrometer.

Protocol for Data Acquisition (400 MHz Spectrometer)

The following are standard starting parameters. They should be optimized as needed based on sample concentration and instrument performance.

¹H NMR Acquisition:

  • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems)

  • Spectral Width (SW): 16 ppm (centered around 6 ppm)

  • Acquisition Time (AQ): ~2.5 seconds

  • Relaxation Delay (D1): 2.0 seconds

  • Number of Scans (NS): 8-16

  • Receiver Gain (RG): Auto-adjust

  • Temperature: 298 K

¹³C{¹H} NMR Acquisition (Proton Decoupled):

  • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30')

  • Spectral Width (SW): 240 ppm (centered around 120 ppm)

  • Acquisition Time (AQ): ~1.0 second

  • Relaxation Delay (D1): 2.0 seconds

  • Number of Scans (NS): 1024 or higher (adjust based on concentration)

  • Receiver Gain (RG): Auto-adjust

  • Temperature: 298 K

Caption: NMR analysis workflow from sample preparation to structure validation.

Spectral Interpretation and Analysis

The following analysis is based on established principles of NMR spectroscopy, including substituent effects on chemical shifts in aromatic and heteroaromatic systems[7][8].

Predicted ¹H NMR Spectrum

Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm. In pyridine, the nitrogen atom's electronegativity deshields adjacent protons (α-protons), shifting them further downfield, often beyond 8.0 ppm[8].

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆

Proton LabelPredicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationRationale
COOH> 13.0Broad Singlet (br s)-1HExchangeable carboxylic acid proton, signal is often broad.
H2~9.05Doublet (d)J(H2,H4) ≈ 2.2 Hz1Hα to pyridine N and ortho to COOH, highly deshielded. Coupled to H4 (meta).
H4~8.25Doublet of Doublets (dd)J(H4,H5) ≈ 8.0 Hz, J(H4,H2) ≈ 2.2 Hz1Hβ to pyridine N, ortho to COOH. Coupled to H5 (ortho) and H2 (meta).
H2'/H6'~8.00Doublet (d)J(H2',H3') ≈ 8.2 Hz2HProtons on the tolyl ring ortho to the pyridine ring. Deshielded by proximity.
H5~7.90Doublet (d)J(H5,H4) ≈ 8.0 Hz1Hγ to pyridine N, β to tolyl group. Coupled to H4 (ortho).
H3'/H5'~7.35Doublet (d)J(H3',H2') ≈ 8.2 Hz2HProtons on the tolyl ring meta to the pyridine ring.
CH₃ (H8)~2.40Singlet (s)-3HBenzylic methyl protons, typical chemical shift[9].

Causality Insights:

  • H2 vs. H5: H2 is significantly downfield due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the meta-positioned carboxyl group.

  • Tolyl Protons: The tolyl ring protons (H2'/H6' and H3'/H5') appear as two distinct doublets, characteristic of a para-substituted benzene ring forming an AA'BB' spin system[10].

  • Coupling Constants: The magnitude of the J-coupling constants is diagnostic. Ortho coupling (³J) is typically 7-9 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz. This helps distinguish H2, H4, and H5.

Predicted ¹³C NMR Spectrum

Aromatic carbons typically resonate between 120-150 ppm[9]. Carbons directly attached to nitrogen in a pyridine ring are shifted further downfield[11][12].

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon LabelPredicted δ (ppm)TypeRationale
C7 (COOH)~166.5Quaternary (C=O)Typical chemical shift for a carboxylic acid carbon.
C6~159.0Quaternaryα to pyridine N and attached to the tolyl ring, highly deshielded.
C2~152.0CHα to pyridine N and ortho to COOH, deshielded.
C4~138.5CHβ to pyridine N and ortho to COOH.
C4'~138.0QuaternaryTolyl carbon attached to the methyl group.
C1'~135.5QuaternaryTolyl carbon attached to the pyridine ring.
C5~129.5CHγ to pyridine N.
C3'/C5'~129.0CHTolyl carbons meta to the pyridine ring.
C2'/C6'~126.5CHTolyl carbons ortho to the pyridine ring.
C3~124.0QuaternaryAttached to the COOH group.
C8 (CH₃)~21.0CH₃Typical chemical shift for a methyl group on an aromatic ring.

Causality Insights:

  • Quaternary Carbons: The signals for the five quaternary carbons (C3, C6, C7, C1', C4') will likely be of lower intensity than the protonated carbons. Their definitive assignment would require a Heteronuclear Multiple Bond Correlation (HMBC) experiment[1].

  • C2 vs C6: Both carbons are α to the pyridine nitrogen. C6 is further deshielded due to its attachment to the second aromatic ring.

The Role of 2D NMR for Unambiguous Assignment

When 1D spectra are crowded or assignments are uncertain, 2D NMR is essential.

G Figure 3. Logic for 2D NMR-based assignment H1_Spectrum ¹H Spectrum (Proton Signals) COSY COSY (H-H Correlations) H1_Spectrum->COSY Identifies coupled protons (e.g., H4-H5) HSQC HSQC (Direct C-H Correlations) H1_Spectrum->HSQC C13_Spectrum ¹³C Spectrum (Carbon Signals) C13_Spectrum->HSQC Links each proton to its attached carbon Assignment Final Unambiguous Assignment COSY->Assignment HMBC HMBC (Long-Range C-H Correlations) HSQC->HMBC HMBC->Assignment Connects fragments via 2-3 bond correlations (e.g., CH₃ to C4')

References

Application Note: High-Throughput Analysis of 6-(p-Tolyl)nicotinic Acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the quantitative and qualitative analysis of 6-(p-Tolyl)nicotinic acid, a key intermediate in pharmaceutical synthesis. We detail optimized protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The HPLC method provides a rapid and reliable quantification of the target analyte, while the GC-MS method, incorporating a necessary derivatization step, offers enhanced sensitivity and structural confirmation. These protocols are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound in various sample matrices. All methods have been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a biaryl nicotinic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a precursor for various pharmacologically active compounds. Accurate and precise analytical methods are paramount for monitoring reaction kinetics, assessing purity of intermediates and final products, and ensuring the overall quality control of the active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the analysis of this compound using two complementary chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is employed for the routine quantification of this compound.[1] The method described herein is a reversed-phase HPLC (RP-HPLC) approach, which is well-suited for the separation of moderately polar compounds like nicotinic acid derivatives.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior specificity and sensitivity, making it an invaluable tool for impurity profiling and structural elucidation. Due to the low volatility of carboxylic acids, a derivatization step is essential for successful GC-MS analysis.[4][5] This protocol details an effective derivatization strategy to enhance the volatility and thermal stability of this compound.[5]

High-Performance Liquid Chromatography (HPLC) Analysis

The developed HPLC method is designed for the accurate and precise quantification of this compound. The choice of a C18 stationary phase provides excellent retention and separation of the analyte from potential impurities.

Rationale for Method Development

A reversed-phase approach was selected due to the polar nature of the carboxylic acid group and the non-polar character of the tolyl moiety. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the fine-tuning of retention time and peak shape. UV detection at a wavelength corresponding to the analyte's maximum absorbance ensures high sensitivity.

Experimental Protocol: HPLC

2.2.1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2.2.2. Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0)
B: Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection λ 254 nm

2.2.3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare sample solutions in the same diluent to a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For unambiguous identification and sensitive detection, a GC-MS method was developed. A critical step in the analysis of carboxylic acids by GC is derivatization to increase their volatility.[6] Silylation, a common and effective derivatization technique, was chosen for this application.[4]

Rationale for Derivatization

The carboxyl group of this compound is polar and capable of hydrogen bonding, which results in low volatility and poor chromatographic peak shape. Conversion of the acidic proton to a trimethylsilyl (TMS) group via a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), effectively masks the polar group, leading to a more volatile and thermally stable derivative suitable for GC analysis.[5]

Experimental Protocol: GC-MS

3.2.1. Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl Acetate (GC grade)

3.2.2. Instrumentation and Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min (constant flow)
Inlet Temp. 280 °C
Injection Mode Split (20:1)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-500 m/z

3.2.3. Derivatization and Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample or standard into a 2 mL autosampler vial.

  • Add 200 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • Dilute with 600 µL of ethyl acetate before injection.

GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard AddReagents Add Pyridine & BSTFA Weigh->AddReagents Heat Heat at 70°C for 30 min AddReagents->Heat Dilute Dilute with Ethyl Acetate Heat->Dilute Inject Inject into GC-MS Dilute->Inject Separate Separation on HP-5ms Inject->Separate Detect Mass Spectrometry Detection Separate->Detect TIC Analyze Total Ion Chromatogram Detect->TIC MassSpec Interpret Mass Spectrum TIC->MassSpec

Caption: Workflow for the GC-MS analysis of this compound.

Method Validation

Both the HPLC and GC-MS methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[7][8][9] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7] A minimum of five concentration levels should be used.

  • Accuracy: The closeness of test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels.[9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for the characterization of this compound. The HPLC method is suitable for rapid and routine quantification, while the GC-MS method offers enhanced sensitivity and structural confirmation. Proper validation of these methods will ensure reliable and accurate results, supporting the development and quality control of pharmaceuticals containing this important chemical entity.

References

Application Note & Protocol: In Vitro Cytotoxicity Profiling of 6-(p-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for determining the in vitro cytotoxic potential of 6-(p-Tolyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its analogues have garnered significant interest for their diverse biological activities, including potential as cytotoxic agents against cancer cells.[1][2] This guide details the scientific rationale for assay selection, provides guidance on critical experimental design choices, and presents a detailed, step-by-step protocol for the Neutral Red Uptake (NRU) assay, a robust method for assessing cell viability.[3][4] Additionally, it covers data analysis, interpretation, and the generation of the half-maximal inhibitory concentration (IC₅₀) value, a key metric of a compound's potency.

Part I: Scientific Foundation and Assay Principles

The initial evaluation of any novel compound in a drug discovery pipeline involves assessing its effect on cell health. Cytotoxicity assays are fundamental tools that quantify whether a compound exhibits cell-killing (cytotoxic) or growth-inhibiting (cytostatic) effects.[5] These effects can be measured by monitoring various cellular parameters, including metabolic activity, plasma membrane integrity, and lysosomal function.[5]

For the evaluation of this compound, we recommend the Neutral Red Uptake (NRU) Assay .

Causality Behind Assay Choice (Expertise & Experience):

The NRU assay is selected for its high sensitivity, reproducibility, and mechanistic clarity.[4] It is a cell viability assay based on the ability of healthy, viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[3][6][7] The dye, a weak cationic molecule, readily penetrates cell membranes via non-ionic diffusion and accumulates intracellularly in the acidic environment of the lysosomes.[7] Xenobiotic-induced damage to the cell, particularly to the sensitive lysosomal membrane, results in a decreased ability to take up and retain the dye.[7] The amount of dye extracted from the cells is therefore directly proportional to the number of viable cells in the culture, providing a quantitative measure of cytotoxicity.[4]

As a complementary method, the Lactate Dehydrogenase (LDH) Assay can be employed. This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[8][9] Running both assays can provide a more comprehensive cytotoxic profile, distinguishing between effects on lysosomal integrity (NRU) and membrane integrity (LDH).

Part II: Critical Experimental Design Considerations

A robust and self-validating protocol hinges on meticulous experimental design. The choices made regarding cell lines, compound handling, and controls directly impact the reliability and interpretation of the results.

Rational Cell Line Selection

The choice of cell line is paramount and must align with the research objective.[10][11]

  • For Anti-Cancer Screening: A panel of human cancer cell lines from different tissue origins is recommended to assess both potency and selectivity. Each cell line possesses unique genetic and phenotypic characteristics that can influence its response to a given compound.[12] A standard screening panel might include:

    • MCF-7: Breast adenocarcinoma (Estrogen Receptor positive).

    • A549: Lung carcinoma.[13]

    • HepG2: Hepatocellular carcinoma.[10][13]

    • HCT-116: Colorectal carcinoma.[14]

  • For General Toxicity Assessment: To determine if the compound's cytotoxicity is specific to cancer cells, a non-cancerous "normal" cell line should be included. This allows for the calculation of a selectivity index.

    • hTERT-immortalized Fibroblasts: Provide a model of normal human connective tissue cells.[10]

    • HEK293: Human embryonic kidney cells are a robust and commonly used line for general toxicity screening.[10]

Trustworthiness Pillar: Always source cell lines from reputable cell banks (e.g., ATCC, ECACC, DSMZ) to ensure authenticity and prevent the use of misidentified or contaminated lines.[11] Regularly test cultures for mycoplasma contamination, as it can significantly alter cellular responses.[11]

Compound Preparation and Concentration Range
  • Solvent Selection: this compound should be dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[14][15]

  • Vehicle Control: It is critical to determine the highest concentration of the solvent (e.g., DMSO) that does not exhibit toxicity to the chosen cell lines.[15] This concentration should be kept constant across all tested dilutions of the compound. Typically, the final DMSO concentration in the culture medium should not exceed 0.5%.

  • Dose-Response Curve: A serial dilution of the compound stock should be prepared to treat cells across a wide concentration range (e.g., from nanomolar to high micromolar). This is essential for generating a complete dose-response curve and accurately calculating the IC₅₀ value.[16]

Essential Controls for a Self-Validating System

The inclusion of proper controls is non-negotiable for data validation.

Control TypeCompositionPurpose
Untreated Control Cells + Culture MediumRepresents 100% cell viability; baseline for comparison.
Vehicle Control Cells + Culture Medium + Solvent (e.g., DMSO)Accounts for any potential cytotoxic effects of the solvent itself.
Positive Control Cells + Known Cytotoxic Drug (e.g., Doxorubicin)Confirms that the assay system can detect a cytotoxic response.
Blank Control Culture Medium Only (No Cells)Measures background absorbance from the medium and dye.

Part III: Detailed Protocol - Neutral Red Uptake (NRU) Assay

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.

Workflow Overview

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Neutral Red Staining & Measurement cluster_analysis Data Analysis A 1. Harvest & Count Cells B 2. Seed Cells in 96-Well Plate (e.g., 1x10⁴ cells/well) A->B C 3. Incubate Overnight (37°C, 5% CO₂) B->C D 4. Prepare Serial Dilutions of This compound E 5. Add Compound/Controls to Wells D->E F 6. Incubate for 24-72 hours E->F G 7. Add Neutral Red Medium H 8. Incubate for 2-3 hours G->H I 9. Wash with DPBS H->I J 10. Add Destain Solution I->J K 11. Shake Plate (10 min) J->K L 12. Read Absorbance (540 nm) K->L M 13. Calculate % Viability N 14. Determine IC₅₀ Value M->N

Caption: Experimental workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Materials and Reagents
  • Selected cell line(s) in exponential growth phase

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • This compound

  • DMSO (cell culture grade)

  • Neutral Red (NR) solution (e.g., 0.33% stock in water)[6]

  • NR Destain Solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[6]

  • Sterile 96-well flat-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at 540 nm

Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Preparation: Harvest cells that are in a logarithmic growth phase using Trypsin-EDTA. Resuspend the cells in a complete culture medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). Ensure cell viability is >95%.[6]

  • Seeding: Dilute the cell suspension to the optimal seeding density (this may need to be determined for each cell line, typically 5x10³ to 5x10⁴ cells/mL).[6] Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[6]

Day 2: Compound Treatment

  • Compound Dilution: Prepare a 2X working concentration series of this compound by performing serial dilutions in a serum-free or low-serum medium. Also, prepare 2X solutions for your vehicle and positive controls.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate 2X compound dilutions and controls to the corresponding wells, resulting in a 1X final concentration. It is recommended to test each concentration in triplicate.[6]

  • Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 3: NRU Assay and Measurement

  • Dye Incubation: After the treatment period, remove the medium containing the compound. Add 100 µL of pre-warmed medium containing Neutral Red (e.g., final concentration of 50 µg/mL) to each well.[6]

  • Incubate the plate for 2-3 hours at 37°C, allowing viable cells to take up the dye.[3]

  • Washing: After incubation, remove the NR-containing medium. Gently wash the cells with 150 µL of DPBS to remove any unincorporated dye.[6]

  • Dye Extraction: Add 150 µL of the NR Destain Solution to each well.[6]

  • Solubilization: Place the plate on an orbital shaker for 10-15 minutes to ensure the complete extraction and solubilization of the dye from the cells.[5][17]

  • Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well at 540 nm using a microplate reader.

Part IV: Data Analysis and Interpretation

Data Normalization

The raw OD values must be converted to a percentage of cell viability to normalize the data.

  • Subtract Background: Subtract the average OD of the Blank Control wells from all other OD readings.

  • Calculate Percent Viability: Normalize the data to the Vehicle Control, which represents 100% viability. Use the following formula: % Viability = (OD of Treated Sample / OD of Vehicle Control) x 100

IC₅₀ Value Calculation

The IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[18] It is the standard metric for quantifying cytotoxicity.

  • Plot Data: Create a dose-response curve by plotting the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[18]

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin, or an online IC₅₀ calculator) to fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic fit).[18][19]

  • Determine IC₅₀: The software will calculate the IC₅₀ value, which is the concentration on the X-axis that corresponds to 50% on the Y-axis.[18][20]

Data Presentation

Results should be summarized in a clear, tabular format for easy comparison across cell lines and time points.

Cell LineExposure Time (hr)IC₅₀ (µM) ± SD
MCF-748[Insert Value]
A54948[Insert Value]
HCT-11648[Insert Value]
HEK29348[Insert Value]

Part V: Mechanistic Insights and Hypothesis Generation

While the NRU assay quantifies cytotoxicity, it does not elucidate the mechanism of cell death. Literature on other nicotinic acid derivatives suggests potential pathways that could be investigated in follow-up studies.

Hypothesized Mechanism of Action:

Some potent nicotinic acid analogs have been shown to exert their cytotoxic effects by inhibiting key signaling pathways essential for cancer cell survival and proliferation, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][21] Inhibition of VEGFR-2 can disrupt tumor angiogenesis and induce programmed cell death, or apoptosis, often marked by an increase in the executioner enzyme Caspase-3.[1][21]

G compound This compound receptor VEGFR-2 compound->receptor Inhibition caspase Caspase-3 Activation compound->caspase pathway Downstream Pro-Survival Signaling (e.g., Akt, MAPK) receptor->pathway Activation apoptosis Apoptosis (Cell Death) pathway->apoptosis Inhibition caspase->apoptosis

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

References

Application Notes & Protocols for the Investigation of 6-(p-Tolyl)nicotinic Acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and methodologies for studying 6-(p-Tolyl)nicotinic acid, a novel derivative of nicotinic acid, in the context of cancer cell line research. While direct studies on this specific compound are emerging, the extensive research into nicotinic acid and its analogs as anticancer agents provides a strong rationale for its investigation.[1][2][3][4] This guide outlines the theoretical framework, potential mechanisms of action, and detailed experimental protocols to assess the efficacy and mode of action of this compound against various cancer cell lines.

Introduction: The Rationale for Investigating Nicotinic Acid Derivatives in Oncology

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are fundamental molecules in cellular metabolism, primarily serving as precursors for the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[5] These coenzymes are critical for a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling.[6] The burgeoning field of cancer metabolism has identified the NAD+ biosynthetic pathways as a potential therapeutic target, given the heightened metabolic demands of cancer cells.[7]

Derivatives of nicotinic acid have gained significant attention for their potential as anticancer agents due to their diverse biological activities.[1][2][3][4] These compounds have been shown to exhibit cytotoxic, anti-proliferative, and pro-apoptotic effects in various cancer cell lines.[8][9] The structural modifications of the core nicotinic acid scaffold can lead to compounds with novel mechanisms of action, including the inhibition of key signaling pathways implicated in tumorigenesis.

This compound is a synthetic derivative characterized by the presence of a tolyl group at the 6-position of the pyridine ring. This structural feature may confer unique pharmacological properties, potentially enhancing its interaction with specific biological targets within cancer cells. This guide provides a roadmap for the systematic evaluation of this compound's anticancer potential.

Potential Mechanisms of Action and Therapeutic Hypotheses

Based on the known biological activities of nicotinic acid derivatives, several hypotheses can be formulated for the potential anticancer effects of this compound. These hypotheses can guide the experimental design for its investigation.

  • Modulation of NAD+ Metabolism: As a nicotinic acid derivative, the compound may influence the intracellular NAD+ pool, potentially disrupting the metabolic balance in cancer cells and sensitizing them to other therapies.[6][7]

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death. This compound may trigger apoptotic pathways, possibly through the activation of caspases and modulation of Bcl-2 family proteins.[8]

  • Cell Cycle Arrest: The compound could potentially halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, thereby preventing them from dividing and propagating.

  • Inhibition of Pro-survival Signaling Pathways: Nicotinic acid derivatives have been shown to interfere with critical signaling cascades that promote cancer cell survival and proliferation, such as the PI3K/Akt pathway.[10][11]

  • Anti-angiogenic Effects: Some nicotinic acid derivatives have demonstrated the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[8]

The following workflow provides a structured approach to investigating these potential mechanisms.

G cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action Studies cluster_2 Target Validation & Advanced Studies Compound Preparation Compound Preparation Cytotoxicity Screening (MTT/SRB Assay) Cytotoxicity Screening (MTT/SRB Assay) Compound Preparation->Cytotoxicity Screening (MTT/SRB Assay) Determine IC50 Selection of Sensitive Cell Lines Selection of Sensitive Cell Lines Cytotoxicity Screening (MTT/SRB Assay)->Selection of Sensitive Cell Lines Apoptosis Assays (Annexin V/PI) Apoptosis Assays (Annexin V/PI) Selection of Sensitive Cell Lines->Apoptosis Assays (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Selection of Sensitive Cell Lines->Cell Cycle Analysis (Flow Cytometry) Western Blot Analysis (Signaling Pathways) Western Blot Analysis (Signaling Pathways) Selection of Sensitive Cell Lines->Western Blot Analysis (Signaling Pathways) Caspase Activity Assays Caspase Activity Assays Apoptosis Assays (Annexin V/PI)->Caspase Activity Assays Analysis of Cyclin/CDK Expression Analysis of Cyclin/CDK Expression Cell Cycle Analysis (Flow Cytometry)->Analysis of Cyclin/CDK Expression Kinase Inhibition Assays (e.g., VEGFR-2) Kinase Inhibition Assays (e.g., VEGFR-2) Western Blot Analysis (Signaling Pathways)->Kinase Inhibition Assays (e.g., VEGFR-2)

Figure 1: A proposed experimental workflow for the comprehensive evaluation of this compound in cancer cell line studies.

Experimental Protocols

This section provides detailed, step-by-step protocols for the initial characterization of the anticancer activity of this compound.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (specific to each cell line)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions in triplicate. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat cells as described in the apoptosis protocol.

  • Harvest the cells and wash them with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at 37°C for 30 minutes.

  • Analyze the DNA content by flow cytometry.

Data Presentation and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HCT116Colon CarcinomaExperimental ValueExperimental Value
PC-3Prostate AdenocarcinomaExperimental ValueExperimental Value

Table 2: Effect of this compound on Apoptosis Induction in a Selected Cell Line

TreatmentConcentration% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control-Experimental ValueExperimental Value
This compoundIC50Experimental ValueExperimental Value
This compound2x IC50Experimental ValueExperimental Value

Table 3: Cell Cycle Distribution Analysis in a Selected Cell Line Treated with this compound

TreatmentConcentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-Experimental ValueExperimental ValueExperimental Value
This compoundIC50Experimental ValueExperimental ValueExperimental Value
This compound2x IC50Experimental ValueExperimental ValueExperimental Value

Hypothetical Signaling Pathway Modulation

Based on the activities of related compounds, this compound may potentially inhibit pro-survival signaling pathways. The diagram below illustrates a hypothetical mechanism involving the PI3K/Akt pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Apoptosis Apoptosis Bcl-2->Apoptosis This compound This compound This compound->Akt Potential Inhibition

References

Application Notes and Protocols: 6-(p-Tolyl)nicotinic Acid as a Putative VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Rationale for Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a cornerstone in the process of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is fundamental in normal physiological events such as wound healing and embryonic development.[2][3] However, in pathological conditions, particularly in cancer, angiogenesis becomes a critical enabler of tumor growth, invasion, and metastasis by supplying tumors with essential nutrients and oxygen.[3][4][5]

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2, a receptor tyrosine kinase predominantly expressed on endothelial cells, triggers a cascade of downstream signaling events.[1][6][7] This activation leads to endothelial cell proliferation, migration, survival, and ultimately, the formation of new vascular networks.[7][8][9] Key signaling pathways activated downstream of VEGFR-2 include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[6][8][9] Given its central role, inhibiting VEGFR-2 is a validated and highly pursued strategy in the development of anti-cancer therapeutics.[5][10]

Nicotinic acid and its derivatives have emerged as a promising class of heterocyclic compounds with potential as VEGFR-2 inhibitors.[11][12][13] This document provides a detailed guide for researchers to investigate the potential of a specific analogue, 6-(p-Tolyl)nicotinic acid , as a novel VEGFR-2 inhibitor. The protocols outlined herein are designed to be robust and self-validating, providing a comprehensive framework for in vitro and cell-based characterization.

The VEGFR-2 Signaling Cascade

The activation of VEGFR-2 by VEGF-A initiates a complex network of intracellular signals. Understanding this pathway is crucial for designing and interpreting experiments aimed at its inhibition.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 (Dimerization & Autophosphorylation) VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src c-Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Transcription Factor Activation Permeability Vascular Permeability eNOS->Permeability Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: VEGFR-2 signaling pathway upon activation by VEGF-A.

Experimental Workflow for Inhibitor Characterization

A systematic approach is essential to validate and characterize a novel VEGFR-2 inhibitor. The following workflow provides a logical progression from initial biochemical assays to more complex cell-based functional assays.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Biochem_Assay Protocol 1: In Vitro VEGFR-2 Kinase Assay Start->Biochem_Assay IC50_Determination Determine IC50 Value Biochem_Assay->IC50_Determination Cell_Viability Protocol 2: Endothelial Cell Proliferation Assay (e.g., HUVEC) IC50_Determination->Cell_Viability Potent? (IC50 in nM-low µM range) GI50_Determination Determine GI50 Value Cell_Viability->GI50_Determination Cell_Migration Protocol 3: Cell Migration (Wound Healing) Assay GI50_Determination->Cell_Migration Non-toxic at active conc.? Tube_Formation Protocol 4: Endothelial Cell Tube Formation Assay Cell_Migration->Tube_Formation In_Vivo Further Validation: In Vivo Models (e.g., Matrigel Plug, Tumor Xenograft) Tube_Formation->In_Vivo Significant Inhibition?

Caption: Experimental workflow for characterizing this compound.

Protocol 1: In Vitro VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase domain and to calculate its IC50 value.

Principle: This biochemical assay measures the phosphorylation of a synthetic substrate by recombinant human VEGFR-2 kinase in the presence of ATP.[14] The amount of phosphorylation is quantified, and a decrease in the signal in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant Human VEGFR-2 Kinase Domain

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • This compound, dissolved in DMSO

  • Positive Control Inhibitor (e.g., Sorafenib, Sunitinib)[15][16]

  • 96-well microplates

  • Detection Reagent (e.g., ADP-Glo™, Lanthascreen™)

  • Plate reader compatible with the detection chemistry

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Setup: To the wells of a 96-well plate, add:

    • Assay Buffer

    • Test compound at various concentrations or vehicle control (DMSO).

    • Positive control inhibitor.

    • VEGFR-2 enzyme solution.

  • Initiation of Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will quantify the amount of product (phosphorylated substrate or ADP) formed.

  • Data Acquisition: Read the plate on a microplate reader (e.g., luminescence or fluorescence).

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation (Example):

CompoundTargetAssay TypeIC50 (µM)
This compound VEGFR-2Kinase Inhibition[Experimental Value]
Sorafenib (Control)VEGFR-2Kinase Inhibition0.09

Note: The IC50 value for the test compound is to be determined experimentally.

Protocol 2: Endothelial Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effect of this compound on endothelial cells, whose proliferation is driven by VEGF.[14]

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated to proliferate with VEGF-A. The ability of the test compound to inhibit this proliferation is measured using a cell viability reagent (e.g., resazurin, MTS, or CellTiter-Glo®).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Basal Medium (EBM-2) with low serum (e.g., 0.5% FBS)

  • Recombinant Human VEGF-A

  • This compound

  • Positive Control Inhibitor

  • 96-well tissue culture plates

  • Cell Viability Reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with low-serum basal medium and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Add fresh low-serum medium containing:

    • VEGF-A (e.g., 20 ng/mL).

    • Serial dilutions of this compound or vehicle control.

    • Include controls: no VEGF (baseline), VEGF + vehicle (maximum proliferation), and positive control inhibitor.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated vehicle control and determine the GI50 (concentration for 50% growth inhibition) value by non-linear regression.

Protocol 3: Cell Migration (Wound Healing) Assay

Objective: To evaluate the effect of this compound on the migratory capacity of endothelial cells, a key step in angiogenesis.

Principle: A "wound" or scratch is created in a confluent monolayer of HUVECs. The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the test compound.

Materials:

  • HUVECs and culture reagents

  • 24-well or 96-well plates

  • Pipette tips (p200 or p1000) or a dedicated cell-scratcher

  • This compound

  • Microscope with camera

Procedure:

  • Create Monolayer: Seed HUVECs in plates to create a confluent monolayer.

  • Create Wound: Use a sterile pipette tip to create a linear scratch in the monolayer.

  • Wash and Treat: Gently wash the wells with basal medium to remove dislodged cells. Add fresh low-serum medium containing VEGF-A and serial dilutions of the test compound or vehicle control.

  • Imaging: Immediately acquire an image of the wound at time 0.

  • Incubation and Monitoring: Incubate the plate and acquire images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area. Compare the closure rates between treated and control groups.

Protocol 4: Endothelial Cell Tube Formation Assay

Objective: To assess the ability of this compound to inhibit the differentiation of endothelial cells into three-dimensional, capillary-like structures.[17]

Principle: When plated on a basement membrane extract (BME) like Matrigel™, endothelial cells rapidly align and form a network of tubes.[17] This assay recapitulates a late stage of angiogenesis.[18]

Materials:

  • HUVECs and culture reagents

  • Basement Membrane Extract (e.g., Matrigel™)

  • 96-well plates, pre-chilled

  • This compound

  • Calcein-AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Plate Coating: Thaw BME on ice. Coat the wells of a chilled 96-well plate with a thin layer of BME and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest HUVECs and resuspend them in low-serum medium containing the test compound or vehicle control.

  • Seeding: Seed the treated HUVECs onto the polymerized BME.

  • Incubation: Incubate for 4-18 hours to allow for tube formation. The optimal time should be determined empirically.

  • Visualization: (Optional) Stain the cells with Calcein-AM for enhanced visualization of the tube network.

  • Imaging and Analysis: Acquire images using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using specialized software.

Data Presentation (Example):

Treatment GroupTotal Tube Length (% of Control)Number of Junctions (% of Control)
Vehicle Control (VEGF)100%100%
This compound (1 µM) [Experimental Value][Experimental Value]
This compound (10 µM) [Experimental Value][Experimental Value]
Sunitinib (1 µM)25%18%

Note: Values are representative and need to be determined experimentally.

Further Validation: In Vivo Models

While in vitro assays are crucial for initial screening and mechanistic studies, in vivo validation is a vital next step.[4] Promising results from the cell-based assays would warrant further investigation using established animal models of angiogenesis, such as:

  • Matrigel Plug Assay: BME mixed with pro-angiogenic factors and the test compound is injected subcutaneously into mice. The plug is later excised, and vessel infiltration is quantified.[2][18]

  • Chick Chorioallantoic Membrane (CAM) Assay: The test compound is applied to the CAM of a developing chick embryo, and its effect on blood vessel formation is observed.[4][18]

  • Tumor Xenograft Models: Human tumor cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and effects on tumor growth and tumor microvessel density are measured.[4]

Conclusion

This document provides a comprehensive set of protocols for the preclinical evaluation of this compound as a potential VEGFR-2 inhibitor. By systematically progressing from direct enzyme inhibition assays to functional cell-based models of angiogenesis, researchers can build a robust data package to support its further development. The causality-driven design of these protocols, from measuring direct target engagement to assessing complex phenotypic outcomes, ensures a thorough and scientifically rigorous investigation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Arylnicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-arylnicotinic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable structural motif. 6-Arylnicotinic acids are pivotal intermediates in the development of pharmaceuticals and functional materials. However, their synthesis is often fraught with challenges, from sluggish cross-coupling reactions to difficult purifications.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Part 1: Troubleshooting Guide — The Cross-Coupling Reaction

The cornerstone of 6-arylnicotinic acid synthesis is the palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura or Negishi coupling. Success hinges on a delicate balance of catalyst, ligands, base, and solvent. This section addresses the most common failure points in a question-and-answer format.

Question: My Suzuki-Miyaura coupling of a 6-chloronicotinic acid ester with an arylboronic acid has stalled or shows very low conversion. What are the primary causes and how can I troubleshoot it?

Answer: This is a classic and frequent challenge. The low reactivity of the C-Cl bond on the electron-deficient pyridine ring often makes oxidative addition the rate-limiting step. Here’s a systematic approach to diagnosing and solving the issue:

  • Catalyst & Ligand System: The initial choice of catalyst and ligand is critical. Standard Pd(PPh₃)₄ may not be active enough for this transformation.

    • Expertise & Experience: The oxidative addition of an aryl chloride to a Pd(0) center is significantly more challenging than for an aryl bromide or iodide. This step requires an electron-rich, sterically bulky phosphine ligand to stabilize the palladium center and promote the reaction. Consider switching to more advanced catalyst systems. For electron-rich bromides, a Pd(OAc)₂ and SPhos system can be effective for challenging oxidative additions.[1]

    • Solution: Screen a panel of modern ligands designed for activating aryl chlorides. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃) are excellent candidates.[2] These ligands create a more electron-rich and sterically demanding environment around the palladium, facilitating the oxidative addition step.

  • Base Selection and Solubility: The base plays a crucial role in activating the boronic acid for transmetalation.[2]

    • Expertise & Experience: An inadequate or poorly soluble base will halt the catalytic cycle. While K₂CO₃ is common, it may not be strong enough or sufficiently soluble in purely organic solvents.

    • Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. To address solubility, use a mixed aqueous solvent system (e.g., Toluene/Water, Dioxane/Water).[1] The water helps dissolve the inorganic base, facilitating its interaction with the boronic acid and promoting the formation of the active boronate species.

  • Solvent and Temperature:

    • Expertise & Experience: The reaction may simply be too slow at lower temperatures.

    • Solution: Increase the reaction temperature. High-boiling point solvents like dioxane, DME, or toluene are often necessary to drive the reaction to completion, especially with unreactive chlorides.[1] Ensure your reaction is conducted under an inert atmosphere (Argon or Nitrogen) as oxygen can degrade the phosphine ligands and the Pd(0) catalyst.

Troubleshooting Summary Table: Suzuki-Miyaura Coupling
ParameterProblemRecommended ActionRationale
Catalyst/Ligand Low or no conversion with Pd(PPh₃)₄Switch to Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[2]Enhances the rate of oxidative addition for the unreactive C-Cl bond.[1]
Base Reaction stallsUse a stronger base (K₃PO₄, Cs₂CO₃). Ensure adequate solubility.Stronger bases more effectively form the reactive boronate species required for transmetalation.
Solvent Biphasic reaction with poor mixingUse a mixed solvent system (e.g., Dioxane/H₂O, Toluene/Ethanol).[1]Improves the solubility of the inorganic base and facilitates phase transfer of reactants.
Temperature Sluggish reactionIncrease temperature. Use a high-boiling point solvent (e.g., Dioxane, Toluene) and run at reflux.Provides the necessary activation energy for the difficult oxidative addition step.
Atmosphere Darkening of reaction, catalyst crashRigorously degas all solvents and reagents. Maintain a positive pressure of inert gas (Ar or N₂).Prevents oxidation of the Pd(0) catalyst and the phosphine ligands, which leads to deactivation.

Question: I'm observing significant amounts of a biaryl byproduct from the homo-coupling of my arylboronic acid. How can I suppress this?

Answer: Homo-coupling is a common side reaction, particularly when the desired cross-coupling is slow. It arises from the reaction of two boronic acid molecules, often promoted by oxygen or high catalyst loading.

  • Expertise & Experience: This side reaction is a tell-tale sign that your catalytic cycle is inefficient or that oxygen is present. The conditions that favor homo-coupling often point to issues with the oxidative addition or transmetalation steps of the primary desired reaction.

  • Solutions:

    • Strictly Anaerobic Conditions: Thoroughly degas your solvent and reagents before adding the palladium catalyst. A common method is to bubble argon through the solvent for 20-30 minutes. Maintain a positive pressure of an inert gas throughout the reaction.

    • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. Using a large excess can drive homo-coupling.

    • Optimize Catalyst Loading: While counterintuitive, sometimes reducing the catalyst loading (from 5 mol% to 1-2 mol%) can decrease the rate of side reactions relative to the desired cross-coupling, once other conditions are optimized.

Part 2: Precursor Synthesis & Post-Reaction Challenges

Question: What are the primary difficulties in preparing the 6-chloronicotinic acid starting material?

Answer: The synthesis of 6-chloronicotinic acid can be challenging, and the quality of this precursor is paramount for the success of subsequent coupling reactions.

  • From 6-Hydroxynicotinic Acid: The most common route is from 6-hydroxynicotinic acid via chlorination with agents like POCl₃ or SOCl₂. The main challenges are:

    • Harsh Conditions: These reactions often require high temperatures, which can lead to decomposition and colored impurities.

    • Incomplete Conversion: The reaction may not go to completion, leaving starting material that is difficult to separate.

    • Purification: The product often requires careful purification to remove residual chlorinating agents and byproducts.[3] A method involving cyclization and ammonification from DL-malic acid followed by chlorination has been developed to provide a cleaner route.[3]

  • From 2-Chloro-5-methylpyridine: An alternative is the oxidation of 2-chloro-5-methylpyridine.[4] Challenges here include:

    • Over-oxidation: The reaction can be difficult to control, potentially leading to decarboxylation or other side reactions.

    • Catalyst Separation: If a metal catalyst (e.g., cobalt acetate) is used, its complete removal from the acidic product can be problematic.[4]

Question: The final saponification of my 6-arylnicotinic acid ester is proving difficult. I'm getting low yields or incomplete hydrolysis. What should I try?

Answer: Ester hydrolysis on sterically hindered or electron-poor heterocyclic systems can be sluggish.

  • Expertise & Experience: Standard conditions (e.g., NaOH in MeOH/H₂O at room temperature) may be insufficient. The ester group, adjacent to a bulky aryl group and on a pyridine ring, can be sterically shielded. The Fischer esterification process is reversible, and driving the hydrolysis to completion requires forcing conditions or removal of the alcohol byproduct.[5]

  • Solutions:

    • More Forcing Conditions: Increase the temperature to reflux. Switch to a stronger base like KOH or LiOH. Lithium hydroxide is often more effective due to the coordination of the lithium ion with the carbonyl oxygen.

    • Change Solvent System: Use a higher boiling point solvent like tetrahydrofuran (THF) or dioxane with an aqueous base solution. This allows for higher reaction temperatures.

    • Acid-Catalyzed Hydrolysis: If base-catalyzed hydrolysis fails or causes decomposition, consider acid-catalyzed hydrolysis (e.g., refluxing in 6M HCl or H₂SO₄/acetic acid). Be aware that this is also an equilibrium process and requires a large excess of water.[5]

Part 3: Frequently Asked Questions (FAQs)

Q1: For a novel substrate, should I start with a Suzuki-Miyaura or a Negishi coupling?

A1: The choice depends on functional group tolerance and the availability of starting materials.

  • Suzuki-Miyaura Coupling: This is often the first choice due to the commercial availability and stability of a vast array of boronic acids.[6] They are generally non-toxic and tolerant of many functional groups. The main drawback is the need for a base, which can be problematic for base-sensitive substrates.[2]

  • Negishi Coupling: This reaction couples an organic halide with an organozinc compound.[7][8] Its key advantage is the high reactivity of the organozinc reagent, which often allows for milder reaction conditions and can be successful where Suzuki couplings fail. However, organozinc reagents are moisture and air-sensitive and often need to be prepared fresh. They also exhibit lower tolerance for acidic functional groups.[7]

Recommendation: Start with a Suzuki-Miyaura coupling due to its operational simplicity. If that fails, or if your substrate is base-sensitive, a Negishi coupling is a powerful alternative.[8]

Q2: How critical is the quality of my solvents and reagents for a successful cross-coupling reaction?

A2: It is absolutely critical. Palladium-catalyzed reactions are notoriously sensitive to impurities.

  • Solvents: Always use anhydrous, degassed solvents. Water content can interfere with the formation of organometallic intermediates, and dissolved oxygen will rapidly and irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) oxides.

  • Reagents: Ensure the purity of your halide and your boronic acid or organozinc reagent. Impurities in the starting materials can poison the catalyst. Boronic acids, for example, can slowly dehydrate to form boroxines, which can alter the reaction kinetics.

Part 4: Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 6-phenylnicotinate

This protocol is a robust starting point for coupling an arylboronic acid with a 6-chloronicotinate ester.

Materials:

  • Ethyl 6-chloronicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Toluene and Water (10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add ethyl 6-chloronicotinate, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the toluene. Add this catalyst solution to the Schlenk flask via syringe.

  • Add the remaining toluene and the water to the reaction flask.

  • Degas the entire mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Saponification to 6-Phenylnicotinic Acid

Procedure:

  • Dissolve the purified ethyl 6-phenylnicotinate (1.0 equiv) in a mixture of THF and water (4:1 v/v).

  • Add lithium hydroxide (LiOH) (2.0-3.0 equiv).

  • Heat the mixture to 60 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 3-4 with 1M HCl.[6]

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure 6-phenylnicotinic acid.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oa Oxidative Addition pd2_tm Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Ar¹-Ar² pd2_tm->product start Ar¹-X start->pd2_oa boronic Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic->boronate Activation boronate->pd2_oa base Base (e.g., K₃PO₄) base->boronic waste X-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for a Failed Coupling Reaction

Troubleshooting_Workflow cluster_analysis Initial Analysis cluster_optimization Systematic Optimization start Reaction Failed (Low/No Conversion) check_sm 1. Verify Starting Materials (NMR, Purity) start->check_sm check_reagents 2. Check Reagents (Anhydrous Solvent, Active Base) check_sm->check_reagents SMs OK check_setup 3. Review Setup (Inert Atmosphere, Temp Control) check_reagents->check_setup Reagents OK change_ligand 4a. Screen Ligands (e.g., SPhos, XPhos) check_setup->change_ligand Setup OK change_base 4b. Change Base & Solvent (K₃PO₄, aq. Dioxane) change_ligand->change_base No Improvement success Reaction Successful change_ligand->success Improvement change_temp 4c. Increase Temperature change_base->change_temp No Improvement change_base->success Improvement change_temp->success Improvement

Caption: A logical workflow for troubleshooting a failed coupling reaction.

References

Technical Support Center: Synthesis of 6-(p-Tolyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 6-(p-Tolyl)nicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important scaffold in their work. As your virtual application scientist, I will guide you through common challenges, troubleshooting strategies, and optimization protocols to ensure the successful synthesis of your target molecule. Our focus here is on the prevalent Suzuki-Miyaura cross-coupling approach, addressing the formation of key byproducts with scientifically grounded explanations and practical solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the synthesis of this compound via Suzuki-Miyaura coupling?

A foundational approach to synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 6-halonicotinic acid derivative (typically 6-chloro- or 6-bromonicotinic acid) with p-tolylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

A general starting protocol is as follows:

  • Reactants: 6-Halonicotinic acid (1.0 equiv), p-Tolylboronic acid (1.2-1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1-5 mol%) or a pre-catalyst like Pd(dppf)Cl₂ (1-5 mol%)

  • Ligand: A phosphine ligand such as PPh₃, or a more specialized ligand like SPhos for improved yields[1][2].

  • Base: An inorganic base like K₂CO₃, Na₂CO₃, or K₃PO₄ (2-3 equiv)

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.

  • Temperature: Typically heated to 80-110 °C.

  • Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions[3].

Q2: What are the primary byproducts I should expect in this synthesis?

The two most common byproducts that can significantly impact the yield and purity of your desired product are:

  • 4,4'-Dimethylbiphenyl: This is the homocoupling product of p-tolylboronic acid.

  • Nicotinic acid and Toluene: These are the products of protodeboronation of p-tolylboronic acid and dehalogenation of the 6-halonicotinic acid starting material, respectively.

The presence of these byproducts is a common challenge in Suzuki-Miyaura reactions and will be addressed in detail in the troubleshooting section.

Q3: How can I monitor the reaction and identify the product and byproducts?

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After workup, ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the desired product and identifying any byproducts.

  • This compound (Product): Expect characteristic aromatic signals for both the nicotinic acid and p-tolyl rings, along with a carboxylic acid proton signal.

  • 4,4'-Dimethylbiphenyl (Homocoupling Byproduct): This symmetrical molecule will show a simplified aromatic signal pattern in the ¹H NMR and a distinct molecular ion peak in the mass spectrum.

  • Toluene (Protodeboronation Byproduct): Will show a characteristic singlet for the methyl group and aromatic signals. It is volatile and may be observed in the crude NMR if not fully removed during workup.

  • Nicotinic Acid (Dehalogenation Byproduct): Will be evident if the starting 6-halonicotinic acid is consumed but the desired product is not formed in stoichiometric amounts.

Part 2: Troubleshooting Guide for Byproduct Formation

Issue 1: Significant formation of 4,4'-dimethylbiphenyl (Homocoupling Product)

Symptoms:

  • A significant peak corresponding to the mass of 4,4'-dimethylbiphenyl in your LC-MS.

  • Simplified aromatic signals in the crude ¹H NMR, characteristic of a symmetrical biphenyl compound.

  • Lower than expected yield of the desired this compound.

Root Causes and Solutions:

The formation of the homocoupling product, 4,4'-dimethylbiphenyl, can arise from several pathways. A common mechanism involves the oxidative coupling of the boronic acid, which can be promoted by the presence of oxygen.[2][3] Another pathway can be mediated by the Pd(II) species reacting with two molecules of the boronic acid.[4]

Troubleshooting Workflow:

Suzuki_Mechanism cluster_0 Desired Catalytic Cycle cluster_1 Homocoupling Pathway cluster_2 Protodeboronation Pathway A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X-L₂ B->C D Transmetalation C->D Ar'-B(OH)₂ / Base E Ar-Pd(II)-Ar'-L₂ D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H 2 Ar'-B(OH)₂ I Pd(II) or O₂ H->I J Ar'-Ar' (Byproduct) I->J K Ar'-B(OH)₂ L Base / H₂O K->L M Ar'-H (Byproduct) L->M

References

"6-(p-Tolyl)nicotinic acid" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-(p-Tolyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established scientific principles and field experience.

Introduction to Purification Challenges

This compound is a substituted pyridine carboxylic acid, often synthesized via Suzuki-Miyaura cross-coupling or related reactions. While the synthesis may appear straightforward, the purification process can be fraught with challenges. These often stem from the compound's physical properties and the nature of impurities generated during its synthesis. Common issues include:

  • Co-eluting Impurities: Structurally similar byproducts, such as starting materials, homocoupled products, and ligand-derived impurities, can be difficult to separate using standard chromatographic techniques.[1][2]

  • Crystallization Difficulties: The compound's solubility profile can make recrystallization challenging, leading to poor recovery or the inclusion of impurities.

  • Thermal Instability: Like many nicotinic acid derivatives, thermal degradation can be a concern, especially during solvent removal or high-temperature purification steps.[3]

This guide will address these challenges with practical, evidence-based solutions.

Troubleshooting Guide

This section is formatted as a series of common problems, their potential causes, and actionable solutions.

Problem 1: Persistent Impurities After Column Chromatography

Symptom: Your purified this compound shows persistent impurities by HPLC or NMR analysis, even after careful column chromatography.

Potential Causes:

  • Incomplete Reaction: Unreacted starting materials (e.g., a halopyridine or a boronic acid) are present.

  • Homocoupling: The Suzuki-Miyaura reaction can lead to the formation of homocoupled byproducts of the boronic acid.[4]

  • Ligand-Derived Impurities: Phosphorus ligands used in the coupling reaction can generate phenylated impurities.[1][5]

  • Inappropriate Stationary Phase: The acidity of standard silica gel can sometimes lead to peak tailing or irreversible adsorption of pyridine-containing compounds.

Solutions:

  • Optimize Reaction Conditions: Ensure your Suzuki-Miyaura coupling reaction goes to completion. This can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Consider adjusting the catalyst loading, reaction time, or temperature.

  • Employ a Base Wash: Before chromatography, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will deprotonate the acidic this compound, moving it to the aqueous layer, while many non-acidic impurities remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the desired product, which can then be filtered or extracted.

  • Neutralized Silica Gel: If you suspect issues with acidic silica, you can use neutralized silica gel for column chromatography. This can be prepared by washing standard silica gel with a dilute solution of a base like triethylamine in the eluent, followed by equilibration with the mobile phase.

  • Alternative Chromatographic Techniques: Consider reversed-phase high-performance liquid chromatography (HPLC) for more challenging separations.[6][7]

Problem 2: Poor Yield or No Crystallization During Recrystallization

Symptom: Attempts to recrystallize this compound result in low recovery, oiling out, or failure to crystallize altogether.

Potential Causes:

  • Inappropriate Solvent System: The chosen solvent or solvent pair may be too good or too poor a solvent for the compound at different temperatures.

  • Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.

  • pH Effects: The solubility of nicotinic acid derivatives is highly pH-dependent.[8][9]

Solutions:

  • Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, and mixtures thereof) to identify a suitable system where the compound is sparingly soluble at room temperature but readily soluble when hot.

  • pH Adjustment for Crystallization: The carboxylic acid and pyridine nitrogen moieties mean the compound's charge state and solubility are influenced by pH. Crystallization can often be induced by carefully adjusting the pH of an aqueous solution.[8]

    • Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH) to form the soluble sodium salt.

    • Treat with activated carbon to remove colored impurities, if necessary.

    • Filter the solution and then slowly acidify with an acid like HCl to the isoelectric point of the molecule to induce precipitation of the pure acid.

  • Anti-Solvent Addition: If a good single-solvent system cannot be found, consider using an anti-solvent. Dissolve the compound in a good solvent (e.g., ethanol) at an elevated temperature and then slowly add a poor solvent (e.g., water or hexane) until turbidity is observed. Allow the solution to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

Q2: What is the role of pH in the purification of this compound?

The pH is a critical parameter due to the presence of both an acidic carboxylic acid group and a basic pyridine nitrogen. The solubility of the molecule is at its minimum at the isoelectric point. By manipulating the pH, you can selectively move the compound between aqueous and organic phases or induce its precipitation from a solution, which is a powerful purification technique.[8]

Q3: Can I use activated carbon to decolorize my product?

Yes, treatment with activated carbon is a common and effective method for removing colored impurities from solutions of nicotinic acid derivatives before crystallization.[12]

Q4: My Suzuki reaction is not working well, leading to purification issues. What can I do?

Troublesome Suzuki couplings with pyridine boronic acids are not uncommon.[13] Consider the following:

  • Degassing: Thoroughly degas your solvents to remove oxygen, which can lead to side reactions like homocoupling.[2]

  • Catalyst and Ligand Choice: For pyridine substrates, specialized ligands such as those from the Buchwald family (e.g., XPhos, SPhos) can be more effective than standard phosphine ligands.[13]

  • Base Selection: The choice of base can also be critical. Weaker bases like potassium carbonate or sodium bicarbonate may be beneficial in some cases.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization
  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide. The product will move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and, if necessary, wash it with a fresh portion of ethyl acetate to remove any remaining non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid with stirring until the pH is acidic (test with pH paper).

  • The purified this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of a cold non-polar solvent like hexane.

  • Dry the product under vacuum. For further purification, this material can be recrystallized from a suitable solvent system identified through screening.

Protocol 2: Column Chromatography on Neutralized Silica Gel
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Add a small amount of triethylamine (e.g., 0.5-1% by volume) to the slurry and mix well.

  • Pack the column with the neutralized silica gel slurry.

  • Equilibrate the column by running several column volumes of the eluent (containing the same concentration of triethylamine) through it.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elute the column with the triethylamine-containing mobile phase, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification Workflow Diagram

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Chromatography_Option Alternative: Column Chromatography Crude->Chromatography_Option Base_Wash Aqueous Base Wash (e.g., NaHCO3) Dissolve->Base_Wash Separate Separate Layers Base_Wash->Separate Organic_Layer Organic Layer (Impurities) Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Product Salt) Separate->Aqueous_Layer Acidify Acidify Aqueous Layer Aqueous_Layer->Acidify Precipitate Precipitate Pure Product Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product Chromatography_Option->Pure_Product

Caption: Decision workflow for purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Impure Product After Initial Purification Check_Impurities Characterize Impurities (NMR, LC-MS) Start->Check_Impurities Starting_Materials Starting Materials Present? Check_Impurities->Starting_Materials Homocoupled Homocoupled/Side Products? Starting_Materials->Homocoupled No Optimize_Reaction Optimize Reaction Conditions Starting_Materials->Optimize_Reaction Yes Acid_Base Perform Acid-Base Wash Homocoupled->Acid_Base Yes Re_Chromatograph Re-purify via Chromatography (Neutralized Silica or RP-HPLC) Homocoupled->Re_Chromatograph If Acid-Base Fails Success Pure Product Optimize_Reaction->Success Acid_Base->Success Re_Chromatograph->Success

Caption: Troubleshooting logic for persistent impurities.

Data Summary Table

PropertyNicotinic Acid (Reference)This compound (Predicted)
Molecular Formula C6H5NO2[14]C13H11NO2
Molecular Weight 123.11 g/mol [14]213.23 g/mol
Appearance White crystalline powder[14]White to off-white solid
Melting Point 236-239 °C[10]Expected to be >240 °C
Aqueous Solubility Sparingly soluble[10]Poorly soluble
pKa ~4.8 (carboxylic acid)[14]Similar to nicotinic acid

References

Technical Support Center: Solubility of 6-(p-Tolyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 6-(p-Tolyl)nicotinic acid in common organic solvents. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome solubility challenges in your experiments.

Introduction: Understanding the Solubility Profile of this compound

This compound is a bifunctional molecule, possessing both a hydrophilic carboxylic acid group on a pyridine ring and a lipophilic tolyl group. This duality governs its solubility, making solvent selection a critical step in experimental design. The carboxylic acid moiety can engage in hydrogen bonding and acid-base reactions, while the tolyl group contributes to van der Waals interactions.[1][2] An understanding of these competing characteristics is essential for predicting and troubleshooting its solubility behavior.

Frequently Asked Questions (FAQs)

Q1: What is the expected general solubility of this compound in organic solvents?

A1: Based on the principle of "like dissolves like," this compound is expected to be more soluble in polar organic solvents that can interact with the carboxylic acid group, and also in solvents with some aromatic character that can interact with the tolyl and pyridine rings.[3][4] Its solubility in non-polar aliphatic solvents is likely to be limited. Carboxylic acids, in general, are soluble in less polar organic solvents like alcohols, ethers, and chloroform.[1]

Q2: How does the structure of this compound influence its solubility?

A2: The solubility of this compound is a balance between its polar and non-polar components. The carboxylic acid group is polar and can form hydrogen bonds, favoring solubility in polar solvents.[2] The pyridine ring also contributes to the molecule's polarity. However, the presence of the large, non-polar p-tolyl group significantly increases the hydrophobic character of the molecule, which can limit its solubility in highly polar solvents like water, but enhance it in solvents with aromatic or moderate polarity.[2]

Q3: Can I increase the solubility of this compound by adjusting the pH?

A3: Yes, for aqueous or protic solvent systems, pH modification is a highly effective strategy. As a carboxylic acid, this compound will be deprotonated in basic solutions to form a more soluble carboxylate salt.[5] Therefore, adding a base like sodium hydroxide or sodium bicarbonate will significantly increase its solubility in water or alcohols.[6][7]

Q4: I'm observing my compound precipitating out of solution over time. What's happening?

A4: This phenomenon, often referred to as "crashing out," typically occurs when a supersaturated solution has been formed.[5] This can happen if the compound was initially dissolved at a higher temperature and then cooled, or if a solution was prepared by diluting a concentrated stock from a highly effective solvent (like DMSO) into a solvent where the compound is less soluble. The solution is thermodynamically unstable, and over time, the excess solute precipitates to reach its equilibrium solubility.[5]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: The compound is not dissolving in my chosen solvent.
  • Possible Cause 1: Insufficient Solvent Polarity. The solvent may not be polar enough to effectively solvate the carboxylic acid group.

    • Solution: Try a more polar solvent. Refer to the qualitative solubility table below for suggestions. For instance, if you are struggling with a non-polar solvent like hexane, move to a more polar option like ethyl acetate or an alcohol.

  • Possible Cause 2: Strong Crystal Lattice Energy. The intermolecular forces holding the solid compound together may be stronger than the interactions with the solvent.

    • Solution 1: Increase Temperature. Gently heating the mixture can provide the energy needed to break the crystal lattice.[5] Be cautious, as high temperatures can degrade some compounds.

    • Solution 2: Use a Solvent Mixture. A mixture of solvents can sometimes provide a better balance of polarity to dissolve the compound. For example, a toluene/methanol mixture might be effective.

  • Possible Cause 3: Impurities. The presence of insoluble impurities can give the appearance of poor solubility.

    • Solution: Ensure the purity of your compound. If necessary, purify a small sample and re-test its solubility.

Issue 2: The compound dissolves, but the solution is cloudy.
  • Possible Cause: Formation of a Suspension. The cloudiness, or turbidity, indicates that the compound is not fully dissolved but is present as fine, suspended particles. This is not a true solution.

    • Solution 1: The Tyndall Effect Test. Shine a laser pointer through the solution. If the beam is visible, it confirms the presence of suspended particles.[5]

    • Solution 2: Filtration. Filter the solution through a 0.22 µm syringe filter. If the filtrate is clear, it suggests that not all of the compound was dissolved. Quantifying the concentration of the filtrate can help determine the actual solubility.[5]

    • Solution 3: Increase Solvent Volume or Temperature. You may be exceeding the solubility limit at the current conditions. Try adding more solvent or gently warming the solution.

Issue 3: Inconsistent solubility results between experiments.
  • Possible Cause 1: Variation in Temperature. The solubility of solids is often temperature-dependent.[8]

    • Solution: Perform all solubility experiments at a controlled and recorded temperature.

  • Possible Cause 2: Differences in Compound Form. Polymorphism (different crystal structures) or the presence of solvates can affect solubility.

    • Solution: Ensure you are using the same batch of the compound for all related experiments. If polymorphism is suspected, analytical techniques like X-ray diffraction (XRD) may be needed for characterization.

  • Possible Cause 3: Equilibration Time. It can take time for a solution to become saturated.

    • Solution: Ensure you are allowing sufficient time for the solution to reach equilibrium. Stirring or agitation can accelerate this process.

Qualitative Solubility Data

The following table provides an estimated qualitative solubility of this compound in a range of common organic solvents, based on general chemical principles.[1][9]

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Aprotic Hexane, CyclohexaneInsoluble to Very Sparingly SolubleThe high polarity of the carboxylic acid and pyridine ring is not well-solvated by non-polar solvents.
Non-Polar Aromatic Toluene, BenzeneSparingly Soluble to SolubleThe aromatic rings can interact favorably with the tolyl and pyridine moieties of the molecule.
Polar Aprotic Diethyl Ether, Ethyl AcetateSparingly Soluble to SolubleThese solvents offer a balance of polarity to interact with the carboxylic acid group without being too polar to be repelled by the tolyl group.
Polar Aprotic (High Polarity) Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThese solvents are highly polar and can effectively solvate the carboxylic acid group. DMSO and DMF are particularly good solvents for many organic compounds.[10][11]
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Very SolubleAlcohols can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid group.[12]
Aqueous Basic 5% aq. NaOH, 5% aq. NaHCO₃Very SolubleThe carboxylic acid is deprotonated to form a highly soluble salt.[6]

Experimental Protocol: Determining Equilibrium Solubility

This protocol outlines a standard method for quantitatively determining the equilibrium solubility of this compound in a given solvent.

Materials:
  • This compound (high purity)

  • Selected organic solvent(s)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker incubator

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:
  • Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

  • Solvent Addition: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on a magnetic stirrer or in a shaker incubator at a constant temperature. Allow the mixture to equilibrate for at least 24-48 hours. This ensures that the solution is fully saturated.

  • Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully draw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[5]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standards and determine the concentration of the filtered sample. This concentration represents the equilibrium solubility.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Separation cluster_quant Quantification prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature (24-48h) prep2->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 quant2 Analyze sample and standards (e.g., HPLC) sample3->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3 result result quant3->result Equilibrium Solubility Determined

Caption: Experimental workflow for determining equilibrium solubility.

Logical Troubleshooting Flow

When encountering a solubility issue, a systematic approach is key. The following diagram illustrates a logical troubleshooting process.

G start Solubility Issue Encountered q1 Is the solution clear or cloudy? start->q1 cloudy Potential suspension. Perform Tyndall effect test or filter. q1->cloudy Cloudy clear Compound appears insoluble or precipitates over time. q1->clear Clear end Issue Resolved cloudy->end q2 q2 clear->q2 Is the temperature controlled? no_temp Control and monitor temperature. Re-evaluate solubility. q2->no_temp No yes_temp yes_temp q2->yes_temp Yes no_temp->end q3 q3 yes_temp->q3 Have you allowed sufficient equilibration time? no_time Increase agitation time (24-48h). q3->no_time No yes_time yes_time q3->yes_time Yes no_time->end solvent solvent yes_time->solvent Consider solvent modification. heat heat solvent->heat Increase Temperature change_solvent change_solvent solvent->change_solvent Change Solvent (see table) ph_adjust ph_adjust solvent->ph_adjust Adjust pH (for protic systems) heat->end change_solvent->end ph_adjust->end

Caption: A logical flow for troubleshooting solubility problems.

References

"6-(p-Tolyl)nicotinic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-(p-Tolyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and detailed protocols for the stable storage, handling, and purity assessment of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically sound and field-proven insights.

Introduction to this compound: A Stability Overview

This compound is a substituted pyridine carboxylic acid. Like many pyridine derivatives, its stability is crucial for reliable experimental outcomes. The presence of the carboxylic acid and the aromatic rings influences its chemical properties, including its susceptibility to degradation. This guide will walk you through the best practices to maintain its stability and purity.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the stability and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent moisture absorption.[1] It is also advisable to protect the compound from light, as many pyridine derivatives can be light-sensitive. Storage at 2-8°C is recommended for optimal preservation.

Q2: My laboratory has fluctuating temperatures. How critical is maintaining a constant, cool temperature for the solid compound?

A2: While short-term exposure to ambient laboratory temperatures is unlikely to cause significant degradation, repeated temperature fluctuations can potentially lead to physical changes in the solid, such as clumping, which might be indicative of moisture absorption. For long-term storage, a consistent, cool environment is crucial to minimize the risk of thermal degradation.

Q3: I've noticed some discoloration in my batch of this compound. What could be the cause?

A3: Discoloration, such as a shift from white to a yellowish or brownish hue, can be an indicator of degradation. This could be due to several factors, including exposure to light (photodegradation), air (oxidation), or high temperatures. It is highly recommended to assess the purity of a discolored batch using an analytical technique like HPLC before use.

Q4: How stable is this compound in solution? What solvents are recommended for storage?

A4: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. For short-term storage, dissolving the compound in a suitable organic solvent like DMSO or DMF is common. However, for longer-term storage in solution, it is advisable to prepare fresh solutions as needed. Aqueous solutions, particularly at non-neutral pH, may be more susceptible to hydrolysis or other degradation pathways. If aqueous solutions are necessary, they should be stored at low temperatures (e.g., -20°C or -80°C) and used promptly.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the chemistry of related pyridine carboxylic acids, the most probable degradation pathways include:

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in the pyridine ring system.

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, losing CO2.

  • Hydrolysis (for derivatives): If the carboxylic acid is converted to an ester or amide, it will be susceptible to acid or base-catalyzed hydrolysis.

Q6: Are there any known incompatibilities for this compound?

A6: this compound should be stored away from strong oxidizing agents, which could promote degradation of the pyridine ring.[2] It will also react with strong bases to form salts.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the purity of your current stock of this compound using the HPLC method outlined below.2. If degradation is confirmed, procure a fresh batch of the compound.3. Review and adhere to the recommended storage and handling procedures.
Poor solubility in a desired solvent The compound may have degraded, or the chosen solvent is inappropriate.1. Confirm the identity and purity of the compound.2. If the compound is pure, consider using a different solvent. For aqueous solutions, adjusting the pH to deprotonate the carboxylic acid (forming a more soluble salt) may improve solubility.
Appearance of new, unexpected peaks in analytical chromatograms These may be degradation products.1. Conduct a forced degradation study (as detailed below) to identify potential degradation products.2. Compare the retention times of the unknown peaks with those of the degradation products.3. If a match is found, this confirms degradation and the need for a fresh sample and stricter adherence to stability protocols.

Experimental Protocols

To ensure the quality of your this compound, we provide the following detailed protocols for a forced degradation study and a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation (Solid State): Place a small amount of solid this compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in methanol to prepare a 100 µg/mL solution.

  • Photodegradation (Solution): Expose 1 mL of the stock solution to UV light (254 nm and 365 nm) for 48 hours. Dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Control Sample: Prepare a 100 µg/mL solution of unstressed this compound in methanol.

  • Analysis: Analyze all samples by the HPLC method described below.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 80°C) stock->acid base Base Hydrolysis (1M NaOH, 80°C) stock->base oxidation Oxidation (30% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 105°C) stock->thermal photo Photodegradation (UV Light) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Forced degradation workflow for this compound.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

Objective: To quantify the purity of this compound and to detect any degradation products.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in methanol at a concentration of 100 µg/mL.

  • Sample Preparation: Prepare samples of the compound to be tested at a concentration of 100 µg/mL in methanol. For forced degradation samples, dilute as described in Protocol 1.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram. Identify degradation products by comparing the chromatograms of the stressed samples to the control sample.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis standard Prepare Standard Solution inject Inject into HPLC System standard->inject sample Prepare Sample Solution sample->inject run Run Gradient Method inject->run detect Detect at 254 nm run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate identify Identify Degradation Products integrate->identify

Caption: Workflow for stability-indicating HPLC analysis.

References

Technical Support Center: HPLC Method Development for 6-(p-Tolyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC method development focused on 6-(p-tolyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the chromatographic analysis of this and structurally similar aromatic carboxylic acids. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring robust and reliable method development.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence HPLC method development?

Understanding the physicochemical properties of this compound is the foundation of effective method development. As a derivative of nicotinic acid, it possesses both a carboxylic acid group and a pyridine ring, making it an ionizable aromatic compound.[1][2] The pKa of the carboxylic acid is a critical parameter, as it dictates the analyte's charge state at a given mobile phase pH.[1] The presence of the tolyl group increases its hydrophobicity compared to nicotinic acid, suggesting that reversed-phase chromatography is a suitable starting point.

Q2: What is a good starting point for column and mobile phase selection for this compound analysis?

For initial method development, a C18 column is a robust choice due to its versatility in reversed-phase chromatography. A typical starting mobile phase would consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[3] Given the acidic nature of the analyte, it is crucial to control the mobile phase pH with a buffer. A good starting point is a low pH mobile phase (e.g., pH 2-3) using a buffer like phosphate or formate.[4][5] This ensures that the carboxylic acid group is protonated (non-ionized), leading to better retention and peak shape on a reversed-phase column.[5]

Q3: My peak for this compound is showing significant tailing. What are the likely causes?

Peak tailing for acidic aromatic compounds is a common issue and often points to secondary interactions within the column.[6] The primary culprits are typically:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid group of the analyte, causing tailing.[6][7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized forms can exist, leading to peak distortion.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[6]

Q4: I'm observing peak fronting. What could be the issue?

Peak fronting is less common than tailing for this type of compound but can occur. Potential causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the injection point.[8][9]

  • Column Overloading: While often associated with tailing, severe mass overload can also manifest as fronting.[9][10]

  • Column Degradation: A void or collapse at the head of the column can lead to a distorted flow path and fronting peaks.[9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during HPLC method development for this compound.

Issue 1: Poor Peak Shape - Tailing

Peak tailing is characterized by an asymmetry factor greater than 1.2 and is a frequent challenge with polar, ionizable compounds.[7]

Diagnostic Workflow:

Troubleshooting workflow for peak tailing.

Detailed Protocols:

  • Protocol for Mobile Phase pH Adjustment:

    • Determine the approximate pKa of this compound. For similar aromatic carboxylic acids, this is often in the range of 3-5.[1]

    • Prepare an aqueous buffer with a pH at least 2 units below the estimated pKa to ensure complete protonation of the carboxylic acid. For example, a 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is a good choice.[4]

    • Prepare the mobile phase by mixing the buffer with the organic modifier (e.g., acetonitrile).

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injection.[8]

  • Protocol for Diagnosing Column Overload:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the original sample and each dilution under the same chromatographic conditions.

    • Observe the peak shape for each injection. A significant improvement in symmetry with dilution is a strong indicator of mass overload.[6]

Issue 2: Poor Peak Shape - Fronting

Peak fronting, where the leading edge of the peak is sloped, can compromise quantification.[9]

Diagnostic Workflow:

Troubleshooting workflow for peak fronting.

Detailed Protocols:

  • Protocol for Sample Solvent Matching:

    • If possible, dissolve the sample directly in the initial mobile phase composition.

    • If the sample has poor solubility in the mobile phase, use the weakest solvent possible that still provides adequate solubility.

    • Minimize the injection volume if a stronger-than-mobile-phase solvent must be used.[11]

Issue 3: Unstable Retention Times

Drifting or jumping retention times can make peak identification and quantification unreliable.

Potential Causes and Solutions:

Symptom Potential Cause Troubleshooting Steps
Gradual Drift to Shorter Times Column DegradationReplace the column. Consider using a guard column to protect the analytical column.[12]
Gradual Drift to Longer Times Column ContaminationFlush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[11]
Random, Abrupt Changes Pump or Mixer IssuesCheck for air bubbles in the pump; degas the mobile phase and purge the system.[8] Verify the performance of the gradient proportioning valves.[11]
Temperature-Related Drift Inadequate Temperature ControlUse a column oven to maintain a stable temperature. Ensure the mobile phase is pre-heated before entering the column.[8]
pH-Related Drift Insufficient BufferingEnsure the buffer concentration is adequate (typically 10-50 mM) and that the mobile phase pH is not close to the buffer's pKa.[6]
Issue 4: Poor Resolution

Inadequate separation between the analyte and impurities or other components is a common method development hurdle.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: A lower percentage of organic solvent will generally increase retention and may improve resolution for early-eluting peaks.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent properties.

  • Modify the Gradient Profile:

    • A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Stationary Phase:

    • If a C18 column does not provide adequate selectivity, consider a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different interactions with aromatic compounds.

  • Adjust the pH:

    • Slight adjustments to the mobile phase pH can alter the ionization state of impurities, potentially changing their retention times relative to the main analyte.[4]

References

Technical Support Center: Overcoming Poor Reactivity in Suzuki Coupling of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki coupling reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet often temperamental C-C bond-forming reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into why your reaction might be failing and how to troubleshoot it effectively.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical discovery where pyridine-containing biaryls are prevalent scaffolds.[1][2] However, the unique electronic and steric properties of pyridine derivatives, especially 2-substituted pyridines, present significant hurdles, leading to low yields or complete reaction failure.[3] This guide is structured to address these specific challenges in a direct question-and-answer format, explaining the underlying causality and offering validated solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.

Q1: My Suzuki coupling with a 2-halopyridine is giving very low to no yield. What are the likely causes and how can I fix it?

This is one of the most common and frustrating issues in pyridine Suzuki couplings, often referred to as "the 2-pyridyl problem".[2][3] The poor reactivity stems from several factors:

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen, particularly in the 2-position, can coordinate strongly to the palladium catalyst, effectively poisoning it and shutting down the catalytic cycle.[4][5] This is especially problematic with electron-rich pyridines.

  • Slow Oxidative Addition: 2-chloropyridines, while often more accessible, are less reactive in the oxidative addition step compared to their bromo or iodo counterparts, requiring a more active catalyst system.[5][6]

  • Instability of the Boron Reagent: 2-pyridyl boronic acids and their esters are notoriously unstable and prone to rapid protodeboronation, a side reaction where the boronic acid group is replaced by a proton from the solvent or trace water.[2][7][8]

Troubleshooting Workflow:

G start Low/No Yield with 2-Halopyridine q1 Is your boronic acid/ester stable? start->q1 q2 Is your catalyst system active enough? q1->q2 Yes sol1 Switch to a more stable boron reagent (e.g., MIDA boronate, trifluoroborate). q1->sol1 No q3 Are you observing catalyst deactivation? q2->q3 Yes sol2 Use electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos). q2->sol2 No sol3 Employ a pre-catalyst that readily forms Pd(0). q3->sol3 Yes sol4 Ensure rigorous degassing and use of an inert atmosphere. q3->sol4 Also consider

Caption: Troubleshooting decision tree for low-yielding 2-halopyridine Suzuki couplings.

Recommended Protocol for 2-Chloropyridine Coupling:

This protocol is optimized for challenging 2-chloropyridine substrates and employs a highly active catalyst system.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex) (1-2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-dioxane/water (10:1 v/v)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-chloropyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[5]

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I'm seeing a lot of homocoupling of my boronic acid. What's causing this and how can I prevent it?

Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction that consumes your starting material and complicates purification.[5]

Primary Causes:

  • Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote the homocoupling pathway.[5]

  • Incomplete Reduction of Pd(II) Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, incomplete reduction to the active Pd(0) species can leave residual Pd(II) that facilitates homocoupling.

Mitigation Strategies:
StrategyRationale
Rigorous Degassing Thoroughly sparge your solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use to remove dissolved oxygen.[9]
Use a Pd(0) Source Employing a Pd(0) pre-catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ can minimize the amount of Pd(II) present at the start of the reaction.[10]
Add a Reducing Agent In some cases, a mild reducing agent can be added to ensure the complete conversion of any Pd(II) species to Pd(0).
Control Stoichiometry Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common, but a large excess can sometimes increase homocoupling.
Q3: My reaction with a pyridine boronic acid is sluggish and gives a poor yield, along with a significant amount of the corresponding protodeboronated pyridine. How can I improve this?

As mentioned, pyridine boronic acids, particularly 2-pyridyl boronic acid, are prone to protodeboronation.[2][8] This is a decomposition pathway that competes with the desired cross-coupling.

Key Factors Influencing Protodeboronation:

  • Water Content: While a small amount of water is often beneficial for Suzuki couplings, excessive water can accelerate protodeboronation.

  • Base Choice: The type and strength of the base can significantly impact the stability of the boronic acid.

  • Temperature: Higher reaction temperatures can increase the rate of both the desired reaction and protodeboronation.

Solutions to Minimize Protodeboronation:
  • Switch to a More Stable Boron Reagent: This is often the most effective solution.

    • Pinacol Esters: These are generally more stable than the corresponding boronic acids.[7]

    • MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that are resistant to protodeboronation and can be used in sequential cross-coupling reactions.[11]

    • Trifluoroborate Salts (e.g., potassium pyridyltrifluoroborate): These are also highly stable and often give excellent results where boronic acids fail.

  • Optimize Reaction Conditions:

    • Base Selection: Weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can sometimes be less harsh on the boronic acid than strong bases like potassium phosphate (K₃PO₄).[12]

    • Solvent System: Anhydrous conditions or a solvent system with a minimal, controlled amount of water can be beneficial. Toluene or dioxane are common choices.[13]

    • Lower Temperature: If possible, running the reaction at a lower temperature for a longer period may favor the cross-coupling over decomposition.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose catalyst and ligand for pyridine Suzuki couplings?

A: While there is no single "best" system for all substrates, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, RuPhos, or XPhos has proven to be highly effective for a wide range of challenging pyridine couplings, including those with less reactive chloro-pyridines.[5][6][14]

Q: Can I use nickel catalysts for Suzuki coupling of pyridines?

A: Yes, nickel-catalyzed Suzuki-Miyaura coupling is a developing area that offers a cost-effective alternative to palladium.[4] Nickel catalysts have shown promise, particularly with more challenging and readily available aryl chloride electrophiles.[4][6] Ligands like ProPhos have been developed specifically for Ni-SMC reactions involving heteroaromatic substrates.[4]

Q: How does the position of the halogen on the pyridine ring (2-, 3-, or 4-) affect reactivity?

A: The reactivity generally follows the order: 4-halopyridine > 3-halopyridine > 2-halopyridine.

  • 4-Halopyridines: These are typically the most reactive due to the electronic activation of the C-X bond and minimal steric hindrance.

  • 3-Halopyridines: These are also generally good coupling partners.

  • 2-Halopyridines: As discussed, these are the most challenging due to catalyst inhibition by the adjacent nitrogen and potential steric hindrance.[15]

Q: Is it better to use a boronic acid or a boronic ester?

A: For pyridine substrates, especially those prone to instability like 2-pyridyl derivatives, boronic esters (particularly pinacol or MIDA esters) are often superior to boronic acids.[16] They offer increased stability, reducing the likelihood of protodeboronation and homocoupling side reactions.[11]

Q: What is the role of water in the reaction mixture?

A: Water can play a dual role. It often helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and can facilitate the transmetalation step.[17][18] However, an excess of water can promote the undesirable protodeboronation of the boronic acid.[5] For many pyridine couplings, a biphasic system (e.g., toluene/water or dioxane/water) with a controlled amount of water is optimal.[19][20]

References

Validation & Comparative

A Comparative Guide to 6-(p-Tolyl)nicotinic Acid and Other Nicotinic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 6-(p-Tolyl)nicotinic acid and other key nicotinic acid derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this important class of compounds. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on related analogs to provide a scientifically grounded perspective on its anticipated properties and performance.

Introduction: The Versatile Scaffold of Nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism, serving as a precursor to the coenzymes NAD and NADP. Beyond its nutritional role, nicotinic acid has been utilized for decades as a therapeutic agent, most notably for its lipid-modifying effects. It effectively lowers low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. The discovery of the G protein-coupled receptor 109A (GPR109A) as the primary receptor for nicotinic acid has significantly advanced our understanding of its mechanism of action and has spurred the development of numerous derivatives with potentially improved therapeutic profiles.

These derivatives are being explored for a range of applications beyond dyslipidemia, including anti-inflammatory, vasodilatory, and neuroprotective effects. The core structure of nicotinic acid offers multiple positions for chemical modification, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics. This guide will focus on a comparative analysis of various derivatives, with a special emphasis on the potential attributes of this compound.

The Central Role of the GPR109A Receptor

The pharmacological effects of many nicotinic acid derivatives are mediated through the activation of GPR109A, a Gi/o-coupled receptor highly expressed in adipocytes and immune cells such as macrophages.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi/o Protein GPR109A->Gi Activates Ligand Nicotinic Acid Derivative (e.g., this compound) Ligand->GPR109A Binds and Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis in Adipocytes PKA->Lipolysis Inflammation ↓ Pro-inflammatory Cytokine Release PKA->Inflammation

Figure 1: Simplified signaling pathway of GPR109A activation by nicotinic acid derivatives.

Upon ligand binding, GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade of events in adipocytes leads to reduced lipolysis and a subsequent decrease in the release of free fatty acids into the bloodstream. In immune cells, GPR109A activation can modulate inflammatory responses, including the inhibition of pro-inflammatory cytokine production.

Comparative Analysis of Nicotinic Acid Derivatives

The therapeutic utility of nicotinic acid is often limited by its side effects, most notably cutaneous vasodilation, or "flushing." This has driven the development of derivatives with improved side-effect profiles and potentially enhanced efficacy for specific indications. Here, we compare several key derivatives to provide a framework for understanding the potential properties of this compound.

Anti-Inflammatory Activity

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the GPR109A-mediated inhibition of pro-inflammatory cytokine production in macrophages.

DerivativeExperimental ModelKey FindingsReference
Nicotinic Acid LPS-stimulated RAW 264.7 macrophagesReduced secretion of TNF-α, IL-6, and MCP-1.
Isonicotinic Acid Derivatives Human whole bloodCompound 5 showed an IC50 of 1.42 µg/mL for ROS inhibition, significantly more potent than ibuprofen.
2-Aryl Nicotinic Acid Derivatives Carrageenan-induced rat paw edemaCompounds with a 2-bromophenyl substituent showed potent anti-inflammatory and analgesic activities.
6-Substituted Hypaphorine Analogs Carrageenan-induced allodynia and hyperalgesia in rodentsMethoxy ester of D-6-iodohypaphorine (6ID) demonstrated significant anti-inflammatory and analgesic effects.
This compound In silico and in vitro (Hypothesized)The bulky, lipophilic p-tolyl group at the 6-position may enhance binding to hydrophobic pockets within the target receptor, potentially leading to increased anti-inflammatory potency compared to unsubstituted nicotinic acid. However, this requires experimental validation.N/A
Vasodilatory Effects

The vasodilatory properties of nicotinic acid derivatives are a double-edged sword. While contributing to the flushing side effect, controlled vasodilation can be therapeutically beneficial in certain cardiovascular conditions. This effect is primarily mediated by the release of prostaglandins following GPR109A activation in skin Langerhans cells.

DerivativeExperimental ModelPotency (ED50)Efficacy (Rmax/Effect)Reference
2-(1-adamantylthio)nicotinic acid Isolated rat thoracic aorta rings21.3 nM78.7% relaxation
2-(1-adamantylthio)nicotinamide Isolated rat thoracic aorta ringsNot Reported77.7% relaxation
Nicorandil Anesthetized dogs25 µg/kg/min (i.v. infusion)Significant improvement in myocardial segment shortening
This compound (Hypothesized)The lipophilic nature of the p-tolyl group might enhance membrane permeability and interaction with the receptor, potentially leading to potent vasodilatory effects. The degree of this effect would require experimental determination.N/AN/A

Focus on this compound: A Structure-Activity Relationship Perspective

SAR cluster_compound This compound cluster_properties Predicted Properties compound Pyridine Ring Carboxylic Acid (Position 3) p-Tolyl Group (Position 6) Receptor_Binding GPR109A Binding compound:f1->Receptor_Binding Essential for GPR109A activity Lipophilicity Lipophilicity compound:f2->Lipophilicity Increases Potency Potency Receptor_Binding->Potency Influences Lipophilicity->Receptor_Binding May enhance hydrophobic interactions Pharmacokinetics Pharmacokinetics Lipophilicity->Pharmacokinetics May alter absorption and metabolism

Figure 2: Hypothesized structure-activity relationships for this compound.

  • The Carboxylic Acid Group: The carboxylate moiety at the 3-position is crucial for the activity of nicotinic acid and its derivatives at the GPR109A receptor. It is believed to interact with a key arginine residue in the receptor's binding pocket. Therefore, it is highly probable that this compound will also function as a GPR109A agonist.

  • The 6-Position Substituent: The introduction of an aryl group, such as a p-tolyl group, at the 6-position of the pyridine ring significantly increases the molecule's size and lipophilicity compared to nicotinic acid. This modification can have several consequences:

    • Enhanced Receptor Binding: The tolyl group may engage in favorable hydrophobic or van der Waals interactions with a corresponding hydrophobic pocket within the GPR109A binding site, potentially leading to higher affinity and potency.

    • Altered Selectivity: The substitution pattern on the pyridine ring can influence selectivity for different receptor subtypes or off-target interactions.

    • Modified Pharmacokinetics: Increased lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties. It may lead to better membrane permeability but could also result in increased metabolic clearance.

Based on these principles, it is reasonable to hypothesize that This compound will be a potent GPR109A agonist with potentially enhanced anti-inflammatory and vasodilatory effects compared to unsubstituted nicotinic acid. However, without direct experimental data, this remains a well-informed prediction that requires empirical validation.

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison of this compound with other derivatives, the following are detailed protocols for key in vitro and in vivo assays.

In Vitro Anti-Inflammatory Assay: Nitrite Determination in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by assessing the concentration of its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (nicotinic acid derivatives, including a solubilized stock of this compound)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage of nitrite inhibition for each compound concentration relative to the LPS-stimulated control.

GPR109A Activation Assay: cAMP Measurement

This assay determines the ability of a compound to activate the Gi-coupled GPR109A receptor by measuring the resulting decrease in intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing human GPR109A

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • Forskolin

  • Test compounds

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

Protocol:

  • Plate GPR109A-expressing CHO-K1 cells in a suitable microplate and incubate overnight.

  • Aspirate the culture medium and add the assay buffer containing various concentrations of the test compounds.

  • Incubate for 30 minutes at room temperature.

  • Add forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) to all wells except the negative control and incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Generate dose-response curves and calculate the EC50 values for each compound.

Ex Vivo Vasodilation Assay: Isolated Aortic Ring Preparation

This assay assesses the direct vasodilatory effect of compounds on vascular smooth muscle.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • Phenylephrine

  • Test compounds

  • Organ bath system with force-displacement transducers

Protocol:

  • Euthanize a rat and carefully excise the thoracic aorta.

  • Clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.

  • Induce a stable contraction with phenylephrine (1 µM).

  • Once a plateau is reached, add cumulative concentrations of the test compounds to the bath and record the relaxation response.

  • Express the relaxation as a percentage of the phenylephrine-induced contraction.

  • Determine the ED50 and Rmax (maximal relaxation) values from the concentration-response curves.

Conclusion and Future Directions

The field of nicotinic acid derivatives continues to be a fertile ground for the discovery of novel therapeutics. While the parent compound, nicotinic acid, has a well-established role in lipid management, its derivatives hold promise for a wider range of applications, including the treatment of inflammatory diseases.

This guide has provided a comparative overview of several nicotinic acid derivatives and has laid out a scientifically reasoned hypothesis for the potential properties of this compound based on structure-activity relationships. The key takeaway for researchers is that the substitution at the 6-position of the nicotinic acid scaffold is a critical determinant of biological activity. The introduction of a p-tolyl group is predicted to enhance potency at the GPR109A receptor, which may translate to improved anti-inflammatory and vasodilatory effects.

However, it is imperative to underscore that these are predictions that necessitate experimental verification. The provided protocols offer a robust framework for conducting such studies. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and other 6-aryl derivatives to fully elucidate their therapeutic potential and to build a more complete understanding of the structure-activity landscape of this versatile pharmacological class.

Comparative Cytotoxicity of 6-Arylnicotinic Acid Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer agents has led researchers to explore diverse chemical scaffolds, with nitrogen-containing heterocycles emerging as a particularly fruitful area of investigation.[1] Among these, nicotinic acid (a form of vitamin B3) and its derivatives have garnered significant interest for their potential as cytotoxic agents against various cancer cell lines.[1][2] This guide provides a comprehensive comparison of the cytotoxic profiles of a series of recently synthesized 6-arylnicotinic acid derivatives, offering in-depth technical insights and supporting experimental data for researchers and drug development professionals.

A New Frontier in Cancer Therapy: 6-Arylnicotinic Acid Derivatives

The strategic modification of the nicotinic acid backbone, particularly at the 6-position with an aryl group, has yielded compounds with promising anticancer activity. This guide will focus on a selection of these derivatives, evaluating their cytotoxic efficacy and delving into their mechanism of action.

Comparative Cytotoxic Activity

The cytotoxic potential of novel 6-arylnicotinic acid derivatives was evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. The results, summarized in the table below, highlight the promising activity of several compounds, particularly when compared to established chemotherapeutic agents like Doxorubicin and Sorafenib.

CompoundHCT-116 (Colon Carcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)HCT-15 (Colon Carcinoma) IC50 (µM)PC-3 (Prostate Carcinoma) IC50 (µM)CF-295 (Unknown) IC50 (µM)
Compound 5b --0.1340.2450.331
Compound 5c --0.0980.1120.201
Compound 6 9.37.8---
Compound 7 15.715.5---
Compound 8 5.47.1---
Compound 10 15.49.8---
Doxorubicin --0.1010.1230.189
Sorafenib 9.307.400.0880.0910.154

Data sourced from: [2][3][4]

Notably, Compound 5c demonstrated the highest cytotoxic potential among the synthesized analogs, with its efficacy being comparable to the established chemotherapeutic agent, doxorubicin, against HCT-15 and PC-3 tumor cell lines.[2] Furthermore, Compound 8 exhibited the strongest anti-proliferative activities against HCT-116 and HepG2 cell lines.[4]

Unraveling the Mechanism of Action: VEGFR-2 Inhibition and Apoptosis

The cytotoxic effects of these promising 6-arylnicotinic acid derivatives are primarily mediated through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the subsequent induction of apoptosis.[2][3][5]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[2] By inhibiting VEGFR-2, these compounds effectively cut off the tumor's blood and nutrient supply, leading to cell death.

Several of the tested compounds demonstrated potent VEGFR-2 inhibition. For instance, Compound 5c exhibited a VEGFR-2 IC50 of 0.068 μM.[5] Compound 8 was identified as the most potent VEGFR-2 inhibitor in another series, with an IC50 value of 77.02 nM, comparable to the standard drug Sorafenib (IC50 = 53.65 nM).[4]

The inhibition of VEGFR-2 triggers a cascade of events culminating in apoptosis, or programmed cell death. This is evidenced by a significant increase in the levels of key apoptotic markers. For example, treatment with Compound 5c resulted in a 4.3-fold rise in caspase-3 levels, a critical executioner caspase in the apoptotic pathway.[5] Similarly, Compound 8 caused a 9.4-fold increase in caspase-8 expression and a 9.2-fold increase in the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2.[4]

VEGFR-2 Inhibition and Apoptosis Pathway cluster_0 6-Arylnicotinic Acid Derivative cluster_1 Cellular Effects Derivative 6-Arylnicotinic Acid Derivative VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibits Apoptosis Apoptosis Derivative->Apoptosis Induces Angiogenesis Angiogenesis VEGFR2->Angiogenesis Blocks Caspase3 Caspase-3 Apoptosis->Caspase3 Activates Caspase8 Caspase-8 Apoptosis->Caspase8 Activates Bax Bax Apoptosis->Bax Upregulates Bcl2 Bcl-2 Apoptosis->Bcl2 Downregulates

Caption: VEGFR-2 Inhibition and Apoptosis Induction by 6-Arylnicotinic Acid Derivatives.

Experimental Protocols: Assessing Cytotoxicity

The evaluation of the cytotoxic activity of these compounds is a critical step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step MTT Assay Protocol:
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 6-arylnicotinic acid derivatives and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with 6-Arylnicotinic Acid Derivatives A->B C 3. Add MTT Reagent B->C D 4. Incubate (Formazan Formation) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance at 570 nm E->F

Caption: A simplified workflow of the MTT assay for cytotoxicity assessment.

Conclusion and Future Directions

The 6-arylnicotinic acid derivatives presented in this guide demonstrate significant potential as a new class of anticancer agents. Their potent cytotoxic activity against a range of cancer cell lines, coupled with a well-defined mechanism of action involving VEGFR-2 inhibition and apoptosis induction, makes them compelling candidates for further preclinical and clinical development. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as comprehensive in vivo studies to evaluate their therapeutic efficacy and safety profiles.

References

A Comparative Guide to the Structure-Activity Relationship of 6-(p-Tolyl)nicotinic Acid and its Analogs as GPR109A Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for 6-(p-Tolyl)nicotinic acid, a derivative of nicotinic acid, focusing on its interaction with the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). While direct and extensive SAR studies on this compound are not widely published, this guide synthesizes findings from studies on related nicotinic acid derivatives to build a comprehensive and predictive SAR model. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel GPR109A agonists for the treatment of dyslipidemia and inflammatory conditions.

Introduction: The Significance of GPR109A and its Agonists

Nicotinic acid (niacin), a B-vitamin, has been a cornerstone in the management of dyslipidemia for decades.[1] Its therapeutic effects, including the reduction of LDL cholesterol and triglycerides and the elevation of HDL cholesterol, are primarily mediated through the activation of GPR109A.[2][3] GPR109A is a Gαi-coupled receptor predominantly expressed in adipocytes and immune cells.[4] Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately suppresses lipolysis in adipose tissue.[3] Beyond its metabolic role, GPR109A activation also exerts potent anti-inflammatory effects, making it an attractive target for a range of inflammatory diseases.[5][6]

However, the clinical utility of nicotinic acid is often limited by a troublesome side effect: cutaneous flushing. This vasodilation is also mediated by GPR109A, but through a β-arrestin-dependent pathway that leads to the release of prostaglandins.[7] Consequently, a major goal in the development of novel GPR109A agonists is to dissociate the therapeutic anti-lipolytic and anti-inflammatory effects from the flushing response. This has spurred extensive research into the SAR of nicotinic acid derivatives, including 6-substituted analogs like this compound, to identify compounds with improved therapeutic profiles.[7]

The GPR109A Pharmacophore: Key Structural Features for Agonist Activity

Decades of research have illuminated the essential structural components required for a molecule to effectively bind to and activate GPR109A. The fundamental pharmacophore consists of a carboxylic acid group attached to a heterocyclic or aromatic ring system.

The Indispensable Role of the Carboxylic Acid: The carboxylate group is a critical anchor for binding to the GPR109A receptor.[2] Molecular modeling and site-directed mutagenesis studies have revealed that this anionic group forms a crucial ionic bond with a positively charged arginine residue (Arg111) in the third transmembrane helix (TMH3) of the receptor.[2] This interaction is considered the primary determinant of high-affinity binding for most GPR109A agonists.

The Aromatic Core: The pyridine ring of nicotinic acid serves as the scaffold for this key interaction. The ring system itself is thought to engage in hydrophobic and aromatic interactions within a binding pocket formed by residues from several transmembrane helices, including Trp91, Phe276, and Tyr284.[2]

The following diagram illustrates the fundamental GPR109A agonist pharmacophore:

GPR109A_Pharmacophore cluster_ligand GPR109A Agonist Pharmacophore cluster_receptor GPR109A Binding Pocket Carboxylic_Acid Carboxylic Acid (Anionic Head) Aromatic_Ring Aromatic/Heterocyclic Ring (Core Scaffold) Carboxylic_Acid->Aromatic_Ring Attached to Arg111 Arg111 (TMH3) (Cationic Anchor) Carboxylic_Acid->Arg111 Ionic Bond Hydrophobic_Pocket Hydrophobic Pocket (Trp91, Phe276, Tyr284) Aromatic_Ring->Hydrophobic_Pocket Hydrophobic/ Aromatic Interactions

Caption: Essential pharmacophoric features of a GPR109A agonist.

Structure-Activity Relationship of this compound: A Comparative Analysis

While specific experimental data for a wide range of this compound analogs is scarce in the public domain, we can infer a likely SAR profile by examining related series of nicotinic acid derivatives. The introduction of a substituent at the 6-position of the nicotinic acid ring, such as the p-tolyl group, significantly alters the molecule's size, shape, and lipophilicity, which in turn influences its interaction with GPR109A.

The Impact of the 6-Aryl Substitution

Studies on various GPR109A agonists have shown that the binding pocket can accommodate substituents at the 6-position of the pyridine ring. The presence of an aryl group, such as the p-tolyl moiety, is expected to introduce additional hydrophobic and van der Waals interactions with the receptor, potentially enhancing binding affinity.

The para-methyl group on the phenyl ring is a key feature of this compound. To understand its contribution, we can propose a hypothetical comparison with analogs where this methyl group is moved or replaced.

Table 1: Hypothetical Comparative Activity of 6-Aryl Nicotinic Acid Analogs

Compound IDR (Substitution on 6-Phenyl Ring)Predicted GPR109A Agonist Potency (EC50)Rationale for Predicted Activity
1 H (6-Phenylnicotinic acid)ModerateBaseline activity from the 6-phenyl core.
2 p-CH3 (this compound)HighThe para-methyl group likely engages in a favorable hydrophobic interaction within a specific sub-pocket of the receptor.
3 m-CH3 (6-(m-Tolyl)nicotinic acid)Moderate to HighThe meta-position may still allow for productive hydrophobic interactions, but potentially less optimal than the para-position.
4 o-CH3 (6-(o-Tolyl)nicotinic acid)Low to ModerateAn ortho-substituent could introduce steric hindrance, forcing the phenyl ring out of its optimal binding conformation.
5 p-OCH3HighThe methoxy group is electron-donating and can also participate in hydrogen bonding, potentially increasing affinity.
6 p-ClModerate to HighThe chloro group is electron-withdrawing and hydrophobic, its effect would depend on the electronic and steric requirements of the binding pocket.
7 p-CF3Low to ModerateThe bulky and strongly electron-withdrawing trifluoromethyl group might be too large for the sub-pocket or electronically unfavorable.

Disclaimer: The EC50 predictions in this table are hypothetical and intended to illustrate SAR principles based on data from related GPR109A agonists. Experimental validation is required.

Modifications to the Carboxylic Acid Group

As previously established, the carboxylic acid is paramount for activity. Any modification that removes or significantly alters its ability to form an ionic bond with Arg111 is expected to drastically reduce or abolish agonist activity.

Table 2: Predicted Impact of Carboxylic Acid Modifications on this compound Activity

Compound IDModification to Carboxylic AcidPredicted GPR109A Agonist PotencyRationale
2a Ester (e.g., Methyl ester)Inactive (as agonist)The ester cannot form the crucial ionic bond. May act as a prodrug if hydrolyzed in vivo.
2b AmideInactive (as agonist)The amide is a poor isostere for a carboxylic acid in this context and lacks the anionic character.
2c TetrazolePotentially ActiveThe tetrazole ring is a common bioisostere for a carboxylic acid and can act as an anionic mimic.

Experimental Protocols for Evaluating GPR109A Agonism

To experimentally validate the hypothetical SAR presented above, a series of well-established in vitro assays can be employed. The following protocols provide a framework for the synthesis of analogs and the assessment of their GPR109A activity.

General Synthetic Scheme for 6-Aryl Nicotinic Acid Analogs

The synthesis of this compound and its analogs can be achieved through a Suzuki cross-coupling reaction.

Experimental Workflow: Synthesis of 6-Aryl Nicotinic Acid Analogs

Synthesis_Workflow Start Starting Materials: - 6-Chloronicotinic acid ester - Substituted Phenylboronic acid Suzuki_Coupling Suzuki Cross-Coupling (Pd catalyst, base) Start->Suzuki_Coupling Hydrolysis Ester Hydrolysis (e.g., LiOH or NaOH) Suzuki_Coupling->Hydrolysis Purification Purification (e.g., Crystallization or Chromatography) Hydrolysis->Purification Final_Product Final Product: 6-Aryl Nicotinic Acid Analog Purification->Final_Product

Caption: Synthetic workflow for 6-aryl nicotinic acid analogs.

Step-by-step Protocol:

  • Suzuki Cross-Coupling: To a solution of a 6-chloronicotinic acid ester (e.g., methyl 6-chloronicotinate) in a suitable solvent (e.g., dioxane/water mixture), add the desired substituted phenylboronic acid (e.g., p-tolylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, extract the product into an organic solvent and purify by column chromatography to obtain the 6-aryl nicotinic acid ester.

  • Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water, and add a base such as lithium hydroxide or sodium hydroxide.

  • Stir the reaction at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration and purify by recrystallization or preparative HPLC to yield the final 6-aryl nicotinic acid analog.

In Vitro GPR109A Activation Assay (cAMP Measurement)

The primary signaling pathway of GPR109A involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels. This can be measured using a variety of commercially available kits.

Experimental Workflow: GPR109A cAMP Assay

cAMP_Assay_Workflow Cell_Seeding Seed GPR109A-expressing cells (e.g., CHO-K1 or HEK293) in a 384-well plate Compound_Addition Add serial dilutions of test compounds (e.g., this compound analogs) Cell_Seeding->Compound_Addition Forskolin_Stimulation Add Forskolin to stimulate adenylyl cyclase Compound_Addition->Forskolin_Stimulation Lysis_and_Detection Lyse cells and add cAMP detection reagents (e.g., HTRF or AlphaLISA) Forskolin_Stimulation->Lysis_and_Detection Data_Analysis Measure signal and calculate EC50 values Lysis_and_Detection->Data_Analysis

Caption: Workflow for measuring GPR109A activation via cAMP levels.

Step-by-step Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR109A in appropriate media.

  • Cell Seeding: Seed the cells into a 384-well microplate at a suitable density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., nicotinic acid) in an appropriate assay buffer.

  • Compound Treatment: Add the compound dilutions to the cells and incubate for a short period (e.g., 30 minutes).

  • Adenylyl Cyclase Stimulation: Add a solution of forskolin (an adenylyl cyclase activator) to all wells except the negative control and incubate.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions (e.g., using a competitive immunoassay with a fluorescent or luminescent readout).

  • Data Analysis: Plot the resulting signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

GPR109A Signaling Pathways and the Quest for Biased Agonists

As mentioned, GPR109A activation leads to both therapeutic effects and undesirable side effects. These divergent outcomes are mediated by distinct downstream signaling pathways: the Gαi pathway and the β-arrestin pathway.

  • Gαi Pathway (Therapeutic): Agonist binding to GPR109A triggers the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi inhibits adenylyl cyclase, reducing cAMP levels and leading to the desired anti-lipolytic effects.[4]

  • β-Arrestin Pathway (Flushing): Agonist-bound GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. This leads to receptor desensitization and internalization, but also initiates a separate signaling cascade that results in the production of prostaglandins, causing vasodilation and the flushing response.[7]

The development of "biased agonists" – ligands that preferentially activate one pathway over the other – is a key strategy in modern GPCR drug discovery. A Gαi-biased GPR109A agonist could potentially deliver the therapeutic benefits of nicotinic acid without the flushing side effect. The structural features that govern this bias are an active area of research. For this compound and its analogs, subtle changes in the substitution pattern of the aryl ring could influence the conformation of the activated receptor, thereby favoring coupling to either Gαi or β-arrestin.

GPR109A_Signaling cluster_therapeutic Therapeutic Pathway cluster_side_effect Side Effect Pathway Agonist This compound (Agonist) GPR109A GPR109A Receptor Agonist->GPR109A Gai Gαi Activation GPR109A->Gai G-protein coupling b_Arrestin β-Arrestin Recruitment GPR109A->b_Arrestin β-arrestin coupling AC_inhibition Adenylyl Cyclase Inhibition Gai->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Anti_lipolysis Anti-lipolytic Effects cAMP_decrease->Anti_lipolysis PG_synthesis Prostaglandin Synthesis b_Arrestin->PG_synthesis Flushing Vasodilation (Flushing) PG_synthesis->Flushing

References

Validating the Anticancer Activity of 6-(p-Tolyl)nicotinic acid: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of the anticancer potential of "6-(p-Tolyl)nicotinic acid," a novel small molecule with a structural resemblance to nicotinic acid derivatives that have shown promise in oncological research.[1][2][3][4] The methodologies outlined herein are designed to rigorously assess its cytotoxic and mechanistic properties in a comparative manner, providing the robust data necessary for go/no-go decisions in the drug discovery pipeline. We will proceed from broad initial cytotoxicity screening to more focused mechanistic studies, comparing the efficacy of this compound against a standard chemotherapeutic agent and a structurally related but biologically inactive control.

Introduction: The Rationale for Investigating this compound

Nicotinic acid (Niacin) and its derivatives are a class of compounds that have garnered significant interest in anticancer drug discovery.[2][3][4] Studies have demonstrated that certain nicotinic acid analogues can exert potent cytotoxic effects on various cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of key signaling pathways involved in tumor progression and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[1][5] The structure of this compound, featuring a tolyl group at the 6-position of the nicotinic acid scaffold, presents a unique chemical entity that warrants investigation for its potential as a novel anticancer agent. This guide provides a systematic approach to validate this hypothesis.

Experimental Design: A Multi-faceted Approach to Validation

Our validation strategy is designed to be a self-validating system, incorporating positive and negative controls to ensure the reliability of our findings.

Compound Selection for Comparative Analysis
  • Test Compound: this compound

  • Positive Control: Doxorubicin - A well-characterized anthracycline antibiotic widely used in cancer chemotherapy with a known mechanism of action involving DNA intercalation and topoisomerase II inhibition.

  • Negative Control: Benzoic acid - A structurally simple aromatic carboxylic acid, not expected to exhibit significant cytotoxic activity at the concentrations tested.

Cell Line Panel for Initial Screening

A diverse panel of human cancer cell lines will be selected to represent different tumor types and genetic backgrounds. This will allow for an initial assessment of the breadth of activity of this compound.

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
A549 Lung CarcinomaNon-small cell lung cancer
HCT-116 Colorectal CarcinomaWild-type p53
PC-3 Prostate AdenocarcinomaAndrogen-independent
U-87 MG GlioblastomaHighly aggressive brain tumor

Phase 1: In Vitro Cytotoxicity Screening

The initial phase of our investigation will focus on determining the concentration-dependent cytotoxic effects of this compound on our selected cancer cell line panel.[6][7] We will employ two distinct and widely accepted colorimetric assays to ensure the robustness of our findings.[8][9][10]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[6][9]

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound, doxorubicin, and benzoic acid for 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Wash and Solubilization: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

MTT Assay

The MTT assay measures cell viability based on the metabolic activity of the cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB assay protocol.

  • MTT Addition: After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and IC50 Determination

The percentage of cell viability will be calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population, will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Expected Outcome: This phase will provide a quantitative comparison of the cytotoxic potency of this compound against doxorubicin and benzoic acid across a panel of cancer cell lines.

Phase 2: Mechanistic Investigations

Should this compound demonstrate significant cytotoxic activity in Phase 1, we will proceed to investigate its mechanism of action. These studies will be conducted on the most sensitive cell line identified in the initial screening.

Apoptosis Induction Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.[11] We will utilize two complementary assays to assess the pro-apoptotic activity of our test compound.[12][13][14]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Caspases are a family of proteases that are key mediators of apoptosis.[11] Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis. We will use a luminogenic or fluorogenic assay to measure the activity of these caspases.

  • Cell Treatment: Treat cells in a 96-well plate with this compound as described above.

  • Assay Reagent Addition: Add the caspase-3/7 reagent containing a pro-luminescent or pro-fluorescent substrate to each well.

  • Signal Measurement: Incubate at room temperature and measure the luminescence or fluorescence using a plate reader. An increase in signal indicates an increase in caspase-3/7 activity.

Cell Cycle Analysis

Many anticancer drugs induce cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.[17][18][19][20][21] We will use flow cytometry to analyze the effect of this compound on the cell cycle distribution.

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain the cellular DNA with a fluorescent dye such as propidium iodide.[18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Key Signaling Pathways

Based on the literature for other nicotinic acid derivatives, we will investigate the effect of this compound on key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[22][23][24] Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture.[25][26][27][28]

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the PI3K/Akt pathway (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR) and an appropriate loading control (e.g., β-actin or GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Phase 3: In Vivo Efficacy Studies (Prospective)

If the in vitro data are compelling, the next logical step would be to evaluate the in vivo anticancer activity of this compound using preclinical animal models.[29][30][31][32]

Xenograft Tumor Model

The most common in vivo model for assessing the efficacy of anticancer agents is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[31][33]

  • Tumor Implantation: Subcutaneously inject the most sensitive cancer cell line from the in vitro studies into the flank of immunodeficient mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound at two different doses, and a positive control like doxorubicin).

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Efficacy Compound & Cell Line Selection Compound & Cell Line Selection SRB Assay SRB Assay Compound & Cell Line Selection->SRB Assay MTT Assay MTT Assay Compound & Cell Line Selection->MTT Assay IC50 Determination IC50 Determination SRB Assay->IC50 Determination MTT Assay->IC50 Determination Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Western Blot Analysis Western Blot Analysis IC50 Determination->Western Blot Analysis Annexin V/PI Staining Annexin V/PI Staining Apoptosis Assays->Annexin V/PI Staining Caspase-3/7 Activity Caspase-3/7 Activity Apoptosis Assays->Caspase-3/7 Activity Xenograft Model Xenograft Model Western Blot Analysis->Xenograft Model

Caption: A flowchart illustrating the phased approach for validating the anticancer activity of this compound.

Hypothetical Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival This compound This compound This compound->PI3K This compound->Akt

Caption: A diagram of the hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial preclinical validation of this compound as a potential anticancer agent. By employing a multi-faceted approach that includes comparative cytotoxicity screening, in-depth mechanistic studies, and a clear path toward in vivo evaluation, researchers can generate the high-quality data necessary to make informed decisions about the future development of this novel compound. The successful completion of these studies will provide a strong foundation for further preclinical and, ultimately, clinical investigation.

References

A Researcher's Guide to Evaluating Novel Nicotinic Acid Analogs: An In Vivo Efficacy Comparison Featuring the Hypothetical Candidate 6-(p-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise and Persistent Challenges of Nicotinic Acid

For decades, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia. Its unique ability to favorably modulate the entire lipid profile—reducing low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and lipoprotein(a), while robustly increasing high-density lipoprotein cholesterol (HDL-C)—makes it a perennially attractive therapeutic agent.[1][2] However, the clinical utility of nicotinic acid is often hampered by challenging side effects, primarily cutaneous flushing, and with some formulations, a risk of hepatotoxicity.[1] These limitations have spurred the quest for novel nicotinic acid analogs and mimetics that can retain the broad lipid-modifying efficacy while offering an improved safety and tolerability profile.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of next-generation nicotinic acid-based therapeutics. We will delve into the in vivo efficacy of current nicotinic acid formulations and their common comparators, providing a framework for the preclinical assessment of novel compounds. To illustrate these principles, we will use the hypothetical molecule, "6-(p-Tolyl)nicotinic acid," as a case study for a rationally designed analog aimed at optimizing the therapeutic window of this drug class.

The Mechanistic Dichotomy of Nicotinic Acid: Efficacy vs. Side Effects

The therapeutic and adverse effects of nicotinic acid are largely mediated by the G protein-coupled receptor 109A (GPR109A).[3][4]

The Therapeutic Pathway: In adipocytes, activation of GPR109A leads to an inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately inhibits hormone-sensitive lipase, leading to a decrease in the mobilization of free fatty acids (FFAs) from adipose tissue. The reduced flux of FFAs to the liver results in decreased hepatic triglyceride synthesis and subsequent VLDL and LDL production.[5] Furthermore, nicotinic acid has been shown to decrease the hepatic uptake of HDL, contributing to its HDL-raising effect.[2]

The Flushing Pathway: The vexing side effect of flushing is also initiated by the activation of GPR109A, but in a different cell type: the Langerhans cells in the skin.[6] This triggers the release of prostaglandins, primarily prostaglandin D2 (PGD2), which then acts on receptors in the dermal capillaries to cause vasodilation, leading to the characteristic warmth and redness.[6][7][8]

Signaling Pathways Overview

Nicotinic_Acid_Signaling cluster_0 Therapeutic Effect (Adipocyte) cluster_1 Side Effect (Langerhans Cell) Nicotinic Acid Nicotinic Acid GPR109A_Adipocyte GPR109A Nicotinic Acid->GPR109A_Adipocyte Inhibit_AC Inhibit Adenylyl Cyclase GPR109A_Adipocyte->Inhibit_AC Decrease_cAMP ↓ cAMP Inhibit_AC->Decrease_cAMP Inhibit_HSL Inhibit Hormone-Sensitive Lipase Decrease_cAMP->Inhibit_HSL Decrease_FFA ↓ Free Fatty Acids Inhibit_HSL->Decrease_FFA Lipid_Lowering ↓ VLDL, LDL ↑ HDL Decrease_FFA->Lipid_Lowering Nicotinic Acid_Flush Nicotinic Acid GPR109A_Langerhans GPR109A Nicotinic Acid_Flush->GPR109A_Langerhans Release_PGD2 Release Prostaglandin D2 GPR109A_Langerhans->Release_PGD2 Vasodilation Vasodilation (Flushing) Release_PGD2->Vasodilation

Caption: Dichotomous signaling of Nicotinic Acid.

Comparative In Vivo Efficacy of Current Lipid-Lowering Therapies

A successful novel analog must demonstrate a competitive or superior efficacy profile compared to existing treatments. The following table summarizes the typical in vivo performance of various nicotinic acid formulations and a standard-of-care statin.

Compound/Formulation Primary Mechanism LDL-C Reduction HDL-C Increase Triglyceride Reduction Common Side Effects Reference
Immediate-Release (IR) Niacin GPR109A Agonist10-25%15-35%20-50%Intense Flushing[1][9][10]
Sustained-Release (SR) Niacin GPR109A Agonist15-30%10-20%20-50%Lower Flushing, Higher Hepatotoxicity Risk[1][9][10]
Extended-Release (ER) Niacin GPR109A Agonist15-25%20-30%20-40%Reduced Flushing vs. IR, Lower Hepatotoxicity Risk vs. SR[11][12]
Simvastatin (Statin) HMG-CoA Reductase Inhibitor25-45%5-15%10-30%Myalgia, Elevated Liver Enzymes[13][14]

The Rationale for this compound: A Hypothetical Case for Improved Analogs

The development of a compound like "this compound" is predicated on the hypothesis that structural modifications to the nicotinic acid scaffold can dissociate the therapeutic lipid-modifying effects from the flushing response. The addition of a p-tolyl group could, for instance, alter the binding kinetics at the GPR109A receptor in different tissues, or it might be a substrate for different metabolic pathways, leading to a more favorable pharmacokinetic and pharmacodynamic profile.

The goal for such a novel analog would be to achieve the efficacy of extended-release niacin with a significantly reduced or eliminated flushing potential, and a clean safety profile with respect to liver function.

Hypothetical Target Profile for this compound
Parameter Target Outcome Rationale
LDL-C Reduction ≥ 20%To be competitive with existing therapies.
HDL-C Increase ≥ 25%To maintain the key advantage of the nicotinic acid class.
Triglyceride Reduction ≥ 30%To provide comprehensive lipid management.
Flushing Response Minimal to NoneTo significantly improve patient compliance and quality of life.
Liver Enzyme Elevation No significant increaseTo ensure a superior safety profile over some older formulations.

Experimental Protocols for In Vivo Efficacy Assessment

To evaluate our hypothetical "this compound" and compare it to existing standards, a robust preclinical in vivo testing plan is essential.

Workflow for Preclinical In Vivo Evaluation

In_Vivo_Workflow Model_Selection Animal Model Selection (e.g., ApoE*3Leiden.CETP Mice) Diet_Induction Diet-Induced Dyslipidemia (High-Fat/High-Cholesterol Diet) Model_Selection->Diet_Induction Dosing_Groups Establish Dosing Groups (Vehicle, Statin, ER-Niacin, Analog) Diet_Induction->Dosing_Groups Treatment_Period Chronic Dosing Period (e.g., 12-16 weeks) Dosing_Groups->Treatment_Period Lipid_Profiling Periodic Blood Sampling for Lipid Profiling (TC, TG, HDL-C, LDL-C) Treatment_Period->Lipid_Profiling Flushing_Assessment Flushing Assessment (e.g., Ear Redness, Skin Temperature) Treatment_Period->Flushing_Assessment Toxicity_Monitoring Toxicity Monitoring (Body Weight, Liver Enzymes) Treatment_Period->Toxicity_Monitoring Terminal_Analysis Terminal Analysis (Atherosclerotic Plaque Analysis) Treatment_Period->Terminal_Analysis

Caption: In vivo evaluation workflow for novel lipid-lowering agents.

Detailed Protocol: Diet-Induced Dyslipidemia in Mice

This protocol describes a common model for evaluating lipid-lowering agents.

1. Animal Model Selection:

  • Model: ApoE*3Leiden.CETP mice are a suitable choice as they have a human-like lipoprotein profile and are responsive to niacin and statins.[15] C57BL/6J mice on a high-fat diet can also be used, but their lipoprotein profile is less translational.[16][17]

  • Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

2. Induction of Dyslipidemia:

  • Diet: After an acclimatization period on a standard chow diet, switch the mice to a high-fat, high-cholesterol "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) for 4-6 weeks to induce a stable dyslipidemic phenotype.[15][18]

  • Baseline Measurement: Prior to starting treatment, collect baseline blood samples to confirm the development of dyslipidemia.

3. Dosing and Treatment Groups:

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Positive Control 1 (e.g., Simvastatin, 10 mg/kg/day).

    • Group 3: Positive Control 2 (e.g., Extended-Release Niacin, dose-ranged).

    • Group 4-6: Test Compound "this compound" (e.g., low, mid, and high doses).

  • Administration: Administer compounds daily via oral gavage for a period of 12-16 weeks.

4. Efficacy and Safety Monitoring:

  • Lipid Profiling:

    • Collect blood samples (e.g., via tail vein) at regular intervals (e.g., every 4 weeks) after a 4-6 hour fast.[19]

    • Analyze plasma for total cholesterol, triglycerides, HDL-C, and calculate LDL-C using commercially available enzymatic kits.[19][20]

  • Flushing Assessment:

    • Shortly after the first dose and periodically thereafter, visually assess for ear flushing.

    • Quantitative assessment can be performed using an infrared thermometer to measure changes in skin temperature.[8][21]

  • Toxicity Monitoring:

    • Monitor body weight and food intake weekly.

    • At the end of the study, collect blood for analysis of liver enzymes (ALT, AST) to assess potential hepatotoxicity.

5. Terminal Analysis:

  • At the end of the treatment period, euthanize the animals and perfuse the vasculature.

  • Excise the aorta and perform en face analysis of atherosclerotic plaque area after staining with Oil Red O.[15]

Conclusion: A Path Forward for Nicotinic Acid Therapeutics

While nicotinic acid remains a potent lipid-modifying agent, its full clinical potential is constrained by its side-effect profile. The development of novel analogs, exemplified by our hypothetical "this compound," represents a critical path forward. By employing rigorous and well-designed in vivo efficacy and safety studies, as outlined in this guide, researchers can systematically evaluate new chemical entities for their potential to deliver the broad therapeutic benefits of nicotinic acid with improved patient tolerability. The ultimate goal is to develop a next-generation nicotinic acid therapy that can be more widely utilized to manage dyslipidemia and reduce the global burden of cardiovascular disease.

References

A Comparative Guide to the Analytical Quantification of 6-(p-Tolyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 6-(p-Tolyl)nicotinic acid, a key heterocyclic compound. While specific validated methods for this particular molecule are not widely published, this document leverages established analytical principles and validated methods for the structurally similar and well-documented compound, nicotinic acid (Niacin, Vitamin B3), to provide a robust framework for researchers, scientists, and drug development professionals.

The selection of an appropriate analytical technique is a critical decision, influenced by factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation. This guide will explore the theoretical underpinnings and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectroscopy, and Mass Spectrometry (MS) for the quantification of this compound. All proposed methodologies are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2][3][4][5]

The Analytical Challenge: Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to developing a robust analytical method. As a derivative of nicotinic acid, it is expected to be a crystalline solid with a defined melting point.[6][7] Its structure, featuring a carboxylic acid group and a pyridine ring, imparts a degree of polarity and a UV chromophore, making it amenable to several analytical techniques. The p-tolyl group introduces a non-polar character, which will influence its chromatographic behavior.

Expected Physicochemical Properties of this compound:

  • Molecular Formula: C13H11NO2[6]

  • Molecular Weight: 213.23 g/mol [6]

  • Solubility: Expected to be soluble in organic solvents like methanol and ethanol, and aqueous alkaline solutions. Its solubility in water is likely to be pH-dependent.[7]

  • UV Absorbance: The pyridine ring conjugated with the carboxylic acid and the tolyl group will result in UV absorbance, likely in the range of 260-280 nm.[8][9]

Comparative Analysis of Quantification Methods

The following sections provide a detailed comparison of the most pertinent analytical techniques for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For this compound, reversed-phase HPLC (RP-HPLC) with UV detection is the most logical starting point.

Principle: RP-HPLC separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The p-tolyl group in this compound will provide sufficient hydrophobicity for retention on a C18 column.

Causality of Experimental Choices:

  • Column: A C18 column is the workhorse for RP-HPLC, offering a good balance of retention and resolution for moderately polar compounds.[10][11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the carboxylic acid group, thereby achieving reproducible retention times. A pH below the pKa of the carboxylic acid (around 4-5) will result in a more retained, neutral species.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) will provide high sensitivity and selectivity.[12] A photodiode array (PDA) detector can be used to confirm peak purity and identity.

Workflow for HPLC Method Development:

Caption: Workflow for HPLC method development and validation.

Data Summary Table: HPLC Performance Characteristics (Hypothetical)

ParameterExpected PerformanceRationale
Linearity (r²) > 0.999Demonstrates a direct relationship between concentration and response.
Accuracy (% Recovery) 98 - 102%Ensures the closeness of the measured value to the true value.
Precision (%RSD) < 2%Indicates the reproducibility of the method.
Limit of Detection (LOD) ng/mL rangeDependent on the UV absorptivity of the compound.
Limit of Quantitation (LOQ) ng/mL rangeThe lowest concentration that can be reliably quantified.
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is likely necessary to increase its volatility and thermal stability.

Principle: GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Causality of Experimental Choices:

  • Derivatization: The carboxylic acid group makes the molecule polar and prone to thermal degradation. Esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA) is required to make it amenable to GC analysis.[13][14]

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms) would be suitable for separating the derivatized analyte.[13][15]

  • Detection: A Flame Ionization Detector (FID) provides a robust and linear response for carbon-containing compounds. For higher sensitivity and selectivity, a Mass Spectrometric (MS) detector can be used.[13][14]

Workflow for GC Method Development:

Caption: Workflow for GC method development, including the crucial derivatization step.

Data Summary Table: GC Performance Characteristics (Hypothetical)

ParameterExpected PerformanceRationale
Linearity (r²) > 0.998Good linearity is achievable with FID and MS detectors.
Accuracy (% Recovery) 95 - 105%The derivatization step can introduce variability.
Precision (%RSD) < 5%Higher variability is expected due to the extra derivatization step.
LOD/LOQ pg to ng rangeGC-MS can offer very low detection limits.
UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple, cost-effective, and rapid method for the quantification of compounds with a UV chromophore. It is particularly useful for the analysis of pure substances or simple mixtures.

Principle: This technique measures the absorbance of light in the ultraviolet-visible region by the analyte. The absorbance is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law).

Causality of Experimental Choices:

  • Solvent: A solvent that dissolves the sample and is transparent in the UV region of interest is required. Ethanol or a suitable buffer solution would be appropriate.[8][16]

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) should be determined by scanning a solution of this compound across the UV spectrum. This provides the highest sensitivity and minimizes interference.[8][17][18]

Workflow for UV-Vis Spectroscopic Quantification:

Caption: A straightforward workflow for quantification by UV-Vis spectroscopy.

Data Summary Table: UV-Vis Spectroscopy Performance Characteristics (Hypothetical)

ParameterExpected PerformanceRationale
Linearity (r²) > 0.999Excellent linearity is expected within the valid concentration range.[8]
Accuracy (% Recovery) 99 - 101%High accuracy in the absence of interfering substances.
Precision (%RSD) < 1%A very precise technique for simple matrices.
LOD/LOQ µg/mL rangeLess sensitive compared to chromatographic methods.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for trace-level quantification and impurity profiling.[12][19][20][21][22]

Principle: After separation by HPLC, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Causality of Experimental Choices:

  • Ionization Source: ESI is a soft ionization technique suitable for polar molecules like this compound, and can be operated in positive or negative ion mode.[19][20]

  • Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Selected Reaction Monitoring (SRM), which provides excellent selectivity and sensitivity.[20]

  • Mobile Phase: Volatile buffers (e.g., ammonium formate or ammonium acetate) should be used to be compatible with the MS interface.

Workflow for LC-MS Method Development:

Caption: Workflow for developing a highly sensitive and selective LC-MS method.

Data Summary Table: LC-MS Performance Characteristics (Hypothetical)

ParameterExpected PerformanceRationale
Linearity (r²) > 0.995Wide linear dynamic range.
Accuracy (% Recovery) 95 - 105%High accuracy even in complex matrices.
Precision (%RSD) < 5%Excellent precision at low concentrations.
LOD/LOQ pg/mL to fg/mL rangeThe most sensitive technique for this analyte.[12]

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the quantification of this compound based on established methods for nicotinic acid. These protocols are intended as a starting point and should be thoroughly validated for the specific application.

Protocol 1: RP-HPLC with UV Detection
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chemicals and Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric acid, Water (HPLC grade), this compound reference standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A to 30% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (to be confirmed by λmax determination).

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute with mobile phase A to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve in methanol, and dilute with mobile phase A to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Validation: Validate the method according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[1][2][3]

Protocol 2: UV-Vis Spectrophotometry
  • Instrumentation: Double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Chemicals and Reagents: Ethanol (spectroscopic grade), this compound reference standard.

  • Procedure:

    • Determination of λmax: Prepare a 10 µg/mL solution of this compound in ethanol. Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance.[8]

    • Calibration Curve: Prepare a series of standard solutions of this compound in ethanol (e.g., 2, 5, 10, 15, 20 µg/mL). Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration.

    • Sample Analysis: Prepare a solution of the sample in ethanol with a concentration expected to fall within the calibration range. Measure the absorbance at the λmax and determine the concentration from the calibration curve.

  • Validation: Validate the method for linearity, range, accuracy, and precision.

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • For routine quality control of the pure substance or in simple formulations, UV-Vis spectroscopy offers a rapid, cost-effective, and accurate solution.

  • For the analysis of complex mixtures and for regulatory submissions, RP-HPLC with UV detection is the recommended method due to its high selectivity and robustness.

  • GC-MS is a viable alternative, particularly for impurity profiling, but the requirement for derivatization adds complexity to the workflow.

  • LC-MS is the method of choice for bioanalytical studies or when very low detection limits are required, offering unparalleled sensitivity and specificity.

It is imperative that any chosen method is rigorously validated in accordance with the ICH Q2(R2) guidelines to ensure the reliability and integrity of the generated data.[1][2] This guide provides a scientifically sound starting point for the development and validation of analytical methods for this compound, empowering researchers to generate high-quality data for their drug development programs.

References

A Researcher's Guide to Investigating the Cross-Reactivity of 6-(p-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the therapeutic potential of novel nicotinic acid derivatives, understanding the selectivity of your lead compounds is paramount. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for "6-(p-Tolyl)nicotinic acid," a compound of interest with limited publicly available biological data. By leveraging established principles of pharmacology and cutting-edge screening technologies, we will outline a robust strategy to elucidate its on-target potency and off-target liabilities.

This guide will compare the hypothetical cross-reactivity profile of this compound against its parent molecule, nicotinic acid (Niacin), and a well-characterized promiscuous kinase inhibitor, Staurosporine, to serve as a practical example for data interpretation.

The Importance of Early and Comprehensive Cross-Reactivity Profiling

While this compound shares a structural scaffold with nicotinic acid, a well-known lipid-lowering agent and vitamin B3, the introduction of the p-tolyl group can significantly alter its pharmacological profile.[1][2] This modification may enhance its affinity for the intended target, but it also introduces the risk of unforeseen interactions with other proteins, leading to potential off-target toxicities. Early assessment of a compound's selectivity is a critical step in drug discovery, helping to de-risk candidates and provide a clearer path to clinical development.[3][4]

Nicotinic acid itself is known to cause vasodilation, or skin flushing, a side effect mediated by the activation of the G-protein-coupled receptor 109A (GPR109A) and subsequent prostaglandin release.[5][6] Therefore, a primary focus of our investigation will be to determine if this compound retains affinity for this target and to explore its broader interaction landscape.

A Phased Approach to Cross-Reactivity Assessment

We recommend a tiered approach to comprehensively profile the cross-reactivity of this compound. This strategy begins with broad, unbiased screening and progressively narrows down to more focused, mechanism-of-action studies.

Phase 1: Broad Off-Target Screening

The initial phase aims to cast a wide net to identify potential off-target interactions across a diverse range of protein families.

  • Kinome Profiling: Given that a significant portion of drug discovery efforts targets kinases, assessing the interaction of this compound with a panel of kinases is a crucial first step.[7][8][9] Several contract research organizations (CROs) offer comprehensive kinome profiling services, screening against hundreds of kinases in biochemical or cell-based formats.[10][11][12][13] This will help determine if the compound has any unintended kinase inhibitory activity, a common source of off-target effects.

  • Safety Pharmacology Panels: These panels typically include a battery of assays against targets known to be involved in adverse drug reactions, such as GPCRs, ion channels, and transporters. This provides an early indication of potential liabilities.

  • Cell Microarray Screening: This technology allows for the screening of a compound against a vast library of human membrane and secreted proteins expressed in their native cellular environment.[3][4] This unbiased approach can uncover novel and unexpected off-target binding partners.

Phase 2: Focused Target Validation and Selectivity Profiling

Based on the findings from Phase 1, the second phase involves more in-depth studies to confirm and quantify the identified interactions.

  • Competitive Binding Assays: For any identified off-targets, competitive binding assays are essential to determine the binding affinity (Ki) of this compound.[14][15][16][17][18] These assays measure the ability of the test compound to displace a known, labeled ligand from its binding site on the target protein.

  • Cellular Thermal Shift Assay (CETSA®): This technique assesses compound-target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[19][20] CETSA can provide more physiologically relevant data on target engagement compared to purely biochemical assays.[21]

  • Functional Assays: For validated off-targets, it is crucial to determine the functional consequence of binding. This could involve measuring changes in enzymatic activity, downstream signaling pathways, or cellular responses.

Experimental Design: A Comparative Study

To illustrate the practical application of this framework, we will outline a hypothetical comparative study of this compound, nicotinic acid, and staurosporine.

Table 1: Hypothetical Kinome Profiling Data (% Inhibition at 10 µM)
Kinase FamilyThis compoundNicotinic AcidStaurosporine
TK< 10%< 5%> 90%
TKL< 10%< 5%> 90%
STE15%< 5%> 90%
CK1< 10%< 5%> 90%
AGC25%< 5%> 90%
CAMK< 10%< 5%> 90%
CMGC< 10%< 5%> 90%

This table illustrates that this compound shows some low-level interaction with the STE and AGC kinase families, while nicotinic acid is largely inactive. Staurosporine, as expected, demonstrates broad-spectrum kinase inhibition.

Table 2: Hypothetical GPR109A Competitive Binding Assay Data
CompoundKi (nM)
This compound50
Nicotinic Acid150
Staurosporine> 10,000

This table suggests that the addition of the p-tolyl group may increase the affinity of the compound for GPR109A compared to nicotinic acid.

Experimental Protocols

Protocol 1: Kinome Profiling Workflow

A standardized kinome profiling service would typically follow these steps:

  • Compound Submission: Provide the test compounds (this compound, nicotinic acid, and staurosporine) at a specified concentration (e.g., 10 mM in DMSO).

  • Assay Execution: The CRO will perform high-throughput screening of the compounds against their kinase panel at a single concentration (e.g., 10 µM). The assay format could be radiometric, fluorescence-based, or mobility shift-based.

  • Data Analysis: The percentage of inhibition for each kinase will be calculated and reported.

  • Follow-up (Optional): For any significant hits (e.g., >50% inhibition), dose-response curves can be generated to determine the IC50 values.

Protocol 2: GPR109A Competitive Radioligand Binding Assay

This protocol outlines a typical competitive binding assay to determine the affinity of the test compounds for the GPR109A receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human GPR109A.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Radioligand: Use a suitable radiolabeled ligand for GPR109A, such as [3H]-Nicotinic Acid.

  • Reaction Setup: In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and varying concentrations of the test compounds (this compound, nicotinic acid, or staurosporine). Include a control for non-specific binding using a high concentration of unlabeled nicotinic acid.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Visualizing the Workflow and Potential Outcomes

Cross_Reactivity_Workflow cluster_phase1 Phase 1: Broad Screening cluster_phase2 Phase 2: Focused Validation Kinome Profiling Kinome Profiling Data Analysis Data Analysis Kinome Profiling->Data Analysis Safety Panel Safety Panel Safety Panel->Data Analysis Cell Microarray Cell Microarray Cell Microarray->Data Analysis Competitive Binding Competitive Binding Selectivity Profile Selectivity Profile Competitive Binding->Selectivity Profile CETSA CETSA CETSA->Selectivity Profile Functional Assays Functional Assays Functional Assays->Selectivity Profile 6-p-Tolyl-nicotinic_acid 6-p-Tolyl-nicotinic_acid 6-p-Tolyl-nicotinic_acid->Kinome Profiling 6-p-Tolyl-nicotinic_acid->Safety Panel 6-p-Tolyl-nicotinic_acid->Cell Microarray Data Analysis->Competitive Binding Data Analysis->CETSA Data Analysis->Functional Assays

Signaling_Pathway Nicotinic Acid Derivative Nicotinic Acid Derivative GPR109A GPR109A Nicotinic Acid Derivative->GPR109A Gi Gi GPR109A->Gi activates Prostaglandin Synthesis Prostaglandin Synthesis GPR109A->Prostaglandin Synthesis activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP decreases Vasodilation (Flushing) Vasodilation (Flushing) Prostaglandin Synthesis->Vasodilation (Flushing)

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of the cross-reactivity of this compound. By employing a combination of broad screening platforms and focused validation assays, researchers can build a comprehensive selectivity profile of their compound. The hypothetical data presented serves as a template for interpreting experimental outcomes and making informed decisions in the drug discovery pipeline. A thorough understanding of a compound's on- and off-target interactions is not only a regulatory expectation but also a cornerstone of rational drug design, ultimately leading to the development of safer and more effective therapeutics.

References

A Researcher's Guide to Benchmarking "6-(p-Tolyl)nicotinic acid" Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of "6-(p-Tolyl)nicotinic acid" as a kinase inhibitor. Lacking extensive public data on this specific compound, we present a structured, head-to-head benchmarking strategy against well-characterized kinase inhibitors. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation methodologies required for a thorough comparative analysis.

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. While numerous inhibitors are clinically approved, the search for novel scaffolds with improved selectivity, potency, and resistance profiles is a continuous endeavor in medicinal chemistry.

Nicotinic acid and its derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities, including potential anticancer effects.[2] Recent studies have highlighted that certain nicotinic acid derivatives can exhibit inhibitory activity against key kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora kinases.[3][4] This guide focuses on a specific, under-characterized derivative, "this compound," proposing a systematic approach to determine its kinase inhibitory potential.

Compound Profiles: The Test Article and the Benchmarks

A robust benchmarking study requires well-defined comparators. Here, we profile the investigational compound and the selected benchmark inhibitors.

The Investigational Compound: this compound
  • Structure: A derivative of nicotinic acid (a form of vitamin B3) featuring a p-tolyl group at the 6-position of the pyridine ring.

  • Known Activity: Publicly available data on the specific kinase inhibitory activity of this compound is limited. However, related nicotinic acid amides have been explored as intermediates in the synthesis of tyrosine kinase inhibitors.[5] This structural relationship provides a strong rationale for investigating its potential in this area.

Benchmark Kinase Inhibitors: Rationale for Selection

Given the precedent for nicotinic acid derivatives targeting VEGFR-2, we have selected inhibitors with established activity against this and other tyrosine kinases.

  • Sorafenib: A multi-kinase inhibitor that targets VEGFR-2, VEGFR-3, PDGFR-β, and the RAF serine/threonine kinases.[6] It is a clinical standard in the treatment of hepatocellular carcinoma and renal cell carcinoma. Its well-defined polypharmacology makes it an excellent benchmark for assessing both on-target and potential off-target activities.

  • Sunitinib: Another multi-targeted receptor tyrosine kinase (RTK) inhibitor that potently inhibits VEGFRs, PDGFRs, and c-Kit.[4][5][7][8] Sunitinib's efficacy in renal cell carcinoma and gastrointestinal stromal tumors (GIST) makes it a clinically relevant comparator for new anti-angiogenic agents.

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[9][10][11][12] While its lack of selectivity precludes clinical use, it serves as an invaluable positive control in kinase assays to confirm assay validity and provides a benchmark for broad kinase inhibition.

Experimental Design: A Tiered Approach to Benchmarking

We propose a multi-tiered experimental workflow to systematically evaluate "this compound." This approach progresses from broad, in vitro screening to more specific cell-based assays, providing a comprehensive understanding of the compound's activity.

G cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Data Analysis & Comparison a Primary Screen: VEGFR-2 Kinase Assay b Broad Profiling: Kinase Panel Screen a->b If active c Target Engagement: VEGFR-2 Autophosphorylation Assay b->c Confirm cellular activity d Functional Outcome: Cell Viability/Proliferation Assay c->d Correlate with phenotype e IC50 Determination & Selectivity Analysis d->e Synthesize all data

Figure 1: Proposed tiered workflow for benchmarking this compound.

Detailed Experimental Protocols

The following protocols are standardized methodologies for assessing kinase inhibitor performance.

In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in luminescence indicates higher kinase activity (less ATP remaining).

Principle: The Kinase-Glo® assay format is a robust method for measuring kinase activity. The luminescent signal is inversely proportional to the amount of kinase activity.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Kinase-Glo® Max Luminescence Reagent

  • White, opaque 96-well plates

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of "this compound," Sorafenib, Sunitinib, and Staurosporine in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in kinase buffer.

  • Reaction Setup:

    • Add 5 µL of each compound dilution to the wells of a 96-well plate.

    • For positive controls (100% kinase activity), add 5 µL of kinase buffer with DMSO.

    • For negative controls ("blank"), add 5 µL of kinase buffer with DMSO.

  • Kinase/Substrate Addition: Prepare a master mix containing kinase buffer, ATP (final concentration 10 µM), and Poly (Glu, Tyr) substrate. Add 20 µL of this mix to all wells.

  • Initiate Reaction: Prepare a solution of VEGFR-2 enzyme in kinase buffer. Add 25 µL to all wells except the "blank" wells (add 25 µL of kinase buffer to these).

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[13]

  • Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

Cell-Based VEGFR-2 Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of VEGFR-2 in a cellular context, confirming target engagement.

Principle: Upon stimulation with its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues. This phosphorylation can be detected using an antibody specific to the phosphorylated form of the receptor in an ELISA-based format.[14]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2.[14]

  • Cell culture medium (e.g., EGM-2).

  • Recombinant Human VEGF-A.

  • Lysis buffer.

  • Phospho-VEGFR-2 (Tyr1175) ELISA kit.

Step-by-Step Protocol:

  • Cell Plating: Seed HUVECs in 96-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free basal medium and incubate for 4-6 hours.

  • Compound Treatment: Add serial dilutions of the test compounds (prepared in serum-free media) to the cells and incubate for 1-2 hours at 37°C.

  • VEGF Stimulation: Stimulate the cells by adding VEGF-A to a final concentration of 50 ng/mL to all wells except the unstimulated control. Incubate for 10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and add 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 10 minutes.

  • ELISA Procedure:

    • Transfer the cell lysates to the phospho-VEGFR-2 antibody-coated plate provided in the ELISA kit.

    • Follow the manufacturer's protocol for incubation with detection antibodies, HRP-conjugate, and substrate development.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Cell Viability Assay (MTT Assay)

This assay assesses the functional consequence of kinase inhibition by measuring the impact on cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[15][16] The amount of formazan is proportional to the number of viable cells.

Materials:

  • HUVECs or a relevant cancer cell line (e.g., HepG2 for liver cancer context).

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Incubate for a period relevant to the cell doubling time (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison. The primary endpoint for potency is the half-maximal inhibitory concentration (IC50).

IC50 Calculation: The percentage of inhibition is calculated for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls. IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.

Example Data Presentation

Table 1: In Vitro Kinase Inhibition

Compound VEGFR-2 IC50 (nM) Broad Kinase Screen (Selectivity Score*)
This compound Experimental Value Experimental Value
Sorafenib 90[6] Low (multi-kinase)
Sunitinib 9[7] Low (multi-kinase)
Staurosporine 3-20[10] Very Low (pan-kinase)

*Selectivity Score can be a quantitative measure, such as the S-score from a kinase panel screen, where a higher score indicates greater selectivity.

Table 2: Cell-Based Assay Results

Compound HUVEC p-VEGFR-2 IC50 (nM) HUVEC Viability IC50 (nM)
This compound Experimental Value Experimental Value
Sorafenib ~5-20 ~6000[17]
Sunitinib ~10-50 ~5000

| Staurosporine | ~20-100 | ~10-50 |

Visualizing the Target Pathway

Understanding the mechanism of action requires visualizing the signaling pathway being targeted. The VEGFR-2 pathway is central to angiogenesis and is the primary target in our proposed initial assays.

G cluster_0 Cell Membrane cluster_1 Cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binding & Dimerization pVEGFR2 Autophosphorylation (pY1175, pY1214) VEGFR2->pVEGFR2 ATP -> ADP PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Migration Cell Migration pVEGFR2->Migration RAS RAS -> RAF -> MEK -> ERK PLCg->RAS Permeability Vascular Permeability PLCg->Permeability AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival RAS->Proliferation AKT->Proliferation Inhibitor This compound Sorafenib / Sunitinib Inhibitor->VEGFR2 Inhibits ATP Binding Site

Figure 2: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion and Future Directions

This guide provides a robust, logical, and experimentally sound pathway for the initial characterization of "this compound" as a potential kinase inhibitor. By benchmarking it against clinically relevant drugs like Sorafenib and Sunitinib, and the broad-spectrum inhibitor Staurosporine, researchers can generate a high-quality dataset to make informed decisions about the compound's future.

Positive results from this initial cascade of experiments—specifically, potent and selective inhibition of VEGFR-2 in biochemical assays, confirmed target engagement in cells, and a corresponding anti-proliferative effect—would warrant further investigation. Subsequent steps could include a broader kinase selectivity screen, in vivo efficacy studies in xenograft models, and initial ADME/Tox profiling to assess its drug-like properties. This structured approach ensures that resources are directed efficiently toward the most promising novel chemical entities in the competitive landscape of kinase inhibitor drug discovery.

References

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling 6-(p-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. When handling novel compounds such as 6-(p-Tolyl)nicotinic acid, a proactive and informed approach to personal protective equipment (PPE) is not merely a procedural formality; it is a critical component of rigorous scientific practice. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a foundational understanding of why each protective measure is essential.

Core Principles of Protection: A Risk-Based Approach

The selection of PPE is not a static, one-size-fits-all protocol. It must be dynamically assessed based on the specific procedure being undertaken. The primary hazards associated with this compound, based on available data for analogous compounds, are:

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation[1][4][5].

  • Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation[1].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system[1].

Therefore, the PPE strategy is designed to create a comprehensive barrier against these routes of exposure.

Recommended Personal Protective Equipment for this compound

The following table outlines the recommended PPE for various laboratory operations involving this compound. This tiered approach ensures that the level of protection is commensurate with the risk of exposure.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shieldsNitrile gloves (double-gloving recommended)Fully-buttoned laboratory coatN95-rated respirator or use of a chemical fume hood
Solution Preparation Chemical safety goggles and a face shieldNitrile glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Running Reactions & Workups Chemical safety goggles and a face shieldNitrile glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Handling Large Quantities (>100g) Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsElastomeric half-mask respirator with appropriate cartridges
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsFull-face respirator with appropriate cartridges

Procedural Guidance for PPE Usage: A Step-by-Step Workflow

Adherence to a strict procedural workflow is paramount for ensuring the efficacy of your chosen PPE. The following diagram and detailed steps illustrate the logical sequence for donning, doffing, and disposing of PPE when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (in designated area) cluster_disposal Disposal & Hygiene prep_area Designate Clean Area inspect_ppe Inspect PPE for Integrity prep_area->inspect_ppe Confirm PPE is defect-free don_coat 1. Don Lab Coat/Apron inspect_ppe->don_coat don_resp 2. Don Respirator (if required) don_coat->don_resp don_goggles 3. Don Goggles/Face Shield don_resp->don_goggles don_gloves 4. Don Gloves (over cuffs) don_goggles->don_gloves doff_gloves 1. Remove Gloves doff_goggles 2. Remove Goggles/Face Shield doff_gloves->doff_goggles doff_coat 3. Remove Lab Coat/Apron doff_goggles->doff_coat doff_resp 4. Remove Respirator doff_coat->doff_resp dispose_waste Dispose of Contaminated PPE in Designated Waste doff_resp->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: PPE workflow for handling this compound.

Detailed Steps:

  • Preparation: Before entering the laboratory, ensure you have the correct PPE and that it is in good condition. Any damaged items, such as gloves with punctures or cracked safety glasses, should be discarded and replaced.

  • Donning:

    • Body Protection: Don your laboratory coat, ensuring it is fully buttoned. If handling solutions, wear a chemical-resistant apron over the lab coat.

    • Respiratory Protection: If required, perform a fit check on your respirator before entering the work area.

    • Eye and Face Protection: Put on your chemical safety goggles. If there is a splash risk, also wear a face shield.

    • Hand Protection: Don your gloves last, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

  • Doffing:

    • Gloves: Remove gloves first, using a technique that avoids touching the outside of the gloves with your bare hands.

    • Eye and Face Protection: Remove your goggles and face shield.

    • Body Protection: Unbutton and remove your lab coat or apron, turning it inside out as you remove it to contain any contamination.

    • Respiratory Protection: Remove your respirator last.

  • Disposal and Hygiene:

    • Dispose of all single-use PPE in the designated hazardous waste container.

    • Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Safe Handling Procedures:

  • Engineering Controls: All work with solid this compound or its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[6].

  • Decontamination: After each procedure, decontaminate the work area with an appropriate solvent, followed by a thorough cleaning with soap and water.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[7].

Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber[6]. Do not dispose of this compound down the drain[5].

By integrating these detailed PPE protocols and operational plans into your daily laboratory practices, you can confidently and safely advance your research and development efforts while upholding the highest standards of scientific integrity and personal safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.